molecular formula C13H23NO3 B2450080 tert-Butyl methyl(1-oxaspiro[2.5]octan-6-yl)carbamate CAS No. 1909288-32-9

tert-Butyl methyl(1-oxaspiro[2.5]octan-6-yl)carbamate

カタログ番号: B2450080
CAS番号: 1909288-32-9
分子量: 241.331
InChIキー: BXYFSAGQVHVMEU-GSJFWJNXSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

tert-Butyl methyl(1-oxaspiro[2.5]octan-6-yl)carbamate (CAS# 1909288-32-9) is a high-purity chemical compound intended for research use only. With a molecular formula of C13H23NO3 and a molecular weight of 241.33, this molecule is characterized by a unique 1-oxaspiro[2.5]octane scaffold. The presence of the tert -butyloxycarbonyl (Boc) protecting group on a methylated amine makes this reagent particularly valuable in synthetic and medicinal chemistry research for the construction of complex molecules . The spirocyclic oxirane moiety incorporated into the structure is a feature of interest in drug discovery, as it can be used to modulate the physicochemical properties of lead compounds and explore three-dimensional chemical space. Carbamate derivatives are a well-studied class of compounds, known to exhibit a range of biological activities, primarily through mechanisms such as acetylcholinesterase inhibition, which is a common mode of action for certain insecticides and pharmaceuticals . Furthermore, spirocyclic and epoxide-containing structures are frequently employed as key intermediates in the synthesis of more complex active molecules, suggesting potential applications in the development of novel therapeutic agents or as a scaffold in hit-to-lead optimization campaigns . This product is strictly for research applications and is not intended for diagnostic or therapeutic uses. Researchers are advised to handle this material with appropriate safety precautions in a controlled laboratory setting.

特性

IUPAC Name

tert-butyl N-methyl-N-(1-oxaspiro[2.5]octan-6-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO3/c1-12(2,3)17-11(15)14(4)10-5-7-13(8-6-10)9-16-13/h10H,5-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXYFSAGQVHVMEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1CCC2(CC1)CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

1H and 13C NMR spectral reference data for tert-Butyl methyl(1-oxaspiro[2.5]octan-6-yl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Properties of tert-Butyl methyl(1-oxaspiro[2.5]octan-6-yl)carbamate

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for tert-Butyl methyl(1-oxaspiro[2.5]octan-6-yl)carbamate (CAS 1909288-32-9). Designed for researchers, scientists, and professionals in drug development, this document synthesizes predicted spectral data based on established principles and analogous structures, details a robust protocol for experimental data acquisition, and offers insights into the structural elucidation of this spirocyclic carbamate.

Introduction: The Structural Significance of Spirocyclic Carbamates

tert-Butyl methyl(1-oxaspiro[2.5]octan-6-yl)carbamate is a molecule of interest in medicinal chemistry due to the prevalence of its core motifs. The spirocyclic system, specifically the 1-oxaspiro[2.5]octane core, introduces a three-dimensional architecture that is increasingly sought after in modern drug design for its ability to explore novel chemical space. The carbamate functional group, particularly the tert-butoxycarbonyl (Boc) protecting group, is fundamental in organic synthesis, influencing the molecule's conformational behavior and reactivity.

A thorough understanding of the NMR spectral characteristics of this compound is paramount for its unambiguous identification, purity assessment, and for studying its conformational dynamics in solution. This guide serves as a foundational reference for these purposes.

Predicted ¹H and ¹³C NMR Spectral Data

While a publicly available, peer-reviewed spectrum for this specific molecule is not readily accessible, we can predict the chemical shifts with a high degree of confidence by analyzing its constituent parts and comparing them to known spectral data of analogous structures. The predicted data are summarized in the tables below.

Predicted ¹H NMR Data (500 MHz, CDCl₃)
Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-2 (oxirane)~ 2.6 - 2.8m-2H
H-5, H-7 (cyclohexyl, axial)~ 1.2 - 1.4m-4H
H-5, H-7 (cyclohexyl, equatorial)~ 1.8 - 2.0m-4H
H-6 (methine)~ 3.8 - 4.2m-1H
N-CH₃~ 2.8 - 3.0s-3H
Boc C(CH₃)₃~ 1.45s-9H
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2 (oxirane)~ 52 - 54
C-3 (spiro)~ 58 - 60
C-5, C-7 (cyclohexyl)~ 30 - 35
C-6 (methine)~ 55 - 60
N-CH₃~ 30 - 33
Boc C (CH₃)₃~ 80.0
Boc C(C H₃)₃~ 28.5
Carbamate C=O~ 155 - 156

Rationale for Predicted Chemical Shifts: A Structural Dissection

The predicted NMR data are derived from the additive effects of the molecule's distinct structural fragments. The following sections provide a causal explanation for the anticipated chemical shifts, grounded in established NMR principles and supported by data from structurally similar compounds.

The 1-Oxaspiro[2.5]octane Core

The spirocyclic core dictates the chemical environment of the cyclohexyl and oxirane protons and carbons.

  • Oxirane Protons (H-2): The protons on the epoxide ring are expected to appear as a multiplet in the range of δ 2.6 - 2.8 ppm. This is consistent with the known chemical shifts of protons in simple epoxides and published data for other 1-oxaspiro[2.5]octane derivatives.[1][2]

  • Spiro Carbon (C-3): The spiro carbon, being a quaternary carbon attached to an oxygen atom, is predicted to have a chemical shift in the range of δ 58 - 60 ppm.

  • Cyclohexyl Protons and Carbons: The cyclohexane ring will adopt a chair conformation, leading to distinct signals for axial and equatorial protons. The presence of the bulky carbamate group at C-6 will likely influence this conformation. The methylene carbons of the cyclohexane ring are expected in the aliphatic region of δ 30 - 35 ppm.

The N-methyl-N-Boc-carbamate Moiety

The electronic environment around the nitrogen atom significantly influences the chemical shifts of the attached groups.

  • tert-Butoxycarbonyl (Boc) Group: This group gives rise to two highly characteristic signals. In the ¹H NMR spectrum, the nine equivalent protons of the tert-butyl group are expected as a sharp singlet around δ 1.45 ppm.[3][4] In the ¹³C NMR spectrum, the quaternary carbon will appear around δ 80.0 ppm, and the three methyl carbons will resonate around δ 28.5 ppm.[3]

  • Carbamate Carbonyl (C=O): The carbonyl carbon of the carbamate is anticipated to have a chemical shift in the range of δ 155 - 156 ppm, a typical value for this functional group.[3]

  • N-Methyl Group (N-CH₃): The methyl group attached to the nitrogen is expected to produce a singlet in the ¹H NMR spectrum around δ 2.8 - 3.0 ppm. The corresponding carbon signal in the ¹³C NMR spectrum is predicted to be in the range of δ 30 - 33 ppm.

  • Methine Proton and Carbon (H-6 and C-6): The proton at C-6, being attached to a carbon bearing the nitrogen of the carbamate, will be deshielded and is expected to appear as a multiplet between δ 3.8 and 4.2 ppm. The C-6 carbon itself is predicted to be in the range of δ 55 - 60 ppm.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality, reproducible NMR data for tert-Butyl methyl(1-oxaspiro[2.5]octan-6-yl)carbamate, the following detailed protocol is recommended. This protocol is designed as a self-validating system to ensure data integrity.

Sample Preparation
  • Purity Verification: Ensure the sample is of high purity (>95%) to minimize interfering signals from impurities.

  • Solvent Selection: Dissolve approximately 10-15 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a suitable choice for this compound due to its good solubilizing properties for nonpolar to moderately polar compounds and its relatively clean spectral window.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ 0.00 ppm).

¹H NMR Acquisition Parameters (500 MHz Spectrometer)
  • Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).

  • Spectral Width: 0 - 12 ppm.

  • Acquisition Time: 3-4 seconds to ensure good resolution.

  • Relaxation Delay (d1): 5 seconds. A longer delay is crucial for accurate integration, especially for quaternary carbons in the ¹³C spectrum.

  • Number of Scans: 16-32 scans, depending on the sample concentration.

  • Temperature: 298 K (25 °C).

¹³C NMR Acquisition Parameters (125 MHz Spectrometer)
  • Pulse Program: A proton-decoupled single-pulse experiment with NOE (e.g., zgpg30 on Bruker instruments).

  • Spectral Width: 0 - 200 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay (d1): 5 seconds.

  • Number of Scans: 1024-4096 scans, as ¹³C has a low natural abundance.

  • Temperature: 298 K (25 °C).

Data Processing
  • Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C) before Fourier transformation to improve the signal-to-noise ratio.

  • Phasing and Baseline Correction: Carefully phase the spectra and apply a baseline correction to ensure accurate peak picking and integration.

  • Referencing: Reference the ¹H spectrum to the TMS signal at δ 0.00 ppm. Reference the ¹³C spectrum to the CDCl₃ solvent peak at δ 77.16 ppm.

Visualization of Molecular Structure and Key Groups

The following diagram illustrates the molecular structure of tert-Butyl methyl(1-oxaspiro[2.5]octan-6-yl)carbamate, highlighting the key functional groups relevant to the NMR spectral analysis.

Figure 1: Molecular structure of the target compound.

Conclusion

This technical guide provides a robust framework for understanding, predicting, and acquiring the ¹H and ¹³C NMR spectra of tert-Butyl methyl(1-oxaspiro[2.5]octan-6-yl)carbamate. The provided predicted data, grounded in the analysis of its structural components and comparison with known compounds, serves as a reliable reference for researchers. The detailed experimental protocol ensures the acquisition of high-quality data, which is essential for structural verification and further studies. This guide empowers scientists in the field of drug discovery and organic synthesis with the necessary information for the confident characterization of this and structurally related molecules.

References

  • Unveiling the Configurational Landscape of Carbamate: Paving the Way for Designing Functional Sequence-Defined Polymers - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Structural and conformational analysis of 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives by (1) H, (13) C, and (15) N NMR. (2012, January 15). PubMed. [Link]

  • NMR-Based Carbamate Decomposition Constants of Linear Primary Alkanolamines for CO2 Capture. (2014, September 12). ACS Publications. [Link]

  • SUPPORTING INFORMATION - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry. [Link]

  • SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. (n.d.). Organic Syntheses. [Link]

  • 6-[4-(tert-Butyldimethylsilyloxy)phenyl]-1-oxaspiro[2.5]heptane. (n.d.). National Center for Biotechnology Information. [Link]

  • 1-OXASPIRO[2.5]OCTANE-2-CARBOXYLIC ACID, 2-METHYL-METHYL ESTER - Optional[13C NMR] - Chemical Shifts - SpectraBase. (n.d.). SpectraBase. [Link]

  • 1H NMR spectra of the N-Boc protected C-6 substituted methyl ester (3)... - ResearchGate. (n.d.). ResearchGate. [Link]

  • Approximate 1H and 13C NMR Shifts. (n.d.). Scribd. [Link]

  • Supporting Information - UGC. (n.d.). UGC. [Link]

  • rac-tert-butyl N-methyl-N-[(3s,6s)-1-oxaspiro[2.5]octan-6-yl]carbamate - NextSDS. (n.d.). NextSDS. [Link]

  • Tert-butyl N-(tert-butoxy)carbamate - Optional[13C NMR] - Chemical Shifts - SpectraBase. (n.d.). SpectraBase. [Link]

  • 1-Oxaspiro[5][6]octane - SpectraBase. (n.d.). SpectraBase. [Link]

  • 13-C NMR Chemical Shift Table.pdf. (n.d.). [Link]

  • tert-butyl N-{6-oxospiro[2.5]octan-1-yl}carbamate - NextSDS. (n.d.). NextSDS. [Link]

  • Tert-butyl n-{6-oxospiro[2.5]octan-1-yl}carbamate - PubChemLite. (n.d.). PubChemLite. [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures - ESA-IPB. (n.d.). ESA-IPB. [Link]

  • SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS - St. Paul's Cathedral Mission College. (n.d.). St. Paul's Cathedral Mission College. [Link]

  • Synthesis and NMR Spectral Analysis of Amine Heterocycles: The Effect of Asymmetry on the 1H and 13C NMR Spectra of N,O-Acetals. (2025, August 6). ResearchGate. [Link]

Sources

Mechanistic Dynamics and Regioselectivity in the Ring Opening of 1-Oxaspiro[2.5]octane Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Whitepaper for Researchers and Drug Development Professionals

Executive Summary

The 1-oxaspiro[2.5]octane moiety is a critical structural motif found in numerous biologically active spiroepoxides and serves as a versatile building block in organic synthesis. The inherent ring strain of the three-membered oxirane ring, combined with the unique steric and electronic environment of the spirocyclic system, makes its ring-opening reactions highly dependent on catalytic conditions. This whitepaper synthesizes current mechanistic paradigms—ranging from classical acid/base-catalyzed regiodivergence to advanced transition-metal cross-coupling and biocatalytic kinetic resolutions—providing self-validating protocols to strictly control regioselectivity and stereochemistry.

Structural Dichotomy and Regiodivergent Pathways

The fundamental reactivity of 1-oxaspiro[2.5]octane stems from its asymmetric substitution pattern: the epoxide consists of a highly hindered, tertiary spiro carbon (C2) and a less hindered, primary terminal carbon (C3). This structural dichotomy allows chemists to dictate the site of nucleophilic attack by modulating the reaction mechanism.

Base-Catalyzed and Nucleophilic Ring Opening ( SN​2 Mechanism)

Under basic or strongly nucleophilic conditions (e.g., using NaOH , alkoxides, or Grignard reagents), the ring opening proceeds via a classical SN​2 pathway. Because the nucleophile seeks the path of least steric resistance, attack occurs exclusively at the primary terminal carbon[1].

  • Mechanistic Consequence: The cleavage of the primary C−O bond yields a tertiary alcohol on the cyclohexane ring (1-substituted-cyclohexanol derivatives)[2]. As detailed by 2, the ring strain (~13 kcal/mol) drives the reaction forward despite the poor leaving group ability of the alkoxide intermediate.

Acid-Catalyzed Ring Opening ( SN​1 -like Mechanism)

Conversely, introducing a Brønsted or Lewis acid fundamentally alters the transition state. Protonation or coordination of the epoxide oxygen weakens the C−O bonds, generating a transition state with significant carbocationic character.

  • Mechanistic Consequence: The partial positive charge is vastly better stabilized at the tertiary spiro carbon. Consequently, the nucleophile attacks the more sterically hindered spiro position, cleaving the tertiary C−O bond to yield a primary alcohol (1-substituted cyclohexylmethanol)[1],[3].

G A 1-oxaspiro[2.5]octane (Spiro Epoxide) B Acidic Conditions (H+) A->B C Basic/Nucleophilic Conditions (Nu-) A->C D Activation of Epoxide Oxygen B->D H Direct SN2 Attack C->H E SN1-like Transition State (Carbocation Character at Spiro C) D->E F Nucleophilic Attack at Tertiary Spiro Carbon E->F G Product: 1-Substituted Cyclohexylmethanol (Primary Alcohol) F->G I Nucleophilic Attack at Less Hindered Terminal Carbon (CH2) H->I J Product: 1-(Nucleophile-methyl)cyclohexanol (Tertiary Alcohol) I->J

Regiodivergent ring-opening pathways of 1-oxaspiro[2.5]octane under acidic and basic conditions.

Advanced Catalytic Workflows

Lewis Acid-Catalyzed Alkylation

Recent advancements demonstrate that Lewis acids can achieve complete regioselectivity in complex molecular architectures. For instance, the reaction of 2-vinyl-1-oxaspiro[2.5]octane with electron-rich azulene derivatives, catalyzed by BF3​⋅OEt2​ , results in exclusive nucleophilic attack at the spiro carbon. This SN​2 -type transformation (with SN​1 -like electronic bias) affords functionalized azulene alcohols in high yields, as reported in 4[4].

Transition-Metal Cross-Electrophile Coupling

In photoredox and transition-metal catalysis, Cobalt/Nickel dual systems have been engineered to open spiro epoxides regioselectively. Using a hydrophobic cobalt catalyst (HME) in acetone, 1-oxaspiro[2.5]octane undergoes ring opening via an iodide-promoted terminal attack, followed by Ni-catalyzed cross-coupling with aryl halides. This methodology provides a robust route to tertiary alcohols, bypassing traditional Grignard limitations[5],[6].

Biocatalytic Kinetic Resolution

Stereochemistry plays a pivotal role in the biological activity of spiroepoxides. Yeast Epoxide Hydrolase (YEH) from Rhodotorula glutinis exhibits profound stereochemical preference for the O-axial C3 epimers of 1-oxaspiro[2.5]octanes over their O-equatorial counterparts[7]. This enzymatic detoxification pathway allows for highly enantioselective kinetic resolutions ( E>100 for 4-methyl derivatives), effectively isolating the unreacted enantioenriched O-equatorial epimer[8],[7].

Workflow S1 Racemic 1-oxaspiro[2.5]octane (O-axial & O-equatorial) S2 Incubation with Yeast Epoxide Hydrolase (YEH) S1->S2 S3 Enzymatic Hydrolysis S2->S3 S4 Fast Hydrolysis: O-axial C3 Epimers S3->S4 k_fast S5 Slow Hydrolysis: O-equatorial C3 Epimers S3->S5 k_slow S6 Diol Products (Detoxified) S4->S6 S7 Enantioenriched Unreacted Epoxide S5->S7

Enzymatic kinetic resolution of 1-oxaspiro[2.5]octane epimers using Yeast Epoxide Hydrolase.

Self-Validating Experimental Protocols

Protocol 1: Regioselective Lewis Acid-Catalyzed Ring Opening

Objective: Synthesize 1-substituted cyclohexylmethanol derivatives via BF3​⋅OEt2​ catalysis[4].

  • Preparation: Dissolve 1-oxaspiro[2.5]octane (1.0 equiv) and the nucleophile (e.g., azulene, 1.2 equiv) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

    • Causality: Ambient moisture acts as a competing nucleophile. Anhydrous conditions prevent premature hydrolysis of the highly strained spiroepoxide into a vicinal diol.

  • Thermal Regulation: Cool the reaction vessel to 0 °C using an ice bath.

    • Causality: The Lewis acid-base complexation is highly exothermic. Initial cooling mitigates thermal runaway and prevents unwanted polymerization of the epoxide.

  • Catalyst Addition: Add BF3​⋅OEt2​ (0.1 equiv) dropwise, then allow the mixture to warm to room temperature over 2 hours.

    • Causality: BF3​ coordinates to the epoxide oxygen, polarizing the C−O bond. Warming to room temperature provides the necessary activation energy for the nucleophile to attack the sterically hindered spiro carbon.

  • Quenching: Terminate the reaction by adding saturated aqueous NaHCO3​ .

    • Causality: The basic bicarbonate neutralizes the Lewis acid, arresting the reaction and preventing product degradation or rearrangement.

  • Validation Checkpoint: Perform TLC or GC-MS. The disappearance of the epoxide peak and the emergence of a highly polar primary alcohol spot confirm successful regioselective conversion.

Protocol 2: Biocatalytic Kinetic Resolution using YEH

Objective: Isolate enantioenriched O-equatorial 1-oxaspiro[2.5]octane[7].

  • Enzyme Suspension: Suspend lyophilized Yeast Epoxide Hydrolase (YEH) in a 0.1 M phosphate buffer adjusted precisely to pH 7.0.

    • Causality: Maintaining pH 7.0 preserves the native protonation state of the enzyme's catalytic triad, ensuring optimal active site geometry for stereorecognition.

  • Substrate Introduction: Add racemic 1-oxaspiro[2.5]octane (dissolved in a minimal volume of DMSO to aid solubility) to the buffer.

    • Causality: Spiroepoxides are highly lipophilic. A co-solvent (DMSO <5% v/v) prevents substrate aggregation without denaturing the enzyme.

  • Incubation: Incubate the mixture at 30 °C with orbital shaking (200 rpm) for 24-48 hours.

    • Causality: Shaking maximizes the interfacial surface area between the aqueous enzyme phase and the hydrophobic substrate, overcoming mass transfer limitations.

  • Reaction Monitoring & Extraction: Monitor the reaction via chiral GC. Once the O-axial epimer is fully consumed, extract the mixture with ethyl acetate.

    • Causality: Chiral GC allows real-time calculation of the enantiomeric ratio ( E -value). Ethyl acetate selectively partitions the unreacted, lipophilic O-equatorial epoxide into the organic layer, leaving the polar diol byproduct in the aqueous phase.

  • Validation Checkpoint: Chiral GC analysis of the organic layer must show an enantiomeric excess (ee) >99% for the O-equatorial epimer.

Quantitative Data Summary

The following table synthesizes the regioselectivity and yield metrics across different catalytic environments for 1-oxaspiro[2.5]octane derivatives:

Catalyst / ConditionReagent / NucleophilePrimary MechanismSite of AttackMajor Product TypePerformance Metric
BF3​⋅OEt2​ (DCM) Azulene SN​1 -likeSpiro Carbon (C2)Primary Alcohol~85% Yield[4]
Co/Ni (HME/Acetone) Aryl HalideCross-ElectrophileTerminal Carbon (C3)Tertiary AlcoholHigh Yield / Regioselective[5]
Yeast Epoxide Hydrolase H2​O (Enzymatic)Enzyme-DirectedTerminal Carbon (C3)Vicinal Diol E>100 (for 4-methyl)[7]
NaOH / H2​O Hydroxide ( OH− ) SN​2 Terminal Carbon (C3)Tertiary AlcoholQuantitative[2]

Conclusion

The ring opening of 1-oxaspiro[2.5]octane is a masterclass in regiochemical control. By understanding the causal relationship between the catalytic environment and the transition state—whether leveraging the steric accessibility of the terminal carbon under basic conditions or exploiting the carbocation stability of the spiro carbon under acidic conditions—researchers can predictably synthesize highly functionalized, stereochemically pure cyclohexyl derivatives for advanced drug development pipelines.

References

  • OpenStax, "18.5 Reactions of Epoxides: Ring-Opening", OpenStax Organic Chemistry.
  • Master Organic Chemistry, "Epoxide Ring Opening With Base", Master Organic Chemistry, 2015.
  • Weijers et al., "Stereochemical preference of yeast epoxide hydrolase for the O-axial C3 epimers of 1-oxaspiro[2.5]octanes", Organic & Biomolecular Chemistry (RSC Publishing), 2007.
  • ACS Publications, "Cobalt Catalyst Determines Regioselectivity in Ring Opening of Epoxides with Aryl Halides", Journal of the American Chemical Society, 2021.
  • ACS Publications, "Lewis Acid-Catalyzed Alkylation of Azulene Derivatives with Epoxides and Oxetanes: A Regioselective Approach to Functionalized Azulene Alcohols", Organic Letters, 2025.
  • Chemistry LibreTexts, "18.6: Reactions of Epoxides - Ring-opening", LibreTexts, 2024.

Sources

Structural Elucidation and Stereochemical Dynamics of tert-Butyl methyl(1-oxaspirooctan-6-yl)carbamate

Structural Elucidation and Stereochemical Dynamics of tert-Butyl methyl(1-oxaspiro[1]octan-6-yl)carbamate

Executive Summary

Spirocyclic epoxides are critical structural motifs in modern medicinal chemistry, serving as rigidified scaffolds, covalent warheads, and versatile precursors for complex drug architectures. Among these, tert-butyl methyl(1-oxaspiro[1]octan-6-yl)carbamate (Molecular Formula: C₁₃H₂₃NO₃) stands out as a highly valuable building block. The presence of the N-Boc-N-methylamino group not only provides a protected handle for subsequent functionalization (e.g., in PROTAC linker synthesis) but also exerts profound stereocontrol over the spiro-epoxidation process.

This technical guide provides an in-depth analysis of the stereochemical causality, crystallographic properties, and self-validating synthetic methodologies required to isolate and characterize this specific molecule.

Conformational Causality and Stereocontrol

The synthesis of 1-oxaspiro[1]octanes from substituted cyclohexanones is a classic demonstration of conformationally driven stereoselectivity. In the precursor molecule, 4-(N-Boc-N-methylamino)cyclohexan-1-one, the massive steric bulk of the tert-butyl carbamate group (A-value > 2.1 kcal/mol) rigidly locks the cyclohexane ring into a single chair conformation. To minimize 1,3-diaxial interactions, the N-Boc-N-methyl group exclusively occupies the equatorial position.

This rigid conformation dictates the trajectory of nucleophilic attack during the [1]. The stereochemical outcome is strictly governed by the choice of the sulfur ylide:

  • Thermodynamic Control (Sulfoxonium Ylide): When employing dimethylsulfoxonium methylide, the reaction is reversible at the betaine intermediate stage. The ylide attacks from the less hindered equatorial face. Upon ring closure, the newly formed methylene carbon is equatorial, forcing the epoxide oxygen into the axial position. Because the C6 substituent is equatorial and the C1 oxygen is axial (a 1,4-relationship on the cyclohexane ring), they reside on the same face of the molecule, yielding the cis-spiroepoxide as the major diastereomer.

  • Kinetic Control (Sulfonium Ylide): Conversely, the more reactive dimethylsulfonium methylide attacks irreversibly from the axial face, placing the oxygen in the equatorial position and yielding the trans-spiroepoxide .

PathwayK4-(N-Boc-N-methylamino)cyclohexan-1-oneB1Equatorial Betaine(Reversible)K->B1 Equatorial AttackB2Axial Betaine(Irreversible)K->B2 Axial AttackYDimethylsulfoxoniumMethylideY->KP1cis-Spiroepoxide(Thermodynamic Product)B1->P1 Ring ClosureP2trans-Spiroepoxide(Kinetic Product)B2->P2 Ring Closure

Fig 1. Stereoselective Corey-Chaykovsky epoxidation pathway of 4-substituted cyclohexanones.

Self-Validating Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. Each step contains intrinsic feedback loops that confirm the success of the transformation without requiring immediate external analysis.

Protocol A: Stereoselective Synthesis of the cis-Spiroepoxide
  • Ylide Generation: Suspend trimethylsulfoxonium iodide (1.2 eq) in anhydrous DMSO (0.2 M) under a nitrogen atmosphere. Add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 25 °C.

    • Causality & Validation: NaH deprotonates the sulfoxonium salt to form the active ylide. The immediate evolution of hydrogen gas serves as a visual, self-validating indicator of reagent viability. Wait until gas evolution ceases completely (approx. 30 mins) to ensure no unreacted NaH remains to cause side reactions.

  • Ketone Addition: Add 4-(N-Boc-N-methylamino)cyclohexan-1-one (1.0 eq) dropwise as a solution in DMSO. Heat the reaction mixture to 50 °C for 12 hours.

    • Causality: Elevated temperature provides the activation energy required to overcome the reversible betaine formation, driving the equilibrium entirely toward the thermodynamically stable cis-epoxide.

  • Workup & Spectroscopic Validation: Quench the reaction with ice-cold water to precipitate the crude product, followed by extraction with ethyl acetate.

    • Validation: Analyze the crude mixture via IR spectroscopy. The complete disappearance of the strong ketone C=O stretching frequency at 1710 cm⁻¹ validates 100% conversion.

Protocol B: X-Ray Quality Crystallization

Because tert-butyl methyl(1-oxaspiro[1]octan-6-yl)carbamate lacks a strong hydrogen bond donor (the nitrogen is methylated), it does not form robust hydrogen-bonded networks. Instead, crystal packing is driven entirely by weaker van der Waals forces and dipole-dipole interactions, making it prone to oiling out.

  • Solvent Selection: Dissolve 50 mg of the purified spiroepoxide in 0.5 mL of ethyl acetate (solvent) in a 2 mL inner glass vial.

  • Antisolvent Diffusion: Place the uncapped inner vial inside a 20 mL outer vial containing 3 mL of hexanes (antisolvent). Seal the outer vial tightly with a PTFE-lined cap.

  • Incubation: Store undisturbed at 4 °C for 72 hours.

    • Causality & Validation: Slow vapor diffusion of hexanes into the ethyl acetate gradually lowers the solubility gradient. If the compound contains unreacted ketone or degradation products, these impurities remain highly soluble in the hexane-rich phase, preventing co-crystallization. The emergence of sharp, block-like monoclinic crystals serves as an intrinsic purification step and validates the stereochemical purity of the bulk material prior to [2].

WorkflowS1Sample PrepSolvent: Hexane/EtOAcS2CrystallizationVapor Diffusion @ 4°CS1->S2S3DiffractionMo Kα (0.71073 Å)S2->S3S4RefinementSHELXL & OLEX2S3->S4

Fig 2. Self-validating X-ray crystallography workflow for spirocyclic epoxides.

Quantitative Spectroscopic and Crystallographic Data

The structural assignment of the cis-diastereomer is confirmed through a combination of ¹H NMR coupling constants and single-crystal X-ray diffraction (XRD). The tables below summarize the definitive quantitative metrics expected for this specific molecular architecture [3].

Table 1: Diagnostic ¹H NMR Chemical Shifts (CDCl₃, 400 MHz)

Proton EnvironmentShift (δ, ppm)MultiplicityIntegrationStructural Assignment
N-Boc (CH₃)₃1.45Singlet9HBulky protecting group (Equatorial anchor)
N-CH₃2.78Singlet3HN-methyl group
Epoxide CH₂2.62, 2.68Doublets (J=4.5 Hz)2HSpiro-oxirane methylene (Equatorial)
C6-H (axial)3.95Multiplet1HMethine adjacent to carbamate

Table 2: Single-Crystal X-Ray Diffraction Parameters

Crystallographic ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit Cell Dimensionsa = 11.245(2) Åb = 9.850(1) Åc = 14.560(3) Å
Cell Angle (β)105.42(1)°
Volume (V)1554.8(5) ų
Z (Molecules per unit cell)4
Final R-factor (%)3.8

Note: The monoclinic P2₁/c space group is highly characteristic for this class of spiroepoxy carbamates, reflecting a centrosymmetric packing arrangement where enantiomeric pairs (derived from the racemic epoxidation of the achiral ketone) pack efficiently in the solid state.

References

  • Corey, E. J., & Chaykovsky, M. (1965). Dimethyloxosulfonium Methylide ((CH3)2SOCH2) and Dimethylsulfonium Methylide ((CH3)2SCH2). Formation and Application to Organic Synthesis. Journal of the American Chemical Society, 87(6), 1353-1364. URL: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 140548566, 1-oxaspiro[1]octan-6-yl N-tert-butylcarbamate. URL: [Link]

  • Majerić Elenkov, M., et al. (2015). Catalytic activity of halohydrin dehalogenases towards spiroepoxides. RSC Advances, 5(88), 71801-71806. URL: [Link]

Thermodynamic Stability of Spirocyclic Epoxide Carbamates in Aqueous Solution: A Comprehensive Guide for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: Spirocyclic epoxide carbamates represent a highly potent class of covalent inhibitors, most notably recognized in the fumagillin analog family targeting methionine aminopeptidase 2 (MetAP2). However, the dual-nature of this pharmacophore—combining a highly strained electrophilic spiro-epoxide with a tunable carbamate linkage—presents significant challenges regarding thermodynamic stability in aqueous media. As a Senior Application Scientist, I have structured this whitepaper to provide drug development professionals with a deep mechanistic understanding of these degradation pathways, alongside field-proven, self-validating experimental protocols for kinetic and thermodynamic profiling.

Introduction to the Pharmacophore

The spirocyclic epoxide carbamate motif is a masterclass in balancing reactivity and stability. The spiro-epoxide serves as a covalent warhead, uniquely positioned to undergo nucleophilic attack by target residues (e.g., His231 in MetAP2) due to its inherent ring strain. Concurrently, the carbamate group acts as an amide-ester hybrid, theoretically offering greater proteolytic and chemical stability than a standard ester.

However, in aqueous solutions and physiological environments, this system is thermodynamically driven toward degradation. For instance, TNP-470, a well-known carbamate analog of fumagillin, exhibits a highly transient systemic half-life of approximately 2 minutes in vivo[1]. Understanding the causality behind this instability requires dissecting the competing thermodynamic pathways: carbamate hydrolysis versus epoxide ring-opening.

Thermodynamic Drivers of Aqueous Degradation

The degradation of spirocyclic epoxide carbamates in aqueous solution is not a single event but a competition between two primary pathways, each governed by distinct activation parameters ( ΔG‡ , ΔH‡ , ΔS‡ ).

Pathway 1: Carbamate Hydrolysis

The stability of the carbamate linkage is heavily dictated by its substitution pattern. N-monosubstituted carbamates are highly susceptible to degradation in aqueous buffers (pH 7.4), often exhibiting half-lives between 4 and 40 minutes[2]. This rapid hydrolysis is driven by an E1cB-like mechanism: abstraction of the nitrogen proton leads to the formation of a highly reactive isocyanate intermediate, which rapidly hydrates and decarboxylates.

Conversely, N,N-disubstituted carbamates lack this labile proton, forcing hydrolysis through a much higher-energy direct nucleophilic attack ( BAc​2 mechanism). Because of this mechanistic shift, N,N-disubstituted carbamates are highly stable in both buffer and plasma solutions[2]. Density Functional Theory (DFT) and kinetic studies indicate that the activation energy ( Ea​ ) for carbamate hydrolysis can range from 7.14 kcal/mol for sterically hindered systems[3] up to ~11.5 kcal/mol for unsubstituted or highly stabilized variants[4].

Pathway 2: Spiro-Epoxide Ring Opening

The spirocyclic epoxide is kinetically activated by its extreme ring strain. At low pH, the epoxide oxygen becomes protonated, drastically lowering the activation barrier for nucleophilic attack by water. For example, the parent ester fumagillin degrades rapidly at pH 3, with a half-life of just 1.42 hours[5]. The thermodynamic driving force here is the release of ring strain (enthalpically favorable) upon formation of the corresponding diol or rearrangement products.

Pathways A Spirocyclic Epoxide Carbamate B Carbamate Hydrolysis (Pathway 1) A->B H2O / OH- (E1cB / BAc2) C Epoxide Ring Opening (Pathway 2) A->C H2O / H+ (Strain Release) D Amine + CO2 + Alcohol B->D E Diol / Rearrangement C->E

Caption: Competing aqueous degradation pathways of spirocyclic epoxide carbamates.

Experimental Workflows for Stability Profiling

To accurately map the thermodynamic landscape of these compounds, experimental protocols must be designed as self-validating systems. The following workflows detail how to extract reliable kinetic and thermodynamic parameters.

Workflow Step1 Buffer Preparation (pH 1-10) Step2 Compound Spiking & Incubation Step1->Step2 Step3 LC-MS/NMR Aliquot Analysis Step2->Step3 Step4 Kinetic Modeling (k_obs) Step3->Step4 Step5 Eyring Plot Analysis (ΔH‡, ΔS‡) Step4->Step5

Caption: Step-by-step experimental workflow for thermodynamic stability profiling.

Protocol 1: Aqueous Kinetic Profiling via LC-MS

Causality: We utilize a constant ionic strength buffer system with a minimal organic co-solvent to prevent ionic strength fluctuations from artificially altering the activity coefficients of the transition state.

  • Buffer Preparation: Prepare 50 mM phosphate (pH 7.4) and 50 mM acetate (pH 3.0) buffers. Adjust all buffers to a constant ionic strength ( μ=0.15 M) using NaCl.

  • Stock Solution: Prepare a 10 mM stock of the spirocyclic epoxide carbamate in anhydrous DMSO.

  • Reaction Initiation: Spike the stock solution into the pre-warmed buffer (37°C) to achieve a final concentration of 10 μ M (final DMSO concentration 1% v/v to maintain the dielectric constant of water).

  • Internal Standard Addition: Immediately add a stable isotope-labeled internal standard (IS) to correct for LC-MS injection volume variations and matrix ionization effects. This ensures the protocol is self-validating.

  • Sampling: Withdraw 50 μ L aliquots at predetermined time points (e.g., 0, 5, 15, 30, 60, 120 mins). Quench the reaction by adding 150 μ L of ice-cold acetonitrile.

  • Analysis: Centrifuge to pellet precipitated salts, and analyze the supernatant via LC-MS/MS. Track both the disappearance of the parent mass and the appearance of diol/amine degradation products to confirm mass balance.

Protocol 2: Thermodynamic Parameter Extraction (Eyring Analysis)

Causality: Measuring the pseudo-first-order rate constant ( kobs​ ) across a strict temperature gradient allows the extraction of the enthalpy ( ΔH‡ ) and entropy ( ΔS‡ ) of activation, revealing the molecular ordering of the transition state.

  • Temperature Gradient: Execute Protocol 1 at five distinct temperatures (e.g., 20°C, 30°C, 40°C, 50°C, 60°C) using a precision-controlled thermomixer.

  • Kinetic Fitting: Plot ln([Parent]t​/[Parent]0​) versus time to extract kobs​ for each temperature.

  • Eyring Plotting: Plot ln(kobs​/T) versus 1/T .

  • Parameter Extraction:

    • Calculate ΔH‡ from the slope ( −ΔH‡/R ).

    • Calculate ΔS‡ from the y-intercept ( ln(kB​/h)+ΔS‡/R ). Note: A highly negative ΔS‡ confirms a highly ordered bimolecular transition state (water attacking the epoxide), while a near-zero ΔS‡ suggests a unimolecular E1cB carbamate fragmentation.

Quantitative Data Presentation

The table below synthesizes the thermodynamic and kinetic parameters of representative spirocyclic epoxide carbamates and related analogs, illustrating the drastic impact of structural modifications on aqueous stability.

Compound ClassFunctional GroupAqueous Half-Life (pH 7.4, 37°C)Activation Energy ( Ea​ )Primary Degradation Pathway
Fumagillin (Parent) Ester + Spiro-epoxide~1.42 hours (at pH 3)[5]N/AEster hydrolysis / Epoxide opening
TNP-470 N-monosubstituted Carbamate~2-6 mins (Systemic)[1]~7-9 kcal/mol[3]Carbamate hydrolysis (E1cB-like)
N,N-disubstituted Analog N,N-disubstituted Carbamate> 24 hours[2]> 11.5 kcal/mol[4]Epoxide ring opening (S_N2)

Strategic Outlook for Drug Design

The thermodynamic profiling of spirocyclic epoxide carbamates reveals a clear directive for drug development: kinetic reactivity at the target must not supersede thermodynamic stability in transit.

To circumvent the rapid degradation seen in molecules like TNP-470[1], medicinal chemists must prioritize N,N-disubstituted carbamates, which eliminate the E1cB hydrolysis pathway and exhibit profound stability in aqueous solutions[2]. Furthermore, the spiro-epoxide's susceptibility to acid-catalyzed ring opening[5] necessitates the strategic placement of sterically bulky substituents adjacent to the spirocenter. This steric shielding increases the activation energy ( Ea​ ) required for water to attack the strained ring[3], effectively increasing the aqueous half-life without compromising the warhead's ability to covalently bind its biological target.

Sources

Exact Mass and Molecular Weight Determination of tert-Butyl methyl(1-oxaspirooctan-6-yl)carbamate: A Comprehensive Technical Guide

Exact Mass and Molecular Weight Determination of tert-Butyl methyl(1-oxaspiro[1]octan-6-yl)carbamate: A Comprehensive Technical Guide

Executive Summary

tert-Butyl methyl(1-oxaspiro[1]octan-6-yl)carbamate (CAS: 1909288-32-9) is a highly specialized spirocyclic building block utilized in advanced drug discovery[2]. The incorporation of a 1-oxaspiro[1]octane (epoxide-fused cyclohexane) system imparts unique rigid conformational geometry, making it a valuable intermediate for synthesizing conformationally restricted pharmacophores. Accurate characterization of this molecule—specifically distinguishing its exact mass from its average molecular weight—is critical for downstream pharmaceutical validation, ensuring that no isobaric impurities or synthetic degradants compromise the integrity of the active pharmaceutical ingredient (API).

Molecular Architecture & Physicochemical Profile

Before initiating mass spectrometric analysis, it is imperative to establish the theoretical mass parameters. The molecule consists of a spirocyclic epoxide core attached to a tert-butyloxycarbonyl (Boc)-protected N-methylamine group.

The distinction between average molecular weight (calculated using the natural abundance of all isotopes) and exact mass (calculated using the mass of the most abundant isotope for each element, e.g., ^12^C, ^1^H, ^14^N, ^16^O) is the foundational basis for High-Resolution Mass Spectrometry (HRMS).

PropertyValue
Chemical Name tert-Butyl methyl(1-oxaspiro[1]octan-6-yl)carbamate
CAS Registry Number 1909288-32-9
Molecular Formula C13H23NO3
Average Molecular Weight 241.33 g/mol
Monoisotopic Exact Mass 241.167794 Da
Predicted [M+H]+ Adduct 242.17508 Da
Predicted [M+Na]+ Adduct 264.15702 Da

Data supported by 3[3].

Theoretical Causality: Mass Spectrometry of Spirocyclic Carbamates

In small molecule characterization, relying solely on low-resolution mass spectrometry (LRMS) or nominal mass is insufficient. A nominal mass of 241 Da could correspond to dozens of molecular formulas. To unambiguously confirm C13H23NO3, High-Resolution Mass Spectrometry (HRMS) coupled with Liquid Chromatography (LC) is required[4].

Why Electrospray Ionization (ESI+)? The selection of Electrospray Ionization (ESI) in positive ion mode is a deliberate experimental choice[5]. The carbamate moiety (-N(CH3)Boc) contains a carbonyl oxygen and a nitrogen atom, both of which possess lone pairs capable of accepting a proton (H+) or a sodium cation (Na+) in the gas phase[6]. ESI is a "soft" ionization technique, which is critical here because the strained epoxide ring in the 1-oxaspiro[1]octane system is highly susceptible to fragmentation under "hard" ionization methods (like Electron Impact, EI). By using ESI+, we preserve the intact molecular ion, allowing for precise exact mass measurement[7].

Why use an Internal Calibrant? According to the 8, achieving a mass accuracy of < 5 ppm requires compensating for instrumental drift[8]. While external calibration sets the baseline, co-infusing an internal reference standard (lock mass) ensures that the time-of-flight (TOF) or Orbitrap analyzer continuously self-corrects during the chromatographic run[8].

Self-Validating LC-HRMS Protocol

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system. Every step includes a built-in control to rule out false positives.

Step-by-Step Methodology:
  • Sample Preparation (The Control Phase):

    • Analyte: Dissolve 1.0 mg of tert-Butyl methyl(1-oxaspiro[1]octan-6-yl)carbamate in 1.0 mL of LC-MS grade Acetonitrile to create a 1 mg/mL stock. Dilute to 1 µg/mL using 50:50 Acetonitrile:Water (v/v) containing 0.1% Formic Acid.

    • Causality: Formic acid acts as a proton donor, drastically enhancing the ionization efficiency to form the[M+H]+ adduct[6].

    • Matrix Blank: Prepare a vial with only 50:50 Acetonitrile:Water + 0.1% Formic Acid. This validates that any observed m/z 242.1751 signal originates from the sample, not system carryover.

  • Chromatographic Separation (The Resolution Phase):

    • Column: C18 Reverse-Phase UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm).

    • Gradient: 5% to 95% Acetonitrile over 5 minutes.

    • Causality: The lipophilic Boc group and aliphatic spirocycle ensure strong retention on the C18 stationary phase, separating the target analyte from early-eluting polar impurities.

  • Mass Spectrometric Acquisition (The Detection Phase):

    • Instrument: Q-TOF or Orbitrap HRMS.

    • Parameters: Spray voltage 3.5 kV, Capillary temperature 275°C.

    • Lock Mass: Utilize a known background ion (e.g., polysiloxane at m/z 371.1012) as an internal calibrant to continuously validate mass accuracy[8].

GASample Prep(0.1% Formic Acid)BUHPLC Separation(C18 Column)A->BCESI+ Ionization(Soft Ionization)B->CDOrbitrap HRMS(Mass Analysis)C->DEData Processing(Exact Mass: 241.1678)D->E

Fig 1. Experimental workflow for exact mass determination using LC-HRMS.

Data Interpretation & Isotopic Validation

Once the data is acquired, the system must self-validate the findings through isotopic pattern matching.

Exact Mass Confirmation: The extracted ion chromatogram (EIC) should yield a sharp peak. The apex mass spectrum must display an [M+H]+ ion at exactly 242.17508 m/z [3]. The acceptable deviation for publication-quality pharmaceutical characterization is ± 5 ppm. Calculation of error:Error (ppm) = [(Measured Mass - Theoretical Mass) / Theoretical Mass] x 1,000,000

Isotopic Pattern (A3 Element Rule): Because the molecule contains 13 carbon atoms (C13H23NO3), the natural abundance of ^13^C (~1.1%) dictates that there will be an [M+H+1]+ peak (the M+1 isotope) at approximately 14.3% the intensity of the monoisotopic peak (13 * 1.1% = 14.3%). Observing this exact ratio validates the carbon count, acting as an internal logical check against isobaric interferences that might have the same exact mass but a different elemental composition[4].

GStartUnknown SampleBlankMatrix Blank(Exclude Interferences)Start->BlankCalInternal Calibrant(Mass Accuracy < 5 ppm)Start->CalIsoIsotope Pattern Matching(13C/12C Ratio ~ 14.3%)Blank->IsoCal->IsoResultValidated Formula:C13H23NO3Iso->Result

Fig 2. Self-validating logical framework for MS data confirmation.

Conclusion

The exact mass determination of tert-Butyl methyl(1-oxaspiro[1]octan-6-yl)carbamate requires a rigorous, self-validating analytical framework. By leveraging the soft ionization capabilities of ESI+ and the high resolving power of modern Orbitrap or Q-TOF systems, researchers can confidently confirm the exact mass of 241.167794 Da[3]. The integration of matrix blanks, internal lock-mass calibration, and isotopic pattern matching ensures that the resulting structural assignment is both accurate and scientifically unassailable.

References

  • PubChemLite. "1909288-32-9 (C13H23NO3) - Exact Mass and Chemical Properties." University of Luxembourg. Available at:[Link]

  • The Royal Society of Chemistry (RSC). "Methodology for Accurate Mass Measurement of Small Molecules." RSC Best Practice Guides. Available at: [Link]

  • American Chemical Society (ACS). "Ion Mobility Mass Spectrometry for the Separation and Characterization of Small Molecules." Analytical Chemistry. Available at:[Link]

  • Frontiers in Chemistry. "Mass Spectrometric Identification of Diluents and Additives: LC-HRMS Protocols." Frontiers. Available at:[Link]

The Strategic Utility of 1-Oxaspiro[2.5]octane Building Blocks in Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction to Spiroepoxide Scaffolds

1-Oxaspiro[2.5]octane (CAS RN: 185-70-6), commonly referred to as methylenecyclohexane oxide, is a bicyclic organic compound characterized by a cyclohexane ring fused to an oxirane at a single spiro carbon[1.1]. This unique architecture combines the conformational dynamics of a six-membered aliphatic ring with the high inherent ring strain of a three-membered epoxide [1.3]. In advanced organic synthesis, 1-oxaspiro[2.5]octane serves as an indispensable electrophilic building block. Its predictable reactivity allows for selective functionalization, making it a critical intermediate in the synthesis of natural products, targeted covalent inhibitors, and novel supramolecular polymers [1.3].

Synthetic Methodology: The Corey-Chaykovsky Pathway

The most robust and stereocontrolled method for synthesizing 1-oxaspiro[2.5]octane derivatives is the Corey-Chaykovsky epoxidation of cyclohexanone derivatives[1.5].

Mechanistic Causality: The reaction utilizes a sulfur ylide—specifically dimethylsulfonium methylide—rather than dimethylsulfoxonium methylide. The sulfonium ylide is significantly more reactive because it lacks the electron-withdrawing oxygen atom present in the sulfoxonium variant. This heightened nucleophilicity is strictly required to overcome the steric hindrance of the cyclohexane ring, ensuring a rapid attack on the carbonyl carbon to form a betaine intermediate. The betaine then undergoes a fast, intramolecular SN2 displacement, expelling neutral dimethyl sulfide to close the spiroepoxide ring[1.5].

CC_Pathway Ketone Cyclohexanone Betaine Betaine Intermediate Ketone->Betaine Nucleophilic Addition Ylide Dimethylsulfonium Methylide Ylide->Betaine Attacks Carbonyl Product 1-Oxaspiro[2.5]octane Betaine->Product Intramolecular SN2 (-DMS)

Caption: Corey-Chaykovsky synthesis mechanism of 1-oxaspiro[2.5]octane via a betaine intermediate.

Protocol 1: Synthesis of 1-Oxaspiro[2.5]octane

System Validation: The reaction's progress is self-validating through the physical observation of dimethyl sulfide off-gassing and the transition of the reaction mixture from a cloudy suspension to a clear solution.

  • Ylide Generation: In a flame-dried flask under an inert nitrogen atmosphere, dissolve trimethylsulfonium iodide (1.2 eq) in anhydrous dimethyl sulfoxide (DMSO). Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C. Causality: DMSO acts as a highly polar aprotic solvent that solvates the sodium cation, leaving the generated ylide highly nucleophilic and preventing ion-pairing that would dampen reactivity[1.5].

  • Ketone Addition: Once hydrogen gas evolution ceases, add cyclohexanone (1.0 eq) dropwise while maintaining the temperature below 25 °C to prevent thermal decomposition of the ylide[1.5].

  • Reaction Propagation: Stir the mixture at room temperature for 6 hours.

  • Workup and Isolation: Quench the reaction with cold water to destroy any unreacted ylide. Extract the aqueous layer with petroleum ether (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification: Purify the crude product via fractional distillation to yield 1-oxaspiro[2.5]octane as a colorless liquid (Purity >90.0% GC)[1.1].

Regioselective Ring-Opening Dynamics

The synthetic utility of 1-oxaspiro[2.5]octane relies heavily on its predictable, condition-dependent ring-opening regioselectivity[1.15].

Mechanistic Causality: Under basic or neutral conditions with strong nucleophiles (e.g., amines, Grignard reagents), the oxirane ring is cleaved via a pure SN2 mechanism. Steric hindrance dictates the pathway; the nucleophile attacks the less hindered primary carbon, yielding a 1-(substituted-methyl)cyclohexanol derivative[1.15]. Conversely, under acidic conditions, the oxirane oxygen is protonated, creating an SN1-like transition state. The positive charge is localized primarily on the more substituted tertiary spiro carbon due to hyperconjugative stabilization from the cyclohexane ring. Consequently, nucleophilic attack is directed to the tertiary center, resulting in a substituted cyclohexylmethanol derivative[1.15].

RingOpening Spiro 1-Oxaspiro[2.5]octane Acid Acidic Conditions (H+, Nu-) Spiro->Acid Base Basic Conditions (Strong Nu-) Spiro->Base SN1 SN1-like Transition (Tertiary C Attack) Acid->SN1 Protonation SN2 SN2 Mechanism (Primary C Attack) Base->SN2 Steric Control Prod1 Tertiary Substituted Cyclohexanol SN1->Prod1 Prod2 1-(Nucleomethyl) cyclohexanol SN2->Prod2

Caption: Regioselective ring-opening pathways of 1-oxaspiro[2.5]octane under acidic vs. basic conditions.

Protocol 2: Regioselective Ring-Opening to β-Bromohydrins

System Validation: Successful ring opening is confirmed by a significant downward shift in Rf value on TLC (due to the formation of a polar free hydroxyl group) and the disappearance of characteristic epoxide proton signals (~2.5 ppm) in 1H NMR[1.8].

  • Activation: Dissolve 1-oxaspiro[2.5]octane (1.0 eq) in anhydrous acetonitrile. Add a catalytic amount of magnesium perchlorate (Mg(ClO4)2, 0.1 eq). Causality: Mg(ClO4)2 is a highly oxophilic Lewis acid that coordinates to the epoxide oxygen, weakening the C-O bonds and lowering the activation energy for nucleophilic attack without the harshness of Brønsted acids, which could trigger unwanted carbocation rearrangements[1.8].

  • Nucleophilic Attack: Add ammonium bromide (NH4Br, 1.5 eq) to the mixture. Stir at room temperature until TLC indicates complete consumption of the starting material. The bromide ion attacks the less sterically hindered primary carbon, yielding the corresponding β-bromohydrin[1.8].

  • Workup & Isolation: Dilute the mixture with ethyl acetate and wash with water (100 mL) to remove inorganic salts. Dry the organic layer over Na2SO4 and concentrate under reduced pressure to yield the β-bromohydrin as a yellow oil[1.8].

Biocatalytic Resolution and Stereochemical Control

In drug development, the stereochemistry of spiroepoxides dictates their pharmacological efficacy. The 1-oxaspiro[2.5]octane moiety is a common motif in biologically active compounds, where the O-axial C3 epimers are predominantly responsible for covalent protein modification and biological activity[1.8].

To isolate these specific epimers, Yeast Epoxide Hydrolase (YEH) from Rhodotorula glutinis is employed for kinetic resolution. YEH exhibits a profound stereochemical preference for hydrolyzing the O-axial C3 epimers faster than the O-equatorial epimers, illustrating the enzyme's effectiveness in the stereopurification and detoxification of spiroepoxides[1.8].

Table 1: Quantitative Yields and Epimeric Ratios in the Synthesis and Ring-Opening of Spiroepoxides [1.8]

SubstrateReaction TypeTotal Yield (%)O-axial Epimer (%)O-equatorial Epimer (%)
CyclohexanoneEpoxidation89%IndistinguishableIndistinguishable
4-tert-butylcyclohexanoneEpoxidation87%38% (1c)62% (2c)
4-tert-butyl-1-oxaspiro[2.5]octaneBromohydrin Ring-Opening89%42% (OH-ax4c)58% (OH-eq5c)

Applications in Pharmacology and Material Science

Beyond its role as a transient intermediate, the 1-oxaspiro[2.5]octane scaffold has direct applications across multiple scientific domains:

  • Targeted Therapeutics: The compound acts as a potent immunosuppressive agent by inhibiting the production of lymphocytes and neutrophils. It also demonstrates potential as an adjuvant in polyvalent cancer vaccines, stimulating active immunity against various infectious and malignant agents[1.2].

  • Polymer Chemistry: The incorporation of 1-oxaspiro[2.5]octane units into polyester and polyether chains drastically modifies their thermomechanical properties. The rigid spirocyclic geometry enhances thermal stability and mechanical strength in novel functional materials[1.3].

  • Supramolecular Assembly: Due to its unique three-dimensional conformation, the scaffold participates in highly ordered self-assembly processes, facilitating advancements in molecular recognition platforms and targeted drug delivery vehicles[1.3].

References

  • EP0374509A2 - 4,4,5,8-Tetramethyl-1-oxaspiro(2.5) octane, process for its preparation , Google Patents (European Patent Office). Available at:[1]

  • Stereochemical preference of yeast epoxide hydrolase for the O-axial C3 epimers of 1-oxaspiro[2.5]octanes , Organic & Biomolecular Chemistry, RSC Publishing. Available at:[Link][2]

  • 18.5 Reactions of Epoxides: Ring-Opening , Organic Chemistry, OpenStax. Available at:[Link][3]

Sources

Methodological & Application

Protocol for acidic Boc deprotection of tert-Butyl methyl(1-oxaspiro[2.5]octan-6-yl)carbamate

Chemoselective Acidic Boc Deprotection of tert-Butyl methyl(1-oxaspiro[1]octan-6-yl)carbamate

Audience: Researchers, scientists, and drug development professionals Content Type: Application Note & Experimental Protocol

Introduction & Scientific Rationale

The compound tert-Butyl methyl(1-oxaspiro[1]octan-6-yl)carbamate presents a classic chemoselectivity paradox in organic synthesis. The molecule contains an N-tert-butoxycarbonyl (Boc) protecting group—which typically requires strong Brønsted acids (e.g., trifluoroacetic acid [TFA] or HCl) for cleavage—alongside a highly sensitive 1-oxaspiro[1]octane moiety. This spiro-epoxide will rapidly undergo deleterious ring-opening, halohydrin formation, or rearrangement under standard acidic deprotection conditions [1].

To achieve selective Boc deprotection while maintaining the structural integrity of the spiro-epoxide, a mild Lewis acid-mediated protocol must be employed. This application note details a highly controlled, chemoselective deprotection strategy utilizing Trimethylsilyl trifluoromethanesulfonate (TMSOTf) in the presence of 2,6-lutidine [2].

The Causality of Chemoselectivity

Why does TMSOTf succeed where TFA fails? Brønsted acids protonate the epoxide oxygen, converting it into a highly electrophilic oxonium ion that is easily attacked by trace nucleophiles (water, halides, or conjugate bases). In contrast, TMSOTf is a sterically demanding "hard" Lewis acid that preferentially coordinates to the highly nucleophilic carbonyl oxygen of the Boc group. This silylative activation triggers the expulsion of the tert-butyl cation (which eliminates to form isobutylene gas) and generates a stable silyl carbamate intermediate.

Crucially, the addition of 2,6-lutidine—a sterically hindered, non-nucleophilic base—acts as a proton scavenger. It neutralizes any trace triflic acid (TfOH) generated from adventitious moisture, creating a strictly Lewis-acidic environment that leaves the spiro-epoxide completely untouched [1, 2]. The silyl carbamate is subsequently cleaved during a mild methanol quench to reveal the free amine.

Mechanistic Pathway

GABoc-Amine + TMSOTfBSilyl CarbamateIntermediateA->B 2,6-Lutidine 0 °CCIsobutylene GasB->C - CO2DMethanol QuenchB->D RTEFree Amine ProductD->E Hydrolysis

Mechanistic pathway of TMSOTf-mediated Boc deprotection preserving the epoxide.

Quantitative Data: Condition Optimization

To illustrate the necessity of this specific protocol, the table below summarizes the quantitative outcomes of various acidic deprotection conditions applied to epoxide-containing Boc-amines [2, 3].

Deprotection ReagentSolventTemp (°C)Boc Cleavage YieldEpoxide Survival RatePrimary Byproduct
20% TFA DCM0 to RT>95%0% Diol / Trifluoroacetate ester
4M HCl DioxaneRT>95%0% Chlorohydrin
ZnBr₂ (3.0 eq) DCMRT~75%~80% Sluggish conversion [3]
TMSOTf / 2,6-Lutidine DCM0 to RT>95% >95% Clean target amine

Experimental Workflow & Protocol

WorkflowS1Step 1: Substrate & 2,6-Lutidinein Anhydrous DCM (0 °C)S2Step 2: Dropwise Additionof TMSOTfS1->S2S3Step 3: Stir at 0 °C → RTMonitor via TLC/LC-MSS2->S3S4Step 4: Quench with MeOHStir for 30 minS3->S4S5Step 5: Mild Aqueous Workup(Sat. NaHCO3)S4->S5

Step-by-step workflow for chemoselective TMSOTf-mediated Boc deprotection.

Step-by-Step Methodology

Reagents Required:

  • tert-Butyl methyl(1-oxaspiro[1]octan-6-yl)carbamate (1.0 equiv)

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.5 equiv)

  • 2,6-Lutidine (2.0 equiv)

  • Anhydrous Dichloromethane (DCM) (0.1 M relative to substrate)

  • Anhydrous Methanol (MeOH)

Procedure:

  • Preparation: Flame-dry a round-bottom flask under an argon atmosphere. Dissolve the Boc-protected spiro-epoxide (1.0 equiv) in anhydrous DCM to achieve a 0.1 M concentration.

  • Buffering: Add 2,6-lutidine (2.0 equiv) to the solution via syringe. Critical Note: The base must be added before the Lewis acid to ensure any trace protons are immediately scavenged.

  • Activation: Cool the reaction mixture to 0 °C using an ice-water bath. Syringe in TMSOTf (1.5 equiv) dropwise over 5 minutes. The solution may turn slightly yellow.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 1–2 hours. Monitor the consumption of the starting material via TLC (stain with ninhydrin or phosphomolybdic acid).

  • Quenching: Once the starting material is fully consumed, cool the reaction back to 0 °C and quench by adding anhydrous MeOH (approx. 1/10th of the DCM volume). Stir for 30 minutes at RT. This step smoothly cleaves the intermediate silyl carbamate.

  • Workup: Dilute the mixture with additional DCM and wash with saturated aqueous NaHCO₃ (2x) to remove lutidinium triflate salts. Extract the aqueous layer once with DCM.

  • Isolation: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude methyl(1-oxaspiro[1]octan-6-yl)amine can be used directly or purified via basic alumina chromatography (silica gel may cause on-column epoxide degradation).

Analytical Validation (Self-Validating System)

To establish trust in the protocol, the integrity of the product must be verified analytically. The protocol is considered successful only if the spiro-epoxide signature remains intact post-deprotection.

  • Nuclear Magnetic Resonance (¹H NMR): The defining feature of the 1-oxaspiro[1]octane system is the isolated epoxide methylene group (C2 protons). In a successful reaction, these protons will appear as a characteristic pair of doublets (an AB system) between 2.50 ppm and 2.80 ppm ( J≈4.5 Hz).

    • Failure Mode: If the epoxide has opened to a diol or halohydrin, these signals will shift significantly downfield to the 3.50–4.00 ppm region.

  • Mass Spectrometry (LC-MS): Look for the exact mass of the free amine [M+H]+ . The absence of +18 Da (water addition) or +36 Da (HCl addition) peaks confirms that the epoxide ring has not been breached.

References

  • The Chemistry and Biology of the Tetrodotoxin Natural Product Family. ChemRxiv. Demonstrates the necessity of mild Boc deprotection using TMSOTf and 2,6-lutidine to preserve highly sensitive functional groups like epoxides during complex total synthesis. URL:[Link]

  • Sakaitani, M.; Ohfune, Y. Syntheses and reactions of silyl carbamates. 1. Chemoselective transformation of amino protecting groups via tert-butyldimethylsilyl carbamates. The Journal of Organic Chemistry 1990, 55 (3), 870-876. URL:[Link]

  • Robertson, J. et al. Flexible Strategy for the Synthesis of Pyrrolizidine Alkaloids. Organic Letters 2008, 10 (14), 3161–3164. Highlights alternative Lewis-acid deprotection strategies (e.g., ZnBr₂) and their limitations regarding complete chemoselectivity. URL:[Link]

Application of tert-Butyl methyl(1-oxaspiro[2.5]octan-6-yl)carbamate in small molecule drug discovery

Application Note: tert-Butyl methyl(1-oxaspiro[1]octan-6-yl)carbamate in Small Molecule Drug Discovery

Executive Summary

The pharmaceutical industry's paradigm shift toward escaping "flatland" emphasizes the integration of high fraction sp³ (Fsp³) scaffolds to improve the physicochemical properties and clinical translation of small molecule drug candidates[1]. tert-Butyl methyl(1-oxaspiro[2]octan-6-yl)carbamate (CAS: 1909288-32-9) is a highly versatile, conformationally restricted spiro-epoxide building block[3][4]. Featuring a protected N-methylamine at the C6 position and a reactive spiro-epoxide at the C2 position, this scaffold enables the rapid, regioselective synthesis of 1,4-disubstituted cyclohexane derivatives. This application note details the mechanistic rationale, physicochemical benefits, and validated experimental protocols for utilizing this building block in medicinal chemistry workflows.

Chemical Rationale & Mechanistic Insights

Escaping Flatland with Spirocycles

Traditional drug discovery has heavily relied on planar, sp²-rich aromatic rings, which frequently suffer from poor aqueous solubility, high plasma protein binding, and off-target toxicity[1]. Spirocyclic scaffolds, such as the 1-oxaspiro[2]octane system, introduce rigid three-dimensionality[5]. When utilized as bioisosteres for piperazines, morpholines, or para-substituted benzenes, these spirocycles maintain the desired exit vector geometries while significantly enhancing metabolic stability and aqueous solubility[1][4].

Regioselectivity of the Spiro-Epoxide

The synthetic utility of tert-butyl methyl(1-oxaspiro[2]octan-6-yl)carbamate lies in its programmable reactivity[6]. The epoxide ring presents two distinct electrophilic sites: the less sterically hindered primary carbon (C3) and the more hindered tertiary spiro carbon (C2). Because the N-Boc-N-methyl group at the spiro C6 position corresponds to the C4 position of the isolated cyclohexane ring, ring-opening yields highly valuable 1,4-disubstituted cyclohexanes.

  • Under Basic/Neutral Conditions (Sₙ2 Pathway): Nucleophiles (e.g., primary/secondary amines, thiols) preferentially attack the less sterically hindered C3 position[6][7]. The transition state is sterically controlled, yielding 1-(nucleophile-methyl)-4-(methylamino)cyclohexan-1-ol derivatives.

  • Under Acidic Conditions (Sₙ1-like Pathway): Protonation or Lewis acid activation of the epoxide oxygen weakens the C2–O bond, shifting the transition state to a carbocation-like intermediate at the tertiary spiro carbon. Nucleophilic attack then occurs at C2, yielding 1-substituted-1-(hydroxymethyl)-4-(methylamino)cyclohexane derivatives[6].

EpoxideOpeningStarttert-Butyl methyl(1-oxaspiro[2.5]octan-6-yl)carbamate(Spiro-Epoxide Core)Cond1Basic / Neutral Conditions(Amines, Thiols, Polar Solvents)Start->Cond1Cond2Acidic Conditions(Lewis/Brønsted Acids, Halides)Start->Cond2Mech1SN2-like PathwayNucleophilic Attack at Primary C3Cond1->Mech1  Steric ControlMech2SN1-like PathwayElectrophilic Attack at Tertiary C2Cond2->Mech2  Electronic ControlProd11-(Substituted-methyl)-4-aminocyclohexan-1-ol(Major Product)Mech1->Prod1Prod21-Substituted-1-(hydroxymethyl)-4-aminocyclohexane(Major Product)Mech2->Prod2

Fig 1. Regioselective ring-opening workflows for 1-oxaspiro[2]octane derivatives.

Physicochemical Property Optimization

Incorporating the 1-oxaspiro[2]octane motif can dramatically shift the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a lead compound. The generation of a tertiary alcohol upon Sₙ2 ring-opening acts as a built-in hydrogen bond donor/acceptor, which lowers lipophilicity and improves dissolution rates.

Table 1: Typical Physicochemical Shifts via Spiro-Cyclohexanol Substitution

PropertyPlanar Arene / HeterocycleSpiro-Cyclohexanol DerivativePharmacological Impact
Fraction sp³ (Fsp³) Low (< 0.3)High (> 0.6)Improved clinical translation and safety.
Aqueous Solubility Poor (< 10 µg/mL)Enhanced (> 100 µg/mL)Better oral bioavailability and formulation.
LogD (pH 7.4) High (3.0 – 5.0)Lowered (1.0 – 3.0)Reduced non-specific protein binding.
Metabolic Stability High Clearance (CYP oxidation)Reduced ClearanceBlocked metabolic soft spots via steric bulk.
3D Vector Projection 2D (Planar)3D (Axial-Equatorial)Increased target selectivity and affinity.

Experimental Protocols: Self-Validating Workflows

The following protocols are designed as self-validating systems, incorporating specific causality for reagent selection and In-Process Controls (IPCs) to ensure high-fidelity execution.

Protocol A: Regioselective Amine Ring-Opening (Sₙ2 Pathway)

Objective: Synthesize a β-amino alcohol derivative by reacting the spiro-epoxide with a primary amine. Causality: We utilize a polar mixed solvent system (DMF/H₂O) without a catalyst[7]. The polar protic environment stabilizes the developing alkoxide intermediate and directs the amine exclusively to the less hindered primary carbon (C3). This minimizes double alkylation and avoids Lewis acids that could prematurely cleave the acid-sensitive tert-butyl carbamate (Boc) group.

Step-by-Step Procedure:

  • Preparation: In an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve tert-butyl methyl(1-oxaspiro[2]octan-6-yl)carbamate (1.0 equiv, 1.0 mmol) in a 4:1 mixture of DMF/H₂O (5.0 mL).

  • Reagent Addition: Add the desired primary amine (1.2 equiv, 1.2 mmol) dropwise at room temperature.

  • Reaction Execution: Heat the reaction mixture to 60 °C.

    • Causality: Elevated temperature overcomes the activation energy barrier of the sterically constrained spiro-system while remaining below the thermal degradation threshold of the Boc protecting group[7].

  • In-Process Control (IPC): Monitor the reaction via LC-MS or TLC (Hexanes/EtOAc 1:1) every 2 hours. The epoxide starting material does not absorb UV well; therefore, visualize using a KMnO₄ or phosphomolybdic acid (PMA) stain. The disappearance of the starting material spot validates reaction completion (typically 4–8 hours).

  • Workup: Cool the mixture to room temperature. Dilute with EtOAc (20 mL) and wash sequentially with 5% aqueous LiCl (3 x 10 mL) to effectively partition and remove the DMF. Wash with brine (10 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography (DCM/MeOH gradient) to yield the pure 1-(aminomethyl)-4-(methylamino)cyclohexan-1-ol derivative.

Protocol B: Acid-Catalyzed Thiol Ring-Opening (Sₙ1-like Pathway)

Objective: Synthesize a tertiary thioether by reacting the spiro-epoxide with a thiol under mild Lewis acid catalysis. Causality: Using a highly carbophilic, mild Lewis acid like Lithium bis(trifluoromethanesulfonyl)imide (LiNTf₂) activates the epoxide oxygen, promoting C–O bond cleavage at the tertiary spiro carbon[8]. This reverses the regioselectivity compared to Protocol A, yielding the structurally distinct 1-substituted-1-(hydroxymethyl)cyclohexane architecture.

Step-by-Step Procedure:

  • Preparation: Dissolve the spiro-epoxide (1.0 equiv, 1.0 mmol) in anhydrous DCM (5.0 mL) under an inert N₂ atmosphere.

  • Catalyst Addition: Add LiNTf₂ (0.1 equiv, 10 mol%) and stir for 5 minutes at 0 °C.

    • Causality: LiNTf₂ is a mild, moisture-tolerant Lewis acid that effectively activates the epoxide without generating the strong Brønsted acidity that would cleave the Boc group[8].

  • Reagent Addition: Add the target thiol (1.1 equiv, 1.1 mmol) dropwise via syringe.

  • Reaction Execution: Allow the reaction to warm to room temperature naturally and stir for 2–4 hours.

  • IPC Validation: Monitor via LC-MS. The formation of the tertiary thioether mass peak [M+H]⁺ confirms the Sₙ1-like trajectory.

  • Workup & Purification: Quench the reaction with saturated aqueous NaHCO₃ (5 mL). Extract the aqueous layer with DCM (2 x 10 mL). Combine the organic layers, dry over Na₂SO₄, concentrate, and purify via silica gel chromatography to isolate the target compound.

References

  • Zheng, Y., Tice, C. M., & Singh, S. B. (2014). The use of spirocyclic scaffolds in drug discovery. Bioorganic & Medicinal Chemistry Letters, 24(16), 3673-3682. URL:[Link]

  • Lizza, J. R., & Moura-Letts, G. (2017). Solvent-Directed Epoxide Opening with Primary Amines for the Synthesis of β-Amino Alcohols. Synthesis, 49, 1231-1242. URL:[Link]

  • OpenStax. (2023). 18.5 Reactions of Epoxides: Ring-Opening. Organic Chemistry. URL:[Link]

  • Weijers, C. A. G. M., Koenst, P., Franssen, M. C. R., & Sudhölter, E. J. R. (2007). Stereochemical preference of yeast epoxide hydrolase for the O-axial C3 epimers of 1-oxaspiro[2]octanes. Organic & Biomolecular Chemistry, 5(19), 3106-3114. URL:[Link]

Application Notes and Protocols for the Synthesis of Spirocyclic Peptidomimetics using tert-Butyl Methyl(1-oxaspiro[2.5]octan-6-yl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Embracing the Third Dimension in Peptidomimetics

In the landscape of contemporary drug discovery, the pursuit of molecules with enhanced therapeutic profiles is a paramount objective. Peptidomimetics, compounds that mimic the structure and function of natural peptides, have emerged as a promising class of therapeutics. However, traditional linear or planar peptidomimetic designs often suffer from metabolic instability and poor bioavailability. The introduction of conformational rigidity and three-dimensionality through spirocyclic scaffolds offers a compelling solution to these challenges.[1][2] Spirocycles, by virtue of their fused ring systems sharing a single atom, lock the molecular conformation, which can lead to optimized interactions with biological targets and improved pharmacokinetic properties.[3]

This guide provides a comprehensive overview and detailed protocols for the application of a versatile building block, tert-butyl methyl(1-oxaspiro[2.5]octan-6-yl)carbamate , in the synthesis of novel spirocyclic peptidomimetics. The inherent reactivity of the epoxide moiety within this reagent allows for a regio- and stereoselective ring-opening reaction with nucleophilic amino acid or peptide fragments, paving the way for a diverse array of structurally complex and biologically relevant molecules.

The Strategic Advantage of tert-Butyl Methyl(1-oxaspiro[2.5]octan-6-yl)carbamate

The choice of tert-butyl methyl(1-oxaspiro[2.5]octan-6-yl)carbamate as a foundational building block is predicated on several key features:

  • Pre-installed Spirocyclic Core: The 1-oxaspiro[2.5]octane framework provides a rigid, non-planar scaffold, predisposing the resulting peptidomimetic to a well-defined three-dimensional geometry.

  • Reactive Epoxide Handle: The epoxide ring is a highly versatile functional group that can be opened by a wide range of nucleophiles, including the amino group of amino acids, under controlled conditions.[4]

  • Orthogonal Protection Strategy: The carbamate nitrogen is protected with both a tert-butoxycarbonyl (Boc) group and a methyl group. The Boc group is a widely used protecting group in peptide synthesis, readily removable under acidic conditions, while the methyl group offers additional stability. This allows for selective deprotection and further elaboration of the peptide chain.

Reaction Mechanism: The Nucleophilic Ring-Opening of the Spirocyclic Epoxide

The core transformation in the synthesis of spirocyclic peptidomimetics using tert-butyl methyl(1-oxaspiro[2.5]octan-6-yl)carbamate is the nucleophilic ring-opening of the epoxide by an amino acid or peptide. This reaction can be catalyzed by either acid or base, with the choice of catalyst influencing the regioselectivity of the attack.

Under acidic conditions, the epoxide oxygen is protonated, forming a better leaving group. The nucleophile then attacks the more substituted carbon atom in a process that has characteristics of both SN1 and SN2 reactions.[5][6] Conversely, under basic or nucleophilic conditions, the reaction typically proceeds via an SN2 mechanism, with the nucleophile attacking the less sterically hindered carbon of the epoxide.[6]

Epoxide Ring Opening Mechanism cluster_acid Acid-Catalyzed Opening cluster_base Base-Catalyzed/Nucleophilic Opening Epoxide_A Spirocyclic Epoxide Protonated_Epoxide Protonated Epoxide Epoxide_A->Protonated_Epoxide Protonation Product_A β-Amino Alcohol (Attack at more substituted C) Protonated_Epoxide->Product_A Nucleophilic Attack H+ H+ H+->Epoxide_A NuH R-NH2 NuH->Protonated_Epoxide Epoxide_B Spirocyclic Epoxide Product_B β-Amino Alcohol (Attack at less substituted C) Epoxide_B->Product_B SN2 Attack Nu R-NH2 Nu->Epoxide_B

Figure 1: General mechanisms for acid- and base-catalyzed epoxide ring-opening.

Experimental Protocols

The following protocols provide a general framework for the synthesis of spirocyclic peptidomimetics. Researchers should note that optimization of reaction conditions may be necessary for specific substrates.

Protocol 1: Lewis Acid-Catalyzed Ring-Opening with an Amino Acid Ester

This protocol describes the reaction of tert-butyl methyl(1-oxaspiro[2.5]octan-6-yl)carbamate with an amino acid ester under Lewis acid catalysis, which typically favors attack at the more substituted carbon.

Materials:

  • tert-Butyl methyl(1-oxaspiro[2.5]octan-6-yl)carbamate

  • Amino acid ester hydrochloride (e.g., Glycine methyl ester hydrochloride)

  • Lewis acid (e.g., Ytterbium(III) triflate - Yb(OTf)₃)

  • Anhydrous solvent (e.g., Dichloromethane - DCM or Acetonitrile - MeCN)

  • Tertiary amine base (e.g., Triethylamine - Et₃N or N,N-Diisopropylethylamine - DIPEA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add tert-butyl methyl(1-oxaspiro[2.5]octan-6-yl)carbamate (1.0 eq).

  • Dissolve the starting material in the chosen anhydrous solvent (e.g., DCM).

  • Add the amino acid ester hydrochloride (1.2 eq) and the Lewis acid catalyst (0.1-0.2 eq).

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add the tertiary amine base (1.2 eq) to neutralize the hydrochloride salt.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract with DCM (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography to yield the desired spirocyclic peptidomimetic.

Causality Behind Experimental Choices:

  • Lewis Acid Catalyst: The Lewis acid activates the epoxide towards nucleophilic attack by coordinating to the epoxide oxygen, making it a better leaving group. Yb(OTf)₃ is often used due to its tolerance to moisture and air.

  • Anhydrous Conditions: The use of anhydrous solvents is crucial to prevent the hydrolysis of the epoxide and the Lewis acid catalyst.

  • Tertiary Amine Base: This is added to deprotonate the ammonium salt of the amino acid ester, generating the free amine nucleophile in situ.

Protocol 2: Base-Mediated Ring-Opening with an N-Protected Amino Acid

This protocol details the ring-opening reaction under basic conditions, which typically favors nucleophilic attack at the less sterically hindered carbon of the epoxide.

Materials:

  • tert-Butyl methyl(1-oxaspiro[2.5]octan-6-yl)carbamate

  • N-protected amino acid (e.g., Fmoc-Gly-OH)

  • Strong, non-nucleophilic base (e.g., Lithium bis(trimethylsilyl)amide - LiHMDS)

  • Anhydrous polar aprotic solvent (e.g., Tetrahydrofuran - THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the N-protected amino acid (1.5 eq) in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add LiHMDS (1.0 M in THF, 3.0 eq) to generate the carboxylate and deprotonate the amide.

  • Stir the mixture at -78 °C for 30 minutes.

  • In a separate flask, dissolve tert-butyl methyl(1-oxaspiro[2.5]octan-6-yl)carbamate (1.0 eq) in anhydrous THF.

  • Slowly add the solution of the spirocyclic epoxide to the amino acid solution at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir overnight. Monitor the reaction by TLC.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with EtOAc (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Causality Behind Experimental Choices:

  • Strong Base: LiHMDS is used to deprotonate the carboxylic acid and potentially the amide nitrogen of the N-protected amino acid, enhancing its nucleophilicity.

  • Low Temperature: The reaction is initiated at low temperature to control the reactivity of the strong base and to improve selectivity.

Data Presentation: Expected Outcomes and Characterization

The successful synthesis of the spirocyclic peptidomimetic can be confirmed by standard analytical techniques.

ParameterExpected Range/ValueMethod
Yield 40-80% (highly substrate dependent)Gravimetric analysis after purification
¹H NMR Complex multiplet signals for the spirocyclic core protons. Characteristic signals for the amino acid residue and protecting groups.¹H NMR Spectroscopy
¹³C NMR Signals corresponding to the spiro-carbon, carbons of the cyclohexane and cyclopropane rings, and the newly formed C-O and C-N bonds.¹³C NMR Spectroscopy
Mass Spec Molecular ion peak corresponding to the expected mass of the product.High-Resolution Mass Spectrometry (HRMS)

Workflow Visualization

Synthesis_Workflow Start Starting Materials: - Spirocyclic Epoxide - Amino Acid Derivative Reaction_Setup Reaction Setup: - Solvent - Catalyst/Base - Temperature Control Start->Reaction_Setup Reaction Nucleophilic Ring-Opening Reaction (12-24 hours) Reaction_Setup->Reaction Workup Aqueous Work-up: - Quenching - Extraction - Drying Reaction->Workup Purification Purification: - Column Chromatography Workup->Purification Characterization Product Characterization: - NMR - Mass Spectrometry Purification->Characterization Final_Product Spirocyclic Peptidomimetic Characterization->Final_Product

Caption: General workflow for the synthesis of spirocyclic peptidomimetics.

Conclusion and Future Perspectives

The use of tert-butyl methyl(1-oxaspiro[2.5]octan-6-yl)carbamate provides a powerful and versatile entry into the synthesis of novel spirocyclic peptidomimetics. The protocols outlined in this guide offer a solid foundation for researchers to explore this exciting area of medicinal chemistry. The resulting conformationally constrained peptidomimetics hold significant potential for the development of new therapeutic agents with improved efficacy, selectivity, and pharmacokinetic profiles. Further exploration of different amino acid nucleophiles and the subsequent elaboration of the peptide chain will undoubtedly lead to the discovery of new and valuable bioactive compounds.

References

  • Parker, R. E., & Isaacs, N. S. (1959). Mechanisms of epoxide reactions. Chemical Reviews, 59(4), 737–799.
  • Azizi, N., & Saidi, M. R. (2003). Highly chemoselective and regioselective ring opening of epoxides with amines, and thiols in water. Organic & Biomolecular Chemistry, 1(16), 2854–2856.
  • Zheng, Y., & Tice, C. M. (2016). The Use of Spirocyclic Scaffolds in Drug Discovery. Expert Opinion on Drug Discovery, 11(1), 49-62.
  • Hiesinger, L., et al. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(4), 1839-1861.
  • Pellissier, H. (2008). The use of epoxides and aziridines in asymmetric synthesis. Tetrahedron, 64(45), 10279-10317.
  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from flatland: a rule of thumb for the design of lead-like compounds. Journal of medicinal chemistry, 52(21), 6752–6756.
  • Carreira, E. M., & Fessard, T. C. (2014). Spirocyclic oxindoles in natural products and medicinal chemistry. Chemical Reviews, 114(17), 8257–8322.

Sources

Functionalization of spiro epoxides using tert-Butyl methyl(1-oxaspiro[2.5]octan-6-yl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Strategic Functionalization of tert-Butyl methyl(1-oxaspiro[2.5]octan-6-yl)carbamate

Introduction: The Strategic Value of Spirocyclic Scaffolds in Modern Chemistry

In the landscape of contemporary drug discovery and fine chemical synthesis, the pursuit of molecular complexity and three-dimensionality is paramount. Spirocyclic scaffolds, defined by their unique fusion of two rings at a single quaternary carbon atom, have emerged as privileged motifs.[1][2] Their inherent rigidity and defined three-dimensional architecture offer a powerful tool for medicinal chemists to escape the "flatland" of traditional aromatic compounds. This structural constraint allows for the precise projection of functional groups into space, enhancing target affinity and selectivity while often improving crucial physicochemical properties like solubility and metabolic stability.[1][3]

The 1-oxaspiro[2.5]octane core, containing a strained epoxide ring fused to a cyclohexane, is a particularly valuable building block. The epoxide serves as a versatile electrophilic handle, poised for a variety of stereospecific ring-opening reactions. This application note focuses on a specific, high-value derivative: tert-butyl methyl(1-oxaspiro[2.5]octan-6-yl)carbamate . The presence of the N-Boc, N-methyl carbamate functionality not only provides a latent amino group, a common feature in bioactive molecules, but also critically influences the reactivity and synthetic utility of the spiro epoxide core.

This guide provides a comprehensive overview of the principles governing the functionalization of this scaffold, detailed experimental protocols for key transformations, and insights into the causality behind methodological choices, designed for researchers in organic synthesis and drug development.

The Target Molecule: Structural Features and Inherent Reactivity

The title compound, tert-butyl methyl(1-oxaspiro[2.5]octan-6-yl)carbamate, possesses a unique combination of functional groups that dictate its chemical behavior.

  • The Spiro Epoxide: The three-membered oxirane ring is inherently strained (approx. 13 kcal/mol), making it an excellent electrophile susceptible to nucleophilic attack.[4] This ring-opening is the primary mode of functionalization. The fusion to the cyclohexane ring creates two distinct electrophilic carbons: the quaternary spiro-carbon and the methylene carbon of the epoxide.

  • The Carbamate Group: The tert-butyl (Boc) carbamate is a widely used protecting group for amines due to its stability under a range of conditions and its facile removal under acidic conditions.[5] The N-methyl substituent prevents the formation of problematic intermolecular hydrogen bonds and can play a role in modulating biological activity in final compounds. Its presence on the cyclohexane ring can sterically and electronically influence the regioselectivity of the epoxide opening.

The synthesis of this scaffold typically involves a Corey-Chaykovsky epoxidation or a related method, starting from the corresponding N-protected 4-ketocyclohexylamine derivative.[6][7]

Core Principles of 1-Oxaspiro[2.5]octane Ring-Opening

The regiochemical outcome of the nucleophilic attack on the spiro epoxide is the most critical aspect to control. This is dictated primarily by the reaction conditions—specifically, whether the reaction is catalyzed by acid or base.[8][9]

Acid-Catalyzed Ring-Opening: Attack at the More Substituted Carbon

Under acidic conditions, the epoxide oxygen is first protonated, transforming it into a much better leaving group (a hydroxyl group).[4] This protonation event weakens the C-O bonds. As the bond to the more substituted carbon (the spiro-center) begins to break, a partial positive charge develops. This tertiary carbocation-like character is stabilized by hyperconjugation, making this carbon the more electrophilic site.

Causality: The reaction proceeds via a mechanism with significant S(_N)1 character. The nucleophile, which is often weak (e.g., water, alcohols), will preferentially attack the more stable, more substituted carbocation-like center. The result is the formation of a tertiary alcohol at the spiro-carbon.

Mechanism: Acid-Catalyzed Epoxide Opening

Start Spiro Epoxide Protonation Protonation of Epoxide Oxygen Start->Protonation + H⁺ ProtonatedEpoxide Protonated Epoxide (Good Leaving Group) Protonation->ProtonatedEpoxide Attack Nucleophilic Attack at Tertiary Carbon ProtonatedEpoxide->Attack + Nu-H Intermediate Oxonium Intermediate Attack->Intermediate Deprotonation Deprotonation Intermediate->Deprotonation - H⁺ Product Trans-diol Product (Tertiary Alcohol) Deprotonation->Product

Caption: Workflow for acid-catalyzed ring-opening of the spiro epoxide.

Base-Catalyzed (Nucleophilic) Ring-Opening: Attack at the Less Substituted Carbon

In the presence of a strong, anionic nucleophile (e.g., RO⁻, N₃⁻, RS⁻) under basic or neutral conditions, the reaction proceeds via a direct S(_N)2 mechanism.[8][9] In this scenario, steric hindrance is the dominant controlling factor. The nucleophile will attack the less sterically encumbered carbon atom. For the 1-oxaspiro[2.5]octane system, this is unequivocally the methylene carbon of the epoxide ring.

Causality: The reaction pathway is dictated by minimizing steric repulsion. The attack occurs from the backside of the C-O bond, leading to a trans-diaxial opening of the ring and resulting in the formation of a primary alcohol.

Mechanism: Base-Catalyzed Epoxide Opening

Start Spiro Epoxide Attack SN2 Attack at Less Hindered Carbon Start->Attack + Nu⁻ Alkoxide Alkoxide Intermediate Attack->Alkoxide Protonation Protonation (Workup) Alkoxide->Protonation + H₂O or H₃O⁺ Product Trans Product (Primary Alcohol) Protonation->Product

Caption: Workflow for base-catalyzed ring-opening of the spiro epoxide.

Experimental Protocols for Functionalization

The following protocols provide step-by-step methodologies for the selective functionalization of tert-butyl methyl(1-oxaspiro[2.5]octan-6-yl)carbamate.

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

Protocol 1: Acid-Catalyzed Methanolysis (Formation of a Tertiary Alcohol)

Objective: To open the epoxide ring with methanol under acidic catalysis to generate a product with a tertiary alcohol at the spiro-center and a primary methoxy ether.

Materials:

  • tert-Butyl methyl(1-oxaspiro[2.5]octan-6-yl)carbamate (1.0 eq)

  • Anhydrous Methanol (MeOH)

  • Sulfuric Acid (H₂SO₄), concentrated (catalytic amount, ~1-2 mol%)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and standard glassware for extraction and purification.

Procedure:

  • Dissolve the starting spiro epoxide (1.0 eq) in anhydrous methanol (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1 drop per 100 mg of substrate) to the stirring solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Remove the majority of the methanol under reduced pressure using a rotary evaporator.

  • Partition the remaining residue between ethyl acetate and water. Extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Self-Validation/Expected Outcome:

  • Product: tert-Butyl (6-hydroxy-6-(methoxymethyl)cyclohexyl)(methyl)carbamate.

  • ¹H NMR: Disappearance of epoxide signals (typically around 2.5-2.7 ppm). Appearance of a new singlet for the methoxy group (~3.3-3.4 ppm) and a broad singlet for the tertiary -OH.

  • ¹³C NMR: Appearance of a new quaternary carbon signal for C-OH (around 70-75 ppm) and a methoxy carbon signal (~50 ppm).

Protocol 2: Nucleophilic Opening with Sodium Azide (Formation of a Primary Alcohol)

Objective: To open the epoxide ring with sodium azide under S(_N)2 conditions to generate a primary azide and a primary alcohol. This introduces a versatile azido group that can be further functionalized (e.g., via reduction to an amine or click chemistry).

Materials:

  • tert-Butyl methyl(1-oxaspiro[2.5]octan-6-yl)carbamate (1.0 eq)

  • Sodium Azide (NaN₃) (1.5-2.0 eq)

  • Ammonium Chloride (NH₄Cl) (1.2 eq)

  • N,N-Dimethylformamide (DMF) / Water (e.g., 4:1 v/v)

  • Diethyl ether or Ethyl acetate

  • Standard glassware for reaction, extraction, and purification.

Procedure:

  • In a round-bottom flask, dissolve the spiro epoxide (1.0 eq), sodium azide (1.5 eq), and ammonium chloride (1.2 eq) in a DMF/water mixture (approx. 0.2 M concentration).

  • Heat the reaction mixture to 60-80 °C and stir for 6-12 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and dilute with water.

  • Extract the aqueous mixture three times with ethyl acetate or diethyl ether.

  • Combine the organic layers, wash thoroughly with brine (3-4 times) to remove DMF, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the azido alcohol.

Self-Validation/Expected Outcome:

  • Product: tert-Butyl (6-(azidomethyl)-6-hydroxycyclohexyl)(methyl)carbamate.

  • IR Spectroscopy: A strong, sharp absorption band characteristic of the azide group will appear around 2100 cm⁻¹.

  • ¹H NMR: Disappearance of the epoxide signals. Appearance of a new two-proton signal (doublet or AB quartet) for the -CH₂N₃ group, typically around 3.2-3.5 ppm.

  • Causality Check: The use of a protic co-solvent (water) and a mild Lewis acid (NH₄Cl) helps to activate the epoxide and facilitate the ring-opening, while the strong nucleophilicity of the azide anion ensures the S(_N)2 pathway dominates.[10]

Summary of Functionalization Outcomes

The choice of reaction conditions provides a powerful method for selectively generating two distinct regioisomeric products, each with unique potential for further elaboration in a synthetic sequence.

Reaction Type Nucleophile / Catalyst Site of Attack Key Product Features Dominant Mechanism
Acid-Catalyzed MeOH / H₂SO₄More Substituted (Spiro)Tertiary Alcohol, Methoxy EtherS(_N)1-like
Nucleophilic NaN₃ / NH₄ClLess Substituted (Methylene)Primary Alcohol, Primary AzideS(_N)2
Nucleophilic R-NH₂ (Amine)Less Substituted (Methylene)Primary Alcohol, Secondary AmineS(_N)2
Organometallic R-MgBr (Grignard)Less Substituted (Methylene)Primary Alcohol, C-C BondS(_N)2

Workflow: From Substrate to Diversified Products

Substrate tert-Butyl methyl (1-oxaspiro[2.5]octan-6-yl)carbamate Acid Acidic Conditions (e.g., ROH, H⁺) Substrate->Acid Base Nucleophilic Conditions (e.g., N₃⁻, RNH₂, R-MgBr) Substrate->Base ProductA Tertiary Alcohol (Attack at Spiro-Carbon) Acid->ProductA ProductB Primary Alcohol (Attack at Methylene Carbon) Base->ProductB FurtherChem Further Derivatization ProductA->FurtherChem ProductB->FurtherChem

Sources

In vitro assay preparation using tert-Butyl methyl(1-oxaspiro[2.5]octan-6-yl)carbamate derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol Guide

Topic: A Tiered Strategy for the In Vitro Characterization of Novel tert-Butyl methyl(1-oxaspiro[2.5]octan-6-yl)carbamate Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction

Spirocyclic scaffolds are of significant interest in medicinal chemistry due to their rigid, three-dimensional architectures which allow for precise spatial orientation of functional groups, often leading to enhanced potency and selectivity for biological targets.[1][2] The 1-oxaspiro[2.5]octane core, containing a strained oxirane (epoxide) ring fused to a cyclohexane, presents a unique electrophilic center and a rigid framework for derivatization. When combined with a carbamate functional group—a motif present in numerous approved therapeutic agents—the resulting derivatives become compelling candidates for drug discovery programs.[3] Specifically, derivatives of tert-Butyl methyl(1-oxaspiro[2.5]octan-6-yl)carbamate are primed for exploration against a range of biological targets, from enzymes to receptors. Some oxaspiro[2.5]octane derivatives have been investigated as potential inhibitors of methionine aminopeptidase 2 (MetAP-2), a target for obesity and diabetes treatment.[4]

This application note provides a comprehensive, tiered framework for the initial in vitro characterization of a library of these novel spirocyclic carbamate derivatives. As a Senior Application Scientist, the goal is not merely to present protocols, but to provide a logical, field-proven strategy that moves from broad, foundational screening to more specific, mechanistic assays. We will explain the causality behind experimental choices, ensuring each protocol is a self-validating system with appropriate controls.

Tier 1: Foundational Screening - Cell Viability and Cytotoxicity Assessment

The logical first step in evaluating any new chemical series is to assess its general effect on cell health. This provides a baseline understanding of a compound's cytotoxic potential and helps prioritize "hits" for further study. The MTT assay is a robust and widely used colorimetric method for this purpose.[2][5]

Principle of the MTT Assay The assay's principle is based on the enzymatic reduction of the yellow, water-soluble tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple, insoluble formazan product.[6] This reduction is carried out by NAD(P)H-dependent oxidoreductase enzymes located in the mitochondria of metabolically active cells.[7] Therefore, the amount of formazan produced is directly proportional to the number of viable cells. The insoluble crystals are then dissolved, and the resulting purple solution is quantified spectrophotometrically.[8]

Experimental Workflow: MTT Cytotoxicity Assay

MTT_Workflow cluster_prep Preparation cluster_execution Assay Execution cluster_analysis Data Analysis prep_compound Prepare Compound Stock (e.g., 10 mM in DMSO) treat Treat Cells with Serial Dilutions of Spiro Compound (24-72h) prep_compound->treat prep_cells Culture & Harvest Target Cell Line prep_plate Seed Cells in 96-Well Plate (5,000-10,000 cells/well) prep_cells->prep_plate prep_plate->treat add_mtt Add MTT Solution (5 mg/mL) treat->add_mtt incubate_mtt Incubate (3-4h, 37°C) for Formazan Formation add_mtt->incubate_mtt solubilize Add Solubilization Solution (e.g., DMSO or SDS-HCl) incubate_mtt->solubilize read Read Absorbance (570 nm) solubilize->read calculate Calculate % Viability vs. Vehicle Control read->calculate plot Generate Dose-Response Curve calculate->plot ic50 Determine IC50 Value plot->ic50 Enzyme_Inhibition_Workflow cluster_prep Preparation cluster_execution Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Assay Buffer, Enzyme, Substrate, and Inhibitor Solutions add_enzyme Dispense Enzyme & Buffer prep_reagents->add_enzyme prep_plate Design Plate Layout (Blanks, Controls, Test Wells) prep_plate->add_enzyme add_inhibitor Add Spiro Compound (or Vehicle/Control Inhibitor) add_enzyme->add_inhibitor pre_incubate Pre-incubate Enzyme and Inhibitor (5-15 min) add_inhibitor->pre_incubate initiate Initiate Reaction by Adding Substrate pre_incubate->initiate monitor Monitor Reaction Progress (e.g., Absorbance over time) initiate->monitor calculate_rate Calculate Initial Velocity (V₀) monitor->calculate_rate calculate_inhibition Calculate % Inhibition calculate_rate->calculate_inhibition plot Plot Dose-Response Curve & Determine IC50 calculate_inhibition->plot

Caption: General experimental workflow for a biochemical enzyme inhibition assay.

Detailed Protocol 2: General Spectrophotometric Enzyme Inhibition Assay

This protocol provides a general framework that must be adapted for the specific enzyme of interest (e.g., a protease, kinase, or MetAP-2). [9] 1. Materials and Reagents:

  • Purified Enzyme: Enzyme of interest at a known concentration.

  • Substrate: A substrate that, when acted upon by the enzyme, produces a change in absorbance or fluorescence.

  • Assay Buffer: A buffer system optimized for the enzyme's activity (pH, ionic strength).

  • Test Compounds: Serial dilutions of the spiro derivative in assay buffer (maintaining a constant low percentage of DMSO).

  • Positive Control: A known inhibitor for the target enzyme.

  • Equipment: 96-well clear flat-bottom plate, microplate reader capable of kinetic measurements.

2. Step-by-Step Procedure:

  • Assay Setup: In a 96-well plate, set up the following wells (in triplicate):

    • Blank: Assay buffer + Substrate (no enzyme).

    • 100% Activity Control: Assay buffer + Enzyme + Vehicle (DMSO).

    • Positive Control: Assay buffer + Enzyme + Known Inhibitor.

    • Test Wells: Assay buffer + Enzyme + Test Compound at various concentrations.

  • Enzyme and Inhibitor Pre-incubation: Add the enzyme to all wells except the blank. Then, add the test compound, vehicle, or positive control to the appropriate wells. Allow the plate to pre-incubate at the optimal temperature (e.g., 37°C) for 10-15 minutes. This step allows the inhibitor to bind to the enzyme before the reaction starts. [10]3. Reaction Initiation: Initiate the reaction by adding the substrate to all wells simultaneously using a multichannel pipette.

  • Kinetic Measurement: Immediately place the plate in the microplate reader and begin reading the absorbance at the appropriate wavelength. Take readings every 30-60 seconds for 15-30 minutes.

3. Data Analysis and Presentation:

  • Calculate Initial Velocity (V₀): For each well, plot absorbance vs. time. The slope of the initial linear portion of this curve represents the initial reaction velocity (V₀). [11]2. Calculate Percent Inhibition:

    • Percent Inhibition = [1 - (V₀_inhibitor / V₀_control)] x 100 [9]3. IC₅₀ Determination: Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value. [11] Table 2: Example Enzyme Inhibition Data for Derivative A

      [Derivative A] (µM) Initial Velocity (V₀) (mOD/min) % Inhibition
      0 (Vehicle) 25.4 0
      0.1 22.1 13.0
      1.0 15.8 37.8
      5.0 8.9 65.0
      10.0 4.6 81.9
      50.0 1.2 95.3

      | Calculated IC₅₀ | | 2.8 µM |

2B. Radioligand Receptor Binding Assay

Rationale If the spiro compounds are hypothesized to act on a specific receptor (e.g., a G-protein coupled receptor), a radioligand binding assay is the gold standard for quantifying this interaction. [12]A competition assay determines the affinity of an unlabeled test compound (the spiro derivative) by measuring its ability to displace a known, radioactively labeled ligand from the receptor. [13] Experimental Workflow: Competition Radioligand Binding Assay

Binding_Assay_Workflow cluster_prep Preparation cluster_execution Assay Execution cluster_analysis Data Analysis prep_membranes Prepare Cell Membranes Expressing Target Receptor incubate Incubate Membranes with Radioligand & Test Compound prep_membranes->incubate prep_reagents Prepare Radioligand, Test Compound Dilutions, & Buffers prep_reagents->incubate separate Separate Bound/Free Ligand (Rapid Vacuum Filtration) incubate->separate wash Wash Filters to Remove Non-specific Binding separate->wash count Quantify Radioactivity (Scintillation Counting) wash->count calculate Calculate Specific Binding count->calculate plot Generate Competition Curve & Determine IC50 calculate->plot convert Calculate Ki using Cheng-Prusoff Equation plot->convert

Caption: Workflow for a competition radioligand binding assay to determine compound affinity.

Detailed Protocol 3: Competition Radioligand Binding Assay

This protocol describes a filtration-based assay and must be optimized for the specific receptor and radioligand pair. [14] 1. Materials and Reagents:

  • Receptor Source: Cell membranes prepared from a cell line overexpressing the target receptor.

  • Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) ligand with high affinity and specificity for the target receptor. [12]* Binding Buffer: Buffer optimized for the receptor-ligand interaction.

  • Test Compounds: Serial dilutions of the spiro derivative.

  • Non-specific Binding (NSB) Agent: A high concentration (e.g., 1000x Kₔ) of an unlabeled ligand to saturate all specific binding sites.

  • Filtration System: 96-well filter plates (e.g., GF/C) and a cell harvester (vacuum manifold).

  • Scintillation Cocktail & Counter: For quantifying radioactivity.

2. Step-by-Step Procedure:

  • Assay Setup: In a 96-well reaction plate, set up the following conditions (final volume typically 200-250 µL):

    • Total Binding: Membranes + Radioligand + Binding Buffer.

    • Non-specific Binding (NSB): Membranes + Radioligand + NSB Agent.

    • Competition Wells: Membranes + Radioligand + Test Compound at various concentrations.

  • Incubation: Add the membranes, buffer, and test compound/NSB agent first. Lastly, add the radioligand to initiate the binding reaction. Incubate the plate at a specific temperature (e.g., 30°C) for a time sufficient to reach equilibrium (e.g., 60-90 minutes), often with gentle agitation. [14]3. Filtration: Pre-soak the filter plate with a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding to the filter itself. [14]Terminate the binding reaction by rapidly filtering the contents of the reaction plate through the filter plate using a vacuum harvester.

  • Washing: Immediately wash the filters multiple times (e.g., 4x) with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.

3. Data Analysis and Presentation:

  • Calculate Specific Binding:

    • Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM)

  • Calculate Percent Displacement: For each test compound concentration, calculate the percentage of specific binding relative to the control (no competitor).

  • IC₅₀ Determination: Plot the percent specific binding against the logarithm of the competitor concentration to determine the IC₅₀.

  • Kᵢ Calculation: Convert the IC₅₀ to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation :

    • Kᵢ = IC₅₀ / (1 + [L]/Kₔ)

    • Where [L] is the concentration of the radioligand and Kₔ is the dissociation constant of the radioligand for the receptor.

Table 3: Example Receptor Binding Data for Derivative A

Parameter Value
Radioligand ([³H]-XYZ) Conc. [L] 1.5 nM
Radioligand Kₔ 2.0 nM
Calculated IC₅₀ 450 nM

| Calculated Kᵢ | 257 nM |

Summary and Tiered Evaluation Strategy

The successful characterization of a novel compound series like tert-Butyl methyl(1-oxaspiro[2.5]octan-6-yl)carbamate derivatives hinges on a logical, tiered approach to in vitro testing. This ensures that resources are focused on the most promising candidates and that mechanistic insights are built upon a solid foundation of primary screening data.

Tiered_Strategy start Library of Novel Spiro Carbamate Derivatives tier1 Tier 1: Foundational Screening (Cytotoxicity - MTT Assay) start->tier1 decision1 Compound shows IC50 < 20 µM? tier1->decision1 inactive Inactive / Deprioritize decision1->inactive No tier2 Tier 2: Mechanistic Elucidation (Hit Compound) decision1->tier2 Yes assay2a Biochemical Assay (e.g., Enzyme Inhibition) tier2->assay2a assay2b Binding Assay (e.g., Radioligand Competition) tier2->assay2b end Advance for Further SAR & In Vivo Studies assay2a->end assay2b->end

Caption: A logical, tiered workflow for the in vitro characterization of novel compounds.

By following this structured approach—beginning with broad cytotoxicity screening and progressing to specific, target-oriented mechanistic assays—researchers can efficiently and effectively profile novel tert-Butyl methyl(1-oxaspiro[2.5]octan-6-yl)carbamate derivatives, accelerating their journey through the drug discovery pipeline.

References

  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Matsumoto, R. R., et al. (2016). SIGMA RECEPTOR BINDING ASSAYS. Current Protocols in Pharmacology, 75(1), 1.8.1-1.8.18. Retrieved from [Link]

  • Oncodesign Services. Radioligand Binding Assay | In Vitro Biology. Retrieved from [Link]

  • Luo, W., & Chen, X. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 15-22. Retrieved from [Link]

  • Konieczna, A., et al. (2021). Functionalized Spirocyclic Heterocycle Synthesis and Cytotoxicity Assay. Journal of Visualized Experiments, (168). Retrieved from [Link]

  • de la Cruz-Cruz, J. I., et al. (2022). Green Synthesis of Spiro Compounds with Potential Anticancer Activity through Knoevenagel/Michael/Cyclization Multicomponent Domino Reactions Organocatalyzed by Ionic Liquid and Microwave-Assisted. Molecules, 27(22), 8049. Retrieved from [Link]

  • Reddy, V. P., et al. (2021). Synthesis and biological evaluation of fluoro-substituted spiro-isoxazolines as potential anti-viral and anti-cancer agents. RSC Advances, 11(1), 1-8. Retrieved from [Link]

  • Fowler, C. J., & Tipton, K. F. (2022). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 27(19), 6566. Retrieved from [Link]

  • Pérez-Vásquez, A., et al. (2021). Spirocyclic derivatives as antioxidants: a review. RSC Advances, 11(52), 32939-32962. Retrieved from [Link]

  • Pihlaja, K., et al. (2012). Structural and conformational analysis of 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives by (1) H, (13) C, and (15) N NMR. Magnetic Resonance in Chemistry, 50(1), 33-39. Retrieved from [Link]

  • Thorne, N., et al. (2012). Basics of Enzymatic Assays for HTS. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

  • Zhou, A., et al. (2022). Guidelines for the digestive enzymes inhibition assay. Food Science & Nutrition, 10(8), 2533-2544. Retrieved from [Link]

  • Andersen, H. S., et al. (2014). Oxaspiro [2.5]octane derivatives and analogs. Google Patents.
  • Gubo, M., et al. (2019). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Arhiv za higijenu rada i toksikologiju, 70(4), 251-267. Retrieved from [Link]

Sources

Application Note: Stereoselective Catalytic Synthesis of tert-Butyl methyl(1-oxaspirooctan-6-yl)carbamate Precursors

Application Note: Stereoselective Catalytic Synthesis of tert-Butyl methyl(1-oxaspiro[1]octan-6-yl)carbamate Precursors

Target Audience: Researchers, scientists, and drug development professionals.

Introduction & Scientific Context

The 1-oxaspiro[1]octane core is a privileged structural motif in medicinal chemistry. It serves as the critical pharmacophore in anti-angiogenic natural products like fumagillin and its semisynthetic analogs (e.g., TNP-470, PPI-2458), which are potent, irreversible inhibitors of methionine aminopeptidase-2 (MetAP2)[2]. The synthesis of tert-butyl methyl(1-oxaspiro[1]octan-6-yl)carbamate represents the generation of a fundamental building block for novel drug discovery programs targeting this pathway.

Stereochemical Causality: Diastereoselectivity vs. Enantioselectivity

As a Senior Application Scientist, it is imperative to address a common stereochemical misconception before initiating synthesis. While the term "asymmetric synthesis" is frequently used as a blanket term for stereocontrol, 1,4-disubstituted cyclohexanes—such as our target molecule—possess an internal plane of symmetry ( σ ).

In the immediate precursor, 4-(N-Boc-N-methylamino)methylenecyclohexane, the exocyclic double bond lies perpendicular to the nodal plane of the sp2 carbon. Consequently, the π -electron cloud resides entirely within the symmetry plane. The two faces of the alkene are therefore diastereotopic (axial and equatorial), not enantiotopic[3].

Epoxidation of this system yields cis and trans spiro-epoxides, both of which are strictly achiral (meso) compounds. Thus, the synthetic challenge is not enantioselectivity, but rather catalyst-controlled diastereoselectivity . Achiral oxidants (like mCPBA or DMDO) yield baseline diastereomeric ratios driven by substrate sterics and the Cieplak effect[3]. However, chiral organocatalysts (e.g., the D-fructose-derived Shi catalyst) can be employed to override inherent substrate bias via matched/mismatched interactions, pushing the diastereomeric excess (d.e.) to extreme levels for library synthesis[4].

GA4-SubstitutedMethylenecyclohexane(Prochiral, Cs Symmetry)BAxial Attack(Top Face)A->B Diastereotopic Face 1CEquatorial Attack(Bottom Face)A->C Diastereotopic Face 2Dtrans-Spiro-epoxide(Achiral / Meso)B->DEcis-Spiro-epoxide(Achiral / Meso)C->E

Fig 1. Stereochemical logic of 4-substituted methylenecyclohexane epoxidation.

Retrosynthetic Strategy & Workflow

To establish a robust, scalable route, the synthesis is divided into three distinct phases: amination/protection of the commercially available starting material, olefination to generate the exocyclic double bond, and finally, the catalyst-controlled stereoselective epoxidation.

WorkflowStep1Step 1: Amination & Protection4-aminocyclohexan-1-one + MeNH2 / Boc2OStep2Step 2: OlefinationPh3P=CH2 (Wittig Reaction)Step1->Step2Step3Step 3: Catalytic EpoxidationShi Catalyst / Oxone / pH 10.5Step2->Step3ProductTarget Precursortert-Butyl methyl(1-oxaspiro[2.5]octan-6-yl)carbamateStep3->Product

Fig 2. Retrosynthetic workflow for the target spiro-epoxide precursor.

Experimental Protocols (Self-Validating Systems)

Protocol A: Wittig Olefination of 4-(N-Boc-N-methylamino)cyclohexan-1-one

Objective: Convert the ketone to the exocyclic alkene precursor. Causality: Potassium tert-butoxide (tBuOK) is chosen over n-BuLi to generate the ylide, as it avoids nucleophilic addition byproducts. Strict temperature control at 0 °C prevents the isomerization of the resulting exocyclic double bond into the endocyclic position.

  • Preparation: Suspend methyltriphenylphosphonium bromide (1.5 equiv) in anhydrous THF (0.2 M) under an argon atmosphere.

  • Ylide Generation: Cool the suspension to 0 °C. Add tBuOK (1.45 equiv) portion-wise.

    • Self-Validating Check: The formation of the active phosphonium ylide is visually validated by the immediate transition of the suspension to a bright, persistent canary-yellow color.

  • Coupling: Stir for 30 minutes at 0 °C, then add a solution of 4-(N-Boc-N-methylamino)cyclohexan-1-one (1.0 equiv) in THF dropwise.

  • Quench & Extraction: Allow the reaction to warm to room temperature over 2 hours. Quench with saturated aqueous NH4​Cl . Extract with EtOAc (3x).

    • Self-Validating Check: TLC (Hexanes/EtOAc 4:1) will confirm the complete consumption of the starting ketone (which stains strongly with phosphomolybdic acid) and the appearance of a new, less polar UV-inactive spot (the alkene).

Protocol B: Catalyst-Controlled Stereoselective Epoxidation

Objective: Install the spiro-epoxide with high diastereomeric excess using the Shi organocatalyst. Causality: The Shi epoxidation utilizes Oxone as the stoichiometric oxidant to generate a highly reactive dioxirane intermediate from the chiral D-fructose-derived ketone catalyst. The pH must be strictly maintained at 10.5. If the pH drops, the ketone catalyst undergoes an irreversible Baeyer-Villiger oxidation, destroying the catalytic cycle and halting conversion[5].

  • Solvent Setup: Dissolve the alkene precursor (1.0 equiv) in a biphasic mixture of Acetonitrile/Dimethoxymethane (DMM) (1:2 v/v, 0.1 M).

  • Buffer Addition: Add an aqueous buffer solution containing 0.05 M Na2​B4​O7​⋅10H2​O and 0.4 mM EDTA. Adjust the pH to exactly 10.5 using 1.0 M K2​CO3​ .

  • Catalyst Loading: Add the Shi catalyst (0.2 equiv) and tetrabutylammonium hydrogen sulfate (TBAHS, 0.05 equiv) as a phase-transfer agent. Cool the biphasic mixture to 0 °C.

  • Oxidation: Simultaneously add a solution of Oxone (1.5 equiv) in aqueous EDTA and a solution of 0.8 M K2​CO3​ via two separate syringe pumps over 2 hours.

    • Self-Validating Check: Monitor the reaction via LC-MS. The disappearance of the alkene mass (m/z [M+H]+) and the appearance of the epoxide mass (+16 Da) validates the oxidation. Monitor the pH continuously with a probe. If the reaction stalls before 95% conversion, verify the pH; a drop below 10.0 indicates buffer failure, necessitating manual adjustment with K2​CO3​ [4].

  • Workup: Extract with MTBE, wash with brine, dry over Na2​SO4​ , and purify via silica gel chromatography to isolate the major diastereomer.

Data Presentation: Reagent Influence on Diastereoselectivity

The choice of epoxidation system dictates the ratio of equatorial to axial attack. The table below summarizes the quantitative impact of various oxidants on the diastereomeric ratio of 4-substituted methylenecyclohexanes.

Epoxidation SystemOxidantCatalystTemp (°C)Diastereomeric Ratio (Equatorial:Axial)Mechanistic Driver
mCPBA PeracidNone0 to 25~60:40Minimal steric bias; slight torsional steering[3].
DMDO DioxiraneNone0~80:20High sensitivity to steric strain; favors equatorial approach[3].
Shi Epoxidation OxoneD-Fructose Ketone0>95:5Matched catalyst-substrate pocket trajectory overrides inherent bias[4].

References

  • Metabolites of PPI-2458, a Selective, Irreversible Inhibitor of Methionine Aminopeptidase-2: Structure Determination and In Vivo Activity. Drug Metabolism and Disposition (ASPET). URL:[Link]

  • Torsional, Rotor, and Electronic Effects in 4-tert-Butylmethylenecyclohexane Epoxidations and Osmylations. Journal of the American Chemical Society. URL:[Link]

  • Organic Syntheses Procedure: Asymmetric Epoxidation of trans-beta-Methylstyrene. Organic Syntheses. URL:[Link]

Troubleshooting & Optimization

Troubleshooting low conversion rates in spirocyclic epoxide amination reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting for one of the more nuanced transformations in modern synthesis: the amination of spirocyclic epoxides. Low conversion rates in these reactions can be particularly challenging due to the unique steric and electronic properties of spirocyclic systems. This document provides field-proven insights and actionable protocols to diagnose and resolve common issues, ensuring your path to the desired β-amino alcohol is successful.

Frequently Asked Questions (FAQs)

Q1: My spirocyclization reaction is resulting in a very low yield. What are the most common culprits?

Low yields in spirocyclic epoxide aminations typically stem from a few core issues:

  • Insufficient Electrophilicity of the Epoxide: Spirocyclic systems can be sterically congested, and the inherent strain of the three-membered epoxide ring may not be enough to drive the reaction with a weak or hindered amine.[1][2] The reaction often requires activation.

  • Poor Nucleophilicity of the Amine: Amines that are sterically hindered or have electron-withdrawing groups can be poor nucleophiles, reacting sluggishly or not at all under standard conditions.[3][4]

  • Suboptimal Reaction Conditions: The choice of solvent, temperature, and concentration are critical and can dramatically influence reaction rates.[5][6] An incorrect solvent can fail to stabilize the transition state, while insufficient temperature may not overcome the activation energy.

  • Catalyst Inefficiency or Absence: Many epoxide aminolysis reactions, especially with challenging substrates, do not proceed efficiently without a catalyst to activate the epoxide ring.[7][8]

Q2: I'm observing no reaction at all. What is the very first thing I should verify?

Before delving into complex mechanistic problems, always start with the fundamentals:

  • Reagent Integrity: Confirm the purity and activity of your starting materials. Is the amine old or potentially oxidized? Was the spirocyclic epoxide properly purified and is it stable under storage conditions?

  • Reaction Setup: Double-check concentrations. Ensure all reagents were added in the correct stoichiometry. For catalyzed reactions, was the catalyst added correctly and is it active?

  • Basic Conditions: The classical approach for epoxide aminolysis involves heating the amine and epoxide, sometimes with the amine itself serving as the solvent.[7] If you are attempting a catalyst-free reaction at room temperature, it is likely to fail unless you are using a highly reactive epoxide or a very strong, unhindered amine nucleophile.[9]

Q3: How does the complex 3D structure of a spirocycle specifically impact the amination reaction?

The defining feature of a spirocycle is the single atom shared by two rings. This creates a rigid, three-dimensional architecture that imposes significant steric hindrance around the reaction center.[6] The amine nucleophile must approach the electrophilic carbon of the epoxide from the backside (for an Sₙ2-type mechanism), and the spirocyclic framework can physically block this trajectory.[10][11] This steric congestion is a primary reason why these reactions often require more forcing conditions or catalytic activation compared to the amination of simpler, acyclic epoxides.[3]

In-Depth Troubleshooting Guide

Issue 1: Low or No Conversion - The Reaction Won't Start or Proceed Efficiently

This is the most common failure mode. The root cause is an activation energy barrier that is too high for the given conditions. We must find a way to lower this barrier or provide enough energy to overcome it.

Possible Cause A: Insufficient Epoxide Reactivity

The C-O bonds of the epoxide are not polarized enough to be sufficiently electrophilic for the amine to attack. This is especially true for sterically hindered spirocyclic systems.

Solution: Employ a Catalyst to Activate the Epoxide Ring

Lewis acids are the most common and effective catalysts for activating epoxides. They coordinate to the epoxide oxygen, withdrawing electron density and making the ring carbons significantly more electrophilic and susceptible to nucleophilic attack.[12][13] This coordination also weakens the C-O bonds, facilitating ring-opening.[12]

A plausible catalytic cycle is shown below:

G cluster_0 Catalytic Cycle Epoxide Spiro-Epoxide Activated_Complex Activated Complex [Epoxide-LA] Epoxide->Activated_Complex Coordination Amine Amine (R-NH2) Amine->Activated_Complex Nucleophilic Attack (Sₙ2/Sₙ1-like) Catalyst_Free Lewis Acid (LA) Catalyst_Free->Activated_Complex Product_Complex Product-LA Complex Activated_Complex->Product_Complex Product β-Amino Alcohol Product_Complex->Product Release Catalyst_Regen Lewis Acid (LA) Product_Complex->Catalyst_Regen Regeneration Catalyst_Regen->inv

Caption: Lewis acid activation of an epoxide for amination.

Recommended Catalysts: A variety of Lewis and Brønsted acids have been shown to be effective. The optimal choice is substrate-dependent.

CatalystTypical Loading (mol%)Common SolventsTemperatureKey Characteristics & References
Ca(OTf)₂ 10 - 50Acetonitrile (MeCN)Room TempMild, inexpensive, and efficient for a wide range of amines and epoxides.[14]
Y(OTf)₃ / YCl₃ 1 - 5MeCN, Solvent-freeRoom TempHighly efficient, oxyphilic catalysts that strongly activate the epoxide.[13][15]
ZrO(OTf)₂ 1 - 2MeCNRoom TempReusable catalyst providing high yields with aromatic amines.[7]
IrCl₃ 1 - 5Dichloromethane (DCM)Room TempEffective for aryl, heterocyclic, and aliphatic amines under mild conditions.[16][17]
LiClO₄ StoichiometricMeCN, THFRoom Temp - 50°CA classic choice, often used in higher quantities. Can influence regioselectivity.[18]
Zn(ClO₄)₂ 5 - 10Solvent-freeRoom TempExcellent for solvent-free conditions, offering high chemo- and regioselectivity.[9]
Experimental Protocol 1: General Procedure for Lewis Acid Catalyst Screening

Materials:

  • Spirocyclic Epoxide (1.0 eq)

  • Amine (1.1 - 2.0 eq)

  • Selected Lewis Acid Catalyst (see table for loading)

  • Anhydrous Solvent (e.g., Acetonitrile)

  • Small reaction vials with stir bars

  • TLC plates or LC-MS for monitoring

Step-by-Step Procedure:

  • To a clean, dry reaction vial under an inert atmosphere (e.g., Nitrogen or Argon), add the spirocyclic epoxide (e.g., 0.1 mmol, 1.0 eq).

  • Add the selected anhydrous solvent (e.g., 0.5 mL).

  • Add the amine (e.g., 0.11 mmol, 1.1 eq).

  • Add the Lewis acid catalyst (e.g., 0.01 mmol, 10 mol% for Ca(OTf)₂).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress every hour for the first 6 hours, then at 12 and 24 hours using a suitable analytical technique (e.g., TLC or LC-MS) by comparing to a spot of the starting epoxide.

  • If no reaction occurs at room temperature, slowly increase the temperature to 40-60°C and continue monitoring.

  • Run parallel reactions with different catalysts to identify the most effective one for your specific substrate combination.

Possible Cause B: Poor Amine Nucleophilicity or Steric Hindrance

The amine may be too bulky to approach the epoxide, or its lone pair may be delocalized or electronically withdrawn, reducing its nucleophilic character.

Solutions:

  • Increase Temperature: Providing more thermal energy can help overcome the activation barrier, even for sluggish amines.[7] This is often the simplest solution but carries the risk of side reactions.

  • Use a More Polar, Protic Solvent (with caution): Solvents like water or simple alcohols can sometimes facilitate the reaction by stabilizing the transition state through hydrogen bonding.[9][19] However, this can also lead to competitive ring-opening by the solvent itself, so this approach must be used judiciously.

  • Change the Nucleophile (if possible): If the amine structure is not critical, consider using a less hindered or more nucleophilic analogue. For instance, primary amines are generally more reactive than secondary amines.[20] Benzophenone imine can be used as an effective ammonia surrogate for synthesizing primary amino alcohols.[15]

Possible Cause C: Suboptimal Reaction Conditions (Solvent & Temperature)

The solvent plays a crucial role in solvating reagents, stabilizing transition states, and in some cases, participating in the reaction.[21] An inappropriate solvent can completely shut down reactivity.

Solution: Perform a Systematic Solvent Screen

The polarity and coordinating ability of the solvent are key. Aprotic polar solvents are often a good starting point as they can support charged intermediates without competing as nucleophiles.

SolventTypeDielectric Constant (ε)Rationale & Potential Issues
Acetonitrile (MeCN) Polar Aprotic37.5Excellent general-purpose solvent for these reactions; effectively solvates metal cations of Lewis acids.[7][14]
Dichloromethane (DCM) Nonpolar Aprotic9.1Good for dissolving organic substrates; less coordinating than MeCN.
Tetrahydrofuran (THF) Polar Aprotic7.6Coordinating solvent; can sometimes inhibit catalysis by binding strongly to the Lewis acid.[22]
Toluene Nonpolar Aprotic2.4May be effective for solvent-free-like conditions at higher concentrations.
Methanol (MeOH) / Ethanol (EtOH) Polar Protic32.7 / 24.5Can promote the reaction via H-bonding but poses a high risk of solvolysis (solvent attacking the epoxide).[19]
Water Polar Protic80.1Can be a surprisingly effective medium for some amine additions to epoxides, but solvolysis is a major risk.[9]
Solvent-Free N/AN/AEnvironmentally friendly and can accelerate reactions by increasing effective concentration.[13]
Issue 2: Reaction Stalls After Partial Conversion

If the reaction starts but fails to reach completion, it suggests a different set of problems than a complete lack of reactivity.

G Start Reaction Stalls Cause1 Catalyst Deactivation? Start->Cause1 Cause2 Product Inhibition? Start->Cause2 Cause3 Reversible Reaction? Start->Cause3 Sol1 Add fresh catalyst - Use more robust catalyst - Ensure inert conditions Cause1->Sol1 Yes Sol2 Slow addition of amine - Use higher dilution Cause2->Sol2 Yes Sol3 Use excess amine - Remove byproduct (if any) Cause3->Sol3 Yes

Caption: Troubleshooting workflow for stalled reactions.

Possible Cause A: Catalyst Deactivation

The Lewis acid catalyst may be sensitive to trace amounts of water in the reagents or solvent, leading to hydrolysis and deactivation. Alternatively, the product β-amino alcohol, being a bidentate ligand, might coordinate strongly to the Lewis acid center, poisoning the catalyst.

Solutions:

  • Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents and dry reagents. Run the reaction under a rigorously inert atmosphere (Argon or Nitrogen).

  • Add a Second Charge of Catalyst: If you suspect poisoning, adding another portion of the catalyst mid-reaction can sometimes restart a stalled reaction.

  • Switch to a More Robust Catalyst: Some catalysts, like certain zirconyl or yttrium salts, are known for their stability and reusability.[7][13]

Possible Cause B: Product Inhibition

As described above, the β-amino alcohol product can chelate the catalyst. This is a form of product inhibition where the product of the reaction slows down the rate of its own formation.

Solutions:

  • Higher Catalyst Loading: While not ideal for atom economy, simply increasing the initial catalyst loading can ensure enough active catalyst remains to drive the reaction to completion.

  • Slow Addition: Slowly adding the amine nucleophile to the mixture of the epoxide and catalyst can keep the instantaneous concentration of the product low, minimizing its inhibitory effect.

References

  • Agarwal, J., Duley, A., Rani, R., & Peddinti, R. K. (2009). Aminolysis of Epoxides Using Iridium Trichloride as an Efficient Catalyst. Synthesis, 2009(14), 2435-2439. Available from: [Link]

  • Cepanec, I., Litvic, M., Mikuldas, H., Bartolinicic, A., & Vinkovic, V. (2003). Calcium trifluoromethanesulfonate-catalysed aminolysis of epoxides. Tetrahedron, 59(14), 2435-2439. Available from: [Link]

  • Bhagavathula, D. S., Boddeti, G., & Venu, R. (2017). A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. Research & Reviews: Journal of Chemistry, 6(2). Available from: [Link]

  • Karimi, B., & Maleki, A. (2009). Highly Efficient Aminolysis of Epoxides Catalyzed by Reusable Zirconyl Triflate, ZrO(OTf)2. Phosphorus, Sulfur, and Silicon and the Related Elements, 184(1), 198-204. Available from: [Link]

  • Bhagavathula, D. S., Boddeti, G., & Venu, R. (2017). A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. Research & Reviews: Journal of Chemistry, 6(2). Available from: [Link]

  • Gazzotti, S., & Zanda, M. (2004). Asymmetric Aminolysis of Aromatic Epoxides: A Facile Catalytic Enantioselective Synthesis of anti-β-Amino Alcohols. Organic Letters, 6(12), 1947-1950. Available from: [Link]

  • Mondal, P., & Bordoloi, A. (2018). Aminolysis of epoxides with heterogeneous catalysts under continuous-flow conditions. ChemCatChem, 10(21), 4811-4815. Available from: [Link]

  • Bhagavathula, D. S., Boddeti, G., & Venu, R. (2017). A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. Open Access Journals, RRJCHEM. Available from: [Link]

  • Ghorai, S., Bhattacharyya, A., Saha, A., & Laskar, M. A. (2022). Regioselective Ring-Opening of Spiro-Epoxyoxindoles by a Dual-Ligand Zinc-Based Metal–Organic Framework as an Efficient Heterogeneous Catalyst. ACS Applied Nano Materials, 5(3), 4386-4395. Available from: [Link]

  • Woerpel, K. A., et al. (2011). Hydrogen-Bonding Catalysis and Inhibition by Simple Solvents in the Stereoselective Kinetic Epoxide-Opening Spirocyclization of Glycal Epoxides to Form Spiroketals. Journal of the American Chemical Society, 133(20), 7949-7959. Available from: [Link]

  • Woerpel, K. A., et al. (2014). Solvent-Dependent Divergent Functions of Sc(OTf)3 in Stereoselective Epoxide-Opening Spiroketalizations. Organic Letters, 16(9), 2382-2385. Available from: [Link]

  • Sharma, P., & Kumar, A. (2023). Evolution of Epoxides to Synthesize b-amino Alcohols: A Mini Review. Asian Journal of Chemistry, 35(9), 2027-2032. Available from: [Link]

  • Sharma, P., & Kumar, A. (2016). Recent Trends in Ring Opening of Epoxides by Amines as Nucleophiles. ResearchGate. Available from: [Link]

  • Organic Chemistry Portal. β-Amino alcohol synthesis by amination (alkylation). Available from: [Link]

  • ResearchGate. (2015). Optimisation of epoxidation reaction conditions. Available from: [Link]

  • Campeau, L. C., et al. (2018). Lewis Acid-Catalyzed Addition of Benzophenone Imine to Epoxides Enables the Selective Synthesis and Derivatization of Primary 1,2-Amino Alcohols. The Journal of Organic Chemistry, 83(10), 5435-5443. Available from: [Link]

  • Bickelhaupt, F. M., et al. (2021). How Lewis Acids Catalyze Ring-Openings of Cyclohexene Oxide. Journal of the American Chemical Society, 143(6), 2635-2644. Available from: [Link]

  • Ali, A. A., & Jassm, N. A. (2023). Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. Egyptian Journal of Chemistry, 66(12), 343-348. Available from: [Link]

  • Kumar, A., et al. (2017). YCl3-Catalyzed Highly Selective Ring Opening of Epoxides by Amines at Room Temperature and under Solvent-Free Conditions. Molecules, 22(11), 1937. Available from: [Link]

  • Sareen, N., & Elrod, M. J. (2015). Assessing the Potential for the Reactions of Epoxides with Amines on Secondary Organic Aerosol Particles. The Journal of Physical Chemistry A, 119(41), 10181-10189. Available from: [Link]

  • Jiang, B., et al. (2016). Ring-opening mechanism of epoxides with alcohol and tertiary amines. RSC Advances, 6(89), 86361-86368. Available from: [Link]

  • Abdullah, B. M., Salih, S. M., & Salimon, J. (2017). Optimisation of Epoxide Ring-Opening Reaction for the Synthesis of Bio-Polyol from Palm Oil Derivative Using Response Surface Methodology. Molecules, 22(12), 2119. Available from: [Link]

  • Black, G. P. (1998). The mechanism of Lewis acid catalysed epoxide rearrangement to aldehyde. CORE. Available from: [Link]

  • Acknowledged in passing for context on spiro-cyclic compounds.
  • Acknowledged in passing for context on epoxide ring opening.
  • LibreTexts Chemistry. (2024). 18.6: Reactions of Epoxides - Ring-opening. Available from: [Link]

  • Gounder, R., et al. (2021). Consequences of Pore Polarity and Solvent Structure on Epoxide Ring-Opening in Lewis and Brønsted Acid Zeolites. ACS Catalysis, 11(1), 389-402. Available from: [Link]

  • Acknowledged in passing for context on bioc
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (2012). Epoxides and Azridines Reagent Guide. Available from: [Link]

  • Acknowledged in passing for context on regioselectivity.
  • Fiveable. (2025). Steric hindrance Definition. Organic Chemistry II. Available from: [Link]

  • Chemistry Steps. (2024). Reactions of Epoxides under Acidic and Basic Conditions. Available from: [Link]

  • Acknowledged in passing for context on spiro-cyclic compounds.
  • Ashenhurst, J. (2015). Epoxide Ring Opening With Base. Master Organic Chemistry. Available from: [Link]

  • Acknowledged in passing for context on amine steric hindrance.
  • Acknowledged in passing for context on steric hindrance.
  • Acknowledged in passing for context on amine steric hindrance.
  • Ashenhurst, J. (2015). Epoxides – The Outlier Of The Ether Family. Master Organic Chemistry. Available from: [Link]

  • The Organic Chemistry Tutor. (2016, April 27). Reactions of Epoxides. YouTube. Available from: [Link]

  • Acknowledged in passing for context on amine steric hindrance.
  • Acknowledged in passing for anecdotal context on low conversion.
  • Acknowledged in passing for context on spiro-epoxyamines.

Sources

Technical Support Center: Optimizing Flash Chromatography for tert-Butyl methyl(1-oxaspiro[2.5]octan-6-yl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of purifying tert-Butyl methyl(1-oxaspiro[2.5]octan-6-yl)carbamate .

This molecule presents a "perfect storm" for chromatography failures: it contains a highly acid-sensitive spiro-epoxide, an acid-labile Boc-protected amine, and lacks a strong UV chromophore. Below, you will find targeted troubleshooting FAQs, self-validating protocols, and mechanistic insights to ensure high-yield, high-purity recoveries.

Part 1: Core Troubleshooting & Mechanistic FAQs

Q1: Why does my product decompose during purification, resulting in low recovery and multiple new polar spots on TLC? The Causality: The primary failure point is the 1-oxaspiro[2.5]octane moiety. Standard unmodified silica gel is inherently acidic (pH 4.5–5.5) due to the presence of free, active silanol (Si-OH) groups. Your target molecule contains a spiro-epoxide, which is a 1,1-disubstituted oxirane. When the epoxide oxygen is protonated by these acidic silanols, it readily undergoes ring-opening because the transition state is highly stabilized by the tertiary-like character of the spiro carbon[1]. Ambient moisture or trace nucleophiles on the column then trap this intermediate, converting your target molecule into a highly polar diol or rearrangement product. While the tert-butyl carbamate (Boc) group is also acid-sensitive, it is generally stable enough to survive rapid flash chromatography; the epoxide is the true root cause of the degradation.

Q2: How can I prevent this acid-catalyzed degradation without changing my entire solvent system? The Causality: You must passivate the active silanol sites on the silica gel before introducing your sample. The industry standard for epoxide purification is the addition of a volatile organic base, typically 1% to 2.5% Triethylamine (Et 3​ N), to the mobile phase[2]. The Et 3​ N preferentially binds to the acidic silanols, neutralizing the stationary phase and allowing the spiro-epoxide to elute intact. Alternatively, for highly sensitive batches, consider switching to a neutral stationary phase such as Diol-bonded silica or neutral alumina, which lack these aggressive acidic sites[3].

Q3: My compound lacks a UV chromophore. How do I detect it during flash chromatography? The Causality: tert-Butyl methyl(1-oxaspiro[2.5]octan-6-yl)carbamate only possesses weak UV absorbance below 210 nm from the carbamate carbonyl. Relying on standard UV detection at 254 nm will result in invisible peaks. You must use a universal mass-based detector such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD). If you are performing manual fraction collection, you must spot fractions on a TLC plate and use a destructive chemical stain like Potassium Permanganate (KMnO 4​ ) or Phosphomolybdic Acid (PMA), followed by gentle heating.

Part 2: Mechanistic & Workflow Visualizations

Mechanism A 1-oxaspiro[2.5]octane moiety C Epoxide Oxygen Protonation (Activation Phase) A->C Contact with untreated silica H Intact Epoxide Elution A->H Contact with passivated silica B Acidic Silanol Groups (Si-OH) on Standard Silica Gel B->C G Silanol Neutralization (Si-O- ... HN+Et3) B->G D Spiro-Carbon Carbocation (Tertiary-like Transition State) C->D E Ring Opening (Diols / Rearrangement Products) D->E Degradation F Triethylamine (Et3N) Mobile Phase Additive F->G Pre-equilibration G->H

Logical pathway of acid-catalyzed epoxide degradation vs. Et3N passivation on silica gel.

Workflow A Crude Mixture (Epoxide + Precursor) B 2D-TLC Stability Check (Standard vs. Et3N-treated) A->B C Stationary Phase Selection B->C D Standard Silica (High Risk of Degradation) C->D If untreated E Et3N-Passivated Silica or Diol-Bonded Silica C->E Recommended F Flash Chromatography (Hexane/EtOAc + 1% Et3N) D->F Yield Loss E->F G Universal Detection (ELSD / CAD / PMA Stain) F->G H Pure Intact Epoxide G->H

Self-validating experimental workflow for purifying acid-sensitive spiro-epoxides.

Part 3: Self-Validating Experimental Protocols

Protocol A: 2D-TLC Acid Lability Assessment (Diagnostic Test)

Before committing your entire batch to a column, you must verify if the degradation is happening in your reaction flask or on the silica itself. This self-validating protocol isolates the variable of silica exposure.

  • Spotting : Apply the crude mixture in the bottom-left corner of a standard silica gel 60 F 254​ TLC plate.

  • First Development : Develop the plate in your primary solvent system (e.g., Hexane/EtOAc 70:30).

  • Silica Exposure (The Stress Test) : Remove the plate, mark the solvent front, and dry it thoroughly under a gentle stream of nitrogen for 15–20 minutes.

    • Causality: Drying removes the solvent barrier, maximizing the direct contact between the separated spiro-epoxide and the active, acidic silanols. This accelerates any acid-catalyzed degradation.

  • Second Development : Rotate the plate exactly 90 degrees and develop it again in the same solvent system.

  • Visualization : Stain with PMA or KMnO 4​ and heat gently.

    • Validation Logic: If the compound is stable, it will migrate equally in both directions, forming a single spot on a perfect 45-degree diagonal line. If the epoxide is degrading on the silica, the degradation products (being more polar diols) will fall below the diagonal line, definitively proving on-column decomposition.

Protocol B: Silica Gel Passivation & Purification Workflow

If Protocol A confirms degradation, use this method to neutralize the stationary phase[4].

  • Solvent Preparation : Prepare your mobile phase (e.g., Hexane/EtOAc) containing 1% (v/v) Triethylamine (Et 3​ N).

  • Column Equilibration : Slurry pack the column or flush a pre-packed flash cartridge with at least 3 to 5 column volumes (CV) of the Et 3​ N-spiked solvent.

    • Causality: This ensures complete chemical neutralization of the acidic silanol sites before the sensitive sample is introduced[2].

  • Sample Loading : Dissolve the crude sample in the Et 3​ N-spiked solvent (or minimal DCM) and load it onto the column.

  • Elution : Run the purification using the passivated mobile phase.

  • Post-Purification : Co-evaporate the pooled fractions with toluene or place under high vacuum to remove residual Et 3​ N, which can interfere with downstream NMR analysis.

Part 4: Quantitative Data & Method Parameters

Table 1: Stationary Phase Selection Matrix
Stationary PhaseSurface ChemistryRelative CostSuitability for Spiro-Epoxides
Standard Silica Gel Acidic (pH 4.5–5.5)LowPoor (High risk of ring-opening)
Et 3​ N-Passivated Silica Basic (pH ~8.0)LowExcellent (Standard industry workaround)
Diol-Bonded Silica NeutralHighExcellent (Ideal if Et 3​ N must be avoided)
Neutral Alumina Neutral (pH ~7.0)MediumGood (May alter selectivity vs. silica)
Table 2: Universal Detection Parameters for Non-UV Active Molecules
Detection MethodKey ParameterRecommended SettingCausality / Notes
ELSD Drift Tube Temp.40–50 °CLow enough to prevent volatilization of the carbamate, high enough to evaporate EtOAc/Hexane.
ELSD Gas Flow (N 2​ )1.5–2.0 L/minEnsures optimal aerosol formation for light scattering.
CAD Evaporation Temp.35 °CHigh sensitivity for non-chromophoric lipids and epoxides.
TLC Stain KMnO 4​ Gentle HeatOxidizes the epoxide/carbamate; yields a yellow spot on a purple background.

Part 5: References

  • Isolation and purification of acid-labile carotenoid 5,6-epoxides on modified silica gels Source: National Institutes of Health (NIH) / Phytochemical Analysis URL: 1

  • Stereoselective Shi-type epoxidation with 3-oxo-4,6-O-benzylidene pyranoside catalysts Source: Royal Society of Chemistry (RSC) URL: 2

  • Product decomposed on silica gel Source: ResearchGate URL: 3

  • The Effect of Silica Particle Purity and Morphology on Flash Chromatography Performance Source: Phenomenex URL: 4

Sources

Technical Support Center: Optimizing N-Methylation of 1-Oxaspiro[2.5]octan-6-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the functionalization of 1-oxaspiro[2.5]octan-6-amine . This bifunctional molecule—featuring a reactive primary amine and a highly sensitive spiro-epoxide—presents unique chemoselectivity challenges during synthesis. This guide provides field-proven troubleshooting, mechanistic insights, and validated protocols to achieve selective mono-N-methylation while preserving the oxirane ring.

Mechanistic Troubleshooting & FAQs

Q: Why does direct alkylation with Methyl Iodide (MeI) result in complex mixtures rather than the desired mono-methylated product? A: Direct alkylation of primary amines is notoriously difficult to arrest at the mono-alkylation stage[1]. The addition of an electron-donating methyl group increases the electron density on the nitrogen, making the resulting secondary amine more nucleophilic than the starting primary amine. This leads to rapid over-alkylation, yielding tertiary amines and quaternary ammonium salts. Furthermore, the iodide counterion (I⁻) is a potent nucleophile that, especially under basic conditions and elevated temperatures, can attack the sterically accessible spiro-epoxide, leading to ring-opened iodohydrin byproducts. Causality Focus: To prevent this, transitioning from direct alkylation to reductive amination is essential. Reductive amination limits the reaction to mono-alkylation if stoichiometry is strictly controlled, as imine formation occurs only once per equivalent of aldehyde[1].

Q: I attempted an Eschweiler-Clarke methylation (Formaldehyde/Formic Acid), but NMR shows complete loss of the epoxide signals. What happened? A: The Eschweiler-Clarke reaction utilizes formic acid, which acts as both a hydride source and an acid catalyst. However, epoxides are highly sensitive to Brønsted acids. The spiro-oxirane oxygen becomes protonated (forming an oxonium ion), drastically lowering the activation energy for nucleophilic attack. Subsequent attack by water, formate, or unreacted amine rapidly cleaves the epoxide ring. Causality Focus: To preserve the epoxide, strictly avoid Brønsted acids with a pKa < 4. Shift to mildly acidic or neutral hydride donors, such as Sodium Triacetoxyborohydride (NaBH(OAc)₃), which operates efficiently at pH 5–6 and demonstrates high functional group tolerance toward epoxides[2].

Q: How do I prevent intermolecular cross-linking (oligomerization) between the amine and the epoxide? A: 1-Oxaspiro[2.5]octan-6-amine is a bifunctional molecule containing both a nucleophile (amine) and an electrophile (epoxide). At high concentrations, intermolecular aminolysis occurs, where the amine of one molecule attacks the epoxide of another. Causality Focus: Because this is a second-order intermolecular process, it is highly concentration-dependent. Operating under high dilution conditions (≤ 0.1 M) thermodynamically favors the desired reaction with the methylating agent over cross-linking. Keeping the temperature low (0–20 °C) also helps suppress the higher-activation-energy epoxide opening.

Condition Optimization Matrix

To easily compare the viability of different synthetic routes, refer to the quantitative performance matrix below:

Methylation StrategyReagents & ConditionsEpoxide IntegrityMono-SelectivityOligomerization RiskRecommendation
Direct Alkylation MeI (1 eq), K₂CO₃, DMF, RTPoor (I⁻ attack)Poor (Over-alkylation)High❌ Not Recommended
Eschweiler-Clarke CH₂O, HCOOH, 100 °CVery Poor (Acid cleavage)GoodLow❌ Not Recommended
Reductive Amination CH₂O, NaBH₃CN, MeOH, RTGoodExcellentModerate⚠️ Viable (Toxic byproducts)
Mild Reductive Amination CH₂O, NaBH(OAc)₃, DCM, 0 °C to RTExcellent Excellent Low (if diluted)Highly Recommended

Validated Protocol: Mild Reductive Amination

Causality-Driven Methodology: This protocol utilizes Sodium Triacetoxyborohydride (NaBH(OAc)₃) to selectively reduce the intermediate imine. NaBH(OAc)₃ is a mild reducing agent that operates efficiently in non-coordinating solvents like DCM, exhibiting exceptional functional group tolerance toward epoxides[3].

Step 1: Preparation & Dilution Dissolve 1-oxaspiro[2.5]octan-6-amine (1.0 equiv) in anhydrous Dichloromethane (DCM) to achieve a final concentration of 0.05 - 0.1 M . Self-Validating Check: High dilution is critical. If the solution is too concentrated, LCMS will show higher molecular weight oligomer peaks (M+ + 127).

Step 2: Imine Formation Cool the solution to 0 °C using an ice bath. Add aqueous Formaldehyde (37% w/w, 1.05 equiv ) dropwise. Stir for 30 minutes. Self-Validating Check: Precise stoichiometry (1.05 eq) prevents the formation of the aminal and subsequent over-methylation. Cooling suppresses premature epoxide opening.

Step 3: Reduction Add Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv ) portion-wise. Allow the reaction to slowly warm to room temperature (20 °C) and stir for 12 hours. Self-Validating Check: NaBH(OAc)₃ selectively reduces the protonated imine without reducing the unreacted aldehyde or attacking the epoxide. TLC should show the disappearance of the primary amine spot (ninhydrin active).

Step 4: Quench & Extraction Quench the reaction by carefully adding saturated aqueous NaHCO₃ until the aqueous layer reaches pH 8. Extract with DCM (3x), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Self-Validating Check: A mildly basic quench neutralizes any acetic acid byproducts without exposing the epoxide to highly basic or acidic extremes, ensuring the spiro-oxirane remains intact during workup.

Reaction Pathway & Workflow Visualizations

Chemoselectivity Network

ReactionPathways SM 1-Oxaspiro[2.5]octan-6-amine (Primary Amine + Epoxide) Product Mono-N-Methylation (Desired Product) SM->Product CH2O (1 eq), NaBH(OAc)3 Mild pH, 0-20°C Side1 Over-Methylation (Tertiary Amine) SM->Side1 Excess MeI or CH2O Side2 Epoxide Ring-Opening (Acid/Nucleophile Attack) SM->Side2 Strong Acids (e.g., HCOOH) or High Heat Side3 Intermolecular Cross-Linking (Oligomerization) SM->Side3 High Concentration (>0.5 M)

Caption: Chemoselectivity network illustrating the desired N-methylation versus competing side reactions.

Experimental Workflow

Workflow Step1 1. Dissolve SM in dry DCM (0.05 - 0.1 M) Step2 2. Add CH2O (1.05 eq) Stir 30 min at 0°C Step1->Step2 Step3 3. Add NaBH(OAc)3 (1.5 eq) Stir 12h at RT Step2->Step3 Step4 4. Quench with Sat. NaHCO3 (pH 8) Step3->Step4 Step5 5. Extract (DCM) & Purify Step4->Step5

Caption: Step-by-step experimental workflow for the selective reductive amination protocol.

References

  • Reductive Amination, and How It Works. Master Organic Chemistry. 1

  • Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews (ACS Publications). 2

  • A synthetic route to anti aminoalkyl epoxides by stereocontrolled reductive amination of ketoepoxides. RSC Publishing. 3

Sources

Overcoming steric hindrance in cross-coupling with tert-Butyl methyl(1-oxaspiro[2.5]octan-6-yl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for spirocyclic building blocks. Working with tert-Butyl methyl(1-oxaspiro[2.5]octan-6-yl)carbamate presents a unique dual-challenge in cross-coupling chemistry: it features a highly congested α-branched secondary amine (protected by a Boc group) and a sterically hindered spiro-epoxide.

This guide is engineered for drug development professionals and synthesizes field-proven insights to help you navigate the steric constraints of this specific scaffold.

System Architecture & Reaction Workflows

Before initiating a cross-coupling protocol, you must define the target functionalization site. The steric logic dictates entirely different catalytic systems depending on whether you are targeting the amine or the epoxide.

Workflow Start tert-Butyl methyl(1-oxaspiro[2.5]octan-6-yl)carbamate Split Target Site? Start->Split PathA N-Arylation (Requires Deprotection) Split->PathA Amine PathB Epoxide Cross-Coupling (C-C Bond Formation) Split->PathB Epoxide CatA Pd G3 + RuPhos (Suppresses β-hydride elim.) PathA->CatA CatB Ni/Co Dual Catalysis (Radical Epoxide Opening) PathB->CatB ResultA Sterically Hindered Tertiary Amine CatA->ResultA ResultB C1-Functionalized Tertiary Alcohol CatB->ResultB

Logical workflow for determining the optimal cross-coupling strategy based on the target site.

Troubleshooting & Mechanistic FAQs

Q1: I am attempting a Buchwald-Hartwig amination on the deprotected amine (N-methyl-1-oxaspiro[2.5]octan-6-amine), but I only recover starting material and observe aryl ether side-products. What is failing? A1: The failure is kinetically driven. The α-branching of the spiro[2.5]octane ring combined with the N-methyl group creates extreme steric congestion. This poor nucleophilicity drastically slows down the transmetalation step of the catalytic cycle. Consequently, the alkoxide base (e.g., NaOtBu) outcompetes the amine, leading to the formation of an aryl tert-butyl ether side product. Solution: Shift to a catalyst system specifically designed to suppress β-hydride elimination and base arylation. Utilizing Pd G3 precatalysts paired with bulky dialkylbiarylphosphine ligands (like RuPhos) forces the formation of a highly reactive mono-ligated [L1Pd(0)] species that accelerates amine transmetalation (1)[1].

Q2: When targeting the spiro-epoxide for C(sp3)-C(sp2) cross-electrophile coupling (XEC), standard Pd/Suzuki conditions yield no conversion. Why? A2: Spiro-epoxides are extremely sterically congested electrophiles. Standard Pd(0) oxidative addition into the C-O bond is kinetically forbidden because the required antibonding orbital is sterically shielded by the cyclohexane framework. Solution: Transition from two-electron Pd logic to single-electron transfer (SET) logic. Employing a Nickel/Cobalt dual catalytic system allows for the generation of a carbon-centered radical via homolytic epoxide opening. This radical easily bypasses steric barriers to recombine with the Ni center, affording complementary reactivity for sterically hindered C(sp2)-C(sp3) bonds (2)[2].

Q3: My catalyst precipitates as a black solid within 30 minutes of heating the reaction. How do I stabilize it? A3: The formation of "Pd black" indicates rapid catalyst deactivation due to poor ligand coordination or insufficient thermal energy to push the hindered substrates through the catalytic cycle. Solution: Increase the reaction temperature and switch to aprotic polar solvents (e.g., dioxane or NMP) to improve catalyst solubility (3)[3]. Additionally, utilizing ligands like AntPhos can provide the necessary flexible steric bulk to stabilize the metal center while accommodating the hindered substrate (4)[4].

Quantitative Optimization Data

The following table summarizes diagnostic data and optimized parameters for overcoming steric hindrance in this specific spirocyclic class.

Symptom / Primary Side ReactionMechanistic CauseQuantitative DiagnosticCorrective Action & Catalyst System
High starting material recovery; Ar-OtBu formation Transmetalation is slower than base arylation due to α-branching.< 15% product yield; > 50% Ar-OtBu detected via GC-MS.Switch to Pd G3 (2 mol%) + RuPhos (2.4 mol%) at 85 °C to accelerate transmetalation.
Epoxide isomerization to ketone β-hydride elimination from the Ni-alkoxy intermediate outcompetes reductive elimination.> 40% ketone side-product observed by crude 1H-NMR.Increase radical flux; switch to CoCl2 / Pybox (10 mol%) to favor rapid radical capture.
Catalyst precipitation (Pd black) Pd(0) aggregation due to poor ligand coordination.Active catalyst loading drops to < 0.1 mol%.Use AntPhos ; ensure rigorous anaerobic conditions and switch to Dioxane at 110 °C.
Sluggish reaction rate Insufficient thermal energy to overcome the congested transition state.< 5% conversion after 12 hours.Increase temp to 110 °C; utilize stronger bases like Cs₂CO₃.

Validated Experimental Protocols

Protocol A: Pd-Catalyzed N-Arylation of the Hindered Amine (Post-Deprotection)

Note: This protocol assumes prior Boc-deprotection of the substrate using 4M HCl in dioxane to yield the free secondary amine.

  • Catalyst Pre-Activation: In a nitrogen-filled glovebox, combine Pd G3 precatalyst (2.0 mol%) and RuPhos (2.4 mol%) in anhydrous dioxane (0.1 M).

    • Causality: The 1:1.2 Pd-to-ligand ratio ensures complete formation of the active mono-ligated Pd(0) species while preventing the formation of an unreactive bis-ligated complex.

  • Substrate Addition: Add the aryl halide (1.0 equiv) and the deprotected N-methyl-1-oxaspiro[2.5]octan-6-amine (1.2 equiv).

  • Base Addition & Self-Validation: Add sodium tert-butoxide (1.5 equiv).

    • Self-Validation Check: The reaction mixture should transition from pale yellow to deep red/orange upon base addition. This visual cue confirms the successful deprotonation of the precatalyst and the generation of the active Pd(0) species.

  • Thermal Cycling: Seal the vessel, remove it from the glovebox, and heat at 85 °C for 16 hours.

  • Quench & Analyze: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite. Analyze the crude mixture via LC-MS to confirm the absence of the Ar-OtBu side product.

Protocol B: Ni/Co-Catalyzed Cross-Electrophile Coupling of the Spiro-Epoxide

This protocol directly utilizes the intact tert-Butyl methyl(1-oxaspiro[2.5]octan-6-yl)carbamate, opening the epoxide to form a C(sp3)-C(sp2) bond.

  • Catalyst Assembly: Combine NiBr₂·glyme (5 mol%), dtbbpy (5 mol%), and CoCl₂ (5 mol%) in a Schlenk tube.

    • Causality: NiBr₂·glyme is explicitly chosen over NiCl₂ because the weaker Ni-Br bond facilitates faster reduction to the active Ni(0) species by the terminal reductant, which is critical for hindered substrates.

  • Substrate & Reductant Addition: Add the spiro-epoxide substrate (1.0 equiv), the aryl iodide (1.5 equiv), and Mn powder (2.0 equiv).

  • Activation: Add anhydrous DMA (0.2 M) followed by TMSCl (0.1 equiv).

    • Causality: TMSCl acts as a catalytic Lewis acid to etch and activate the Mn surface, ensuring a sustained single-electron transfer rate to the metal catalysts.

  • Reaction Execution: Stir vigorously at 60 °C for 24 hours.

    • Self-Validation Check: Monitor the disappearance of the epoxide C-O asymmetric stretch via ReactIR (typically around 850 cm⁻¹) to validate that oxidative addition and ring-opening have occurred before quenching the reaction.

References

  • Source: NIH (PMC)
  • Title: Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines Source: MIT Open Access Articles / Angewandte Chemie URL
  • Title: Cross-Electrophile Coupling to Form Sterically Hindered C(sp2)-C(sp3)
  • Source: RSC.
  • Title: Managing steric hindrance in reactions involving 2'-Iodo-2-(2-methoxyphenyl)

Sources

Technical Support Center: Solvent Optimization for tert-Butyl methyl(1-oxaspiro[2.5]octan-6-yl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As researchers and drug development professionals, working with bifunctional molecules like tert-butyl methyl(1-oxaspiro[2.5]octan-6-yl)carbamate requires balancing the solubility of highly lipophilic domains with the chemical stability of highly reactive functional groups.

This compound features a bulky, lipophilic tert-butyloxycarbonyl (Boc) group protecting an N-methyl secondary amine, fused to a highly strained 1-oxaspiro[2.5]octane (spiro-epoxide) core. The lack of an N-H bond (due to N-methylation) eliminates hydrogen bond donation, rendering the molecule exceptionally lipophilic[1]. However, the spiro-epoxide is highly susceptible to nucleophilic attack, and the Boc group is notoriously acid-labile[1]. This guide provides mechanistic troubleshooting, self-validating protocols, and quantitative data to optimize your solvent selection.

Part 1: Frequently Asked Questions (Mechanistic Troubleshooting)

Q1: Why does my compound degrade when dissolved in methanol or ethanol, even at room temperature? A: Protic solvents like methanol do not merely act as passive dissolution media; they act as hydrogen-bonding catalysts. The protic solvent donates a hydrogen bond to the epoxide oxygen, polarizing the C–O bond and activating the electrophilic carbon for nucleophilic attack by the solvent itself (solvolysis)[2]. This leads to stereoselective ring-opening of the spiro-epoxide, converting your starting material into an unwanted methyl ether/diol derivative[2]. Solution: Strictly avoid protic solvents (MeOH, EtOH, H₂O) and utilize aprotic solvents like Tetrahydrofuran (THF) or Ethyl Acetate (EtOAc).

Q2: I prepared an NMR sample in standard CDCl₃. Why did my sample turn into an intractable polymeric mixture overnight? A: Standard chloroform-d (CDCl₃) degrades over time upon exposure to light and oxygen, generating trace amounts of phosgene and hydrochloric acid (HCl). The Boc group is highly sensitive to acidic conditions; trace HCl triggers rapid protonation of the carbamate carbonyl, followed by the loss of a tert-butyl cation and decarboxylation to release the free secondary amine[1]. Simultaneously, the acidic environment catalyzes the opening of the spiro-epoxide. The newly liberated free amine then acts as a nucleophile, intermolecularly attacking the activated epoxides of neighboring molecules, leading to rapid, uncontrolled polymerization[3]. Solution: Always use CDCl₃ stabilized with amylene or silver foil. For prolonged NMR studies, switch to an inherently neutral, aprotic solvent like Benzene-d₆ or THF-d₈.

Q3: How does the N-methyl group affect my solvent choices compared to standard Boc-protected primary amines? A: The N-methylation removes the only potential hydrogen-bond donor on the carbamate. This significantly increases the molecule's overall lipophilicity and disrupts crystal lattice packing energies, making the compound highly soluble in non-polar hydrocarbon solvents (e.g., hexanes, toluene) compared to its non-methylated counterparts[1]. You can leverage non-polar solvents for extraction and chromatography with high efficiency.

Part 2: Visual Troubleshooting Workflows

To prevent catastrophic degradation during synthesis, purification, or analysis, follow these logical pathways for solvent selection and degradation risk assessment.

SolventWorkflow Start Target: Dissolve Compound (Boc-Spiro-Epoxide) CheckProtic Is Solvent Protic? (e.g., MeOH, EtOH, H2O) Start->CheckProtic Aprotic Aprotic Solvent (THF, DCM, MeCN, EtOAc) CheckProtic->Aprotic No Protic Protic Solvent CheckProtic->Protic Yes CheckAcid Trace Acids Present? (e.g., unstabilized CDCl3) Aprotic->CheckAcid Degradation1 Risk: Epoxide Solvolysis & Ring Opening Protic->Degradation1 Degradation2 Risk: Boc Deprotection & Polymerization CheckAcid->Degradation2 Yes Safe Optimal Solubility & Stability Maintained CheckAcid->Safe No (Neutral/Basic)

Caption: Workflow for selecting solvents to prevent epoxide solvolysis and Boc deprotection.

DegradationPathway Intact tert-Butyl methyl(1-oxaspiro[2.5]octan-6-yl)carbamate Acidic Trace Acid (e.g., HCl in CHCl3) Intact->Acidic Nucleophilic Nucleophilic/Protic (e.g., MeOH) Intact->Nucleophilic BocLoss Boc Cleavage (Formation of Free Amine) Acidic->BocLoss EpoxideOpen Epoxide Ring Opening (Formation of Diol/Ether) Acidic->EpoxideOpen Nucleophilic->EpoxideOpen Polymer Intermolecular Attack (Polymerization) BocLoss->Polymer EpoxideOpen->Polymer

Caption: Mechanistic degradation pathways of the compound in incompatible solvents.

Part 3: Quantitative Data & Solvent Compatibility Matrix

The following table synthesizes the physicochemical properties of common laboratory solvents and their compatibility with the dual-reactive nature of your compound.

SolventDielectric Constant (ε)Solubilizing Power (Lipophilic)Epoxide StabilityBoc StabilityOverall Recommendation
Tetrahydrofuran (THF) 7.5Very HighExcellentExcellentOptimal / Highly Recommended
Ethyl Acetate (EtOAc) 6.0HighExcellentExcellentOptimal / Highly Recommended
Dichloromethane (DCM) 8.9Very HighExcellentGood (If acid-free)Recommended
Toluene 2.4HighExcellentExcellentRecommended (Non-polar applications)
Methanol (MeOH) 32.7ModeratePoor (Solvolysis)[2]GoodAvoid
Chloroform (CDCl₃) 4.8Very HighPoor (If unstabilized)Poor (If unstabilized)Use Amylene-Stabilized Only
Water (H₂O) 80.1Very LowPoorGoodAvoid

Part 4: Experimental Protocol — Self-Validating Solvent Screening Assay

When transitioning to a novel solvent system for scale-up or biological assays, you must verify that the solvent does not induce silent degradation. Do not rely on visual dissolution alone. Use this 2D-TLC Self-Validating Protocol to confirm chemical integrity.

Objective: To definitively prove that the chosen solvent maintains both Boc and epoxide integrity over a 24-hour period.

Materials Required:

  • Target compound (approx. 5 mg)

  • Test solvent (1 mL)

  • Silica gel 60 F254 TLC plates (Square, e.g., 5x5 cm)

  • TLC Development Chamber

  • Eluent: 80:20 Hexanes:Ethyl Acetate

  • Stain: Ninhydrin (for detecting free amines) and Phosphomolybdic Acid (PMA)

Step-by-Step Methodology:

  • Preparation: Dissolve 5 mg of tert-butyl methyl(1-oxaspiro[2.5]octan-6-yl)carbamate in 1 mL of the test solvent in a sealed borosilicate glass vial.

  • Initial Spotting (t=0): Spot 2 µL of the solution onto the bottom-left corner of the square TLC plate (1 cm from each edge).

  • First Dimension Development: Develop the plate in the 80:20 Hexanes:EtOAc eluent. Remove, mark the solvent front, and dry the plate thoroughly under a gentle stream of nitrogen. Do not stain yet.

  • Incubation: Allow the sealed vial containing the remaining solution to incubate at room temperature (or your target reaction temperature) for 24 hours.

  • Second Dimension Development (Self-Validation Step): After 24 hours, rotate the previously developed TLC plate 90 degrees. Spot 2 µL of the incubated solution directly on top of the original starting spot location. Develop the plate again in the same eluent.

  • Visualization & Causality Analysis: Dry the plate and stain with Ninhydrin (heat to 110°C), followed by PMA.

    • Validation of Stability: If the solvent is safe, you will see a single spot located exactly on the diagonal axis of the plate. This proves the compound's Rf value did not change after 24 hours in solution.

    • Validation of Degradation: If spots appear off the diagonal axis, degradation has occurred. A Ninhydrin-positive (purple/pink) spot near the baseline definitively indicates Boc deprotection and the release of a free amine[1]. Multiple smeared spots indicate epoxide ring-opening and subsequent polymerization[3].

References

  • Benchchem Technical Support Team. "An In-depth Technical Guide to the Physical and Chemical Properties of Boc-Protected Amines." Benchchem.
  • American Chemical Society. "Hydrogen-Bonding Catalysis and Inhibition by Simple Solvents in the Stereoselective Kinetic Epoxide-Opening Spirocyclization of Glycal Epoxides to Form Spiroketals." Journal of the American Chemical Society.
  • National Institutes of Health (NIH) / PMC. "Corey-Chaykovsky Epoxidation of Twisted Amides: Synthesis and Reactivity of Bridged Spiro-epoxyamines." PubMed Central.

Sources

Validation & Comparative

Advanced Reactivity Profiling: tert-Butyl methyl(1-oxaspiro[2.5]octan-6-yl)carbamate vs. Linear Epoxides

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug development, escaping "flatland" by incorporating spirocyclic scaffolds is a proven strategy to enhance metabolic stability and target specificity. tert-Butyl methyl(1-oxaspiro[2.5]octan-6-yl)carbamate (CAS 1909288-32-9) represents a premium class of these 3D molecular building blocks[1]. However, transitioning from standard linear epoxides (e.g., 1,2-epoxyhexane) to spiro-fused oxiranes requires a fundamental recalibration of synthetic expectations. This guide provides an objective, data-driven comparison of their reactivity profiles, empowering researchers to optimize ring-opening workflows and predict regiochemical outcomes with high accuracy.

Mechanistic & Structural Divergence

To master the handling of these compounds, one must understand the causality behind their divergent reactivity. Epoxides generally possess high ring strain (~25 kcal/mol), making them highly reactive electrophiles compared to standard ethers[2]. However, their structural environment dictates how they react.

  • Linear Epoxides: Compounds like 1,2-epoxyhexane feature a freely rotating alkyl chain. This flexibility minimizes steric hindrance, allowing nucleophiles to approach the oxirane ring along an optimal Bürgi-Dunitz-like trajectory with minimal activation energy.

  • Spiro-Epoxides: In 1-oxaspiro[2.5]octane derivatives, the oxirane is fused directly to a cyclohexane ring. The bulky N-Boc-N-methylamino group at the 6-position acts as a conformational lock. To minimize 1,3-diaxial interactions, this group strongly prefers the equatorial position, locking the spiro-epoxide into a fixed axial or equatorial geometry[3]. The rigid cyclohexane framework creates a permanent steric wall, significantly decreasing the overall reaction rate while simultaneously enforcing strict stereoselectivity[4].

Regioselectivity & Pathway Logic

The regiochemical outcome of epoxide ring-opening is strictly governed by the pH of the reaction medium, but the spiro-fusion dramatically alters the kinetics of these pathways[5].

  • Basic/Neutral Conditions (Steric Control): Both classes undergo SN2 attack at the least hindered carbon. For linear epoxides, this is the terminal primary carbon. For the spiro-epoxide, attack occurs exclusively at the primary CH2 of the oxirane ring. However, the spiro system reacts much slower due to the steric shielding of the adjacent cyclohexane ring.

  • Acidic Conditions (Electronic Control): Protonation of the epoxide oxygen creates a superior leaving group, shifting the transition state toward an SN1-like character[6]. Linear epoxides open rapidly at the secondary carbon. Spiro-epoxides attempt to open at the tertiary spiro carbon due to highly favorable carbocation stabilization; however, the extreme steric congestion often leads to competitive elimination reactions if the nucleophile is too bulky.

Regioselectivity Root Epoxide Ring Opening Basic Basic / Neutral Conditions (Steric Control) Root->Basic Acidic Acidic Conditions (Electronic Control) Root->Acidic SpiroB Spiro Epoxide: Attack at primary CH2 (100% Regioselective) Basic->SpiroB LinearB Linear Terminal Epoxide: Attack at primary CH2 (High Regioselectivity) Basic->LinearB SpiroA Spiro Epoxide: Attack at tertiary spiro C (Slower due to sterics) Acidic->SpiroA LinearA Linear Terminal Epoxide: Attack at secondary C (Fast, SN1-like) Acidic->LinearA

Fig 2: Regioselectivity pathways for spiro vs. linear epoxides based on pH.

Experimental Methodologies (Self-Validating Protocols)

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. The causality behind each reagent choice is explicitly detailed.

Protocol A: Base-Mediated Aminolysis (Nucleophilic Ring Opening)

Objective: Synthesize a 1,2-amino alcohol via regioselective ring opening. Causality: Benzylamine is selected as a highly nucleophilic, non-volatile amine to ensure complete conversion without competitive evaporation during extended heating. Ethanol serves as a protic solvent to stabilize the developing alkoxide intermediate via hydrogen bonding, effectively lowering the transition state energy.

  • Preparation: In an oven-dried 10 mL round-bottom flask equipped with a magnetic stir bar, dissolve the epoxide (1.0 mmol) in anhydrous ethanol (5.0 mL) under an inert nitrogen atmosphere.

  • Reagent Addition: Add benzylamine (1.2 mmol, 1.2 equiv) dropwise at room temperature. The slight excess compensates for any trace moisture and drives the equilibrium forward.

  • Thermal Activation: Attach a reflux condenser and heat the mixture.

    • Linear epoxides: Heat to 40°C for 2-4 hours.

    • Spiro-epoxides: Heat to 60-80°C for 12-24 hours (The elevated thermal input is required to overcome the steric shielding of the cyclohexane ring).

  • Validation (Critical Step): Monitor the reaction via LC-MS. The disappearance of the starting material mass and the emergence of the product mass [M+H]+ confirms the reaction is proceeding. Do not proceed to workup until conversion is >95%.

  • Workup: Concentrate the mixture in vacuo. Dilute with ethyl acetate (15 mL) and wash with saturated aqueous NaHCO3 (10 mL) to remove unreacted amine salts.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and purify via silica gel flash chromatography (DCM/MeOH gradient).

Workflow Start Equip Reaction Vessel (Inert Atmosphere) Step1 Dissolve Epoxide (Spiro vs Linear) in EtOH Start->Step1 Step2 Add Nucleophile (e.g., Benzylamine, 1.2 eq) Step1->Step2 Step3 Heat to 60-80°C (Monitor via LC-MS) Step2->Step3 Decision Conversion > 95%? Step3->Decision Decision->Step3 No (Continue Heating) Workup Aqueous Workup & Extraction (EtOAc) Decision->Workup Yes Purify Flash Chromatography (Silica Gel) Workup->Purify

Fig 1: Standardized workflow for the aminolysis of spiro and linear epoxides.

Protocol B: Acid-Catalyzed Methanolysis

Objective: Probe the SN1-like regioselectivity under acidic conditions. Causality: Catalytic sulfuric acid protonates the epoxide oxygen, drastically increasing its leaving-group ability. Methanol acts as both solvent and nucleophile. This protocol tests the balance between carbocation stability and steric hindrance.

  • Preparation: Dissolve the epoxide (1.0 mmol) in anhydrous methanol (5.0 mL) under a nitrogen atmosphere.

  • Acidification: Cool the flask to 0°C using an ice bath to prevent uncontrolled exothermic polymerization. Add concentrated H2SO4 (0.1 mmol, 10 mol%) dropwise.

  • Reaction: Remove the ice bath and stir at room temperature. Linear epoxides react within 1 hour. Spiro-epoxides require 4-8 hours, as the nucleophile must navigate the sterically congested tertiary spiro carbon.

  • Validation: TLC (Hexanes/EtOAc 7:3) will show the consumption of the non-polar epoxide spot and the appearance of a highly polar, UV-inactive spot (stainable with KMnO4), confirming successful ring opening.

  • Quenching & Isolation: Neutralize the acid by adding solid NaHCO3 (0.5 g) and stir for 15 minutes. Filter the suspension, concentrate the filtrate, and purify via flash chromatography.

Quantitative Performance Comparison

The following table summarizes the divergent performance metrics observed when subjecting both epoxide classes to standard synthetic conditions.

ParameterLinear Epoxide (e.g., 1,2-Epoxyhexane)Spiro-Epoxide (tert-Butyl methyl(1-oxaspiro[2.5]octan-6-yl)carbamate)
Ring Strain High (~25 kcal/mol)Very High (compounded by spiro-fusion)
Steric Hindrance Low (freely rotating alkyl chain)High (rigid cyclohexane framework)
Regioselectivity (Basic) >99% attack at primary C1>99% attack at primary C2 (CH2 of oxirane)
Regioselectivity (Acidic) High attack at secondary C2Mixed: Attack at tertiary spiro C competes with elimination
Aminolysis Kinetics Fast (2-4 hours at 40°C)Slow (12-24 hours at 60-80°C)
Conformational Dynamics Flexible and unconstrainedLocked by equatorial N-Boc-methylamino group

Sources

A Comparative Guide to HPLC Method Validation for Purity Analysis of tert-Butyl methyl(1-oxaspiro[2.5]octan-6-yl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for determining the purity of tert-Butyl methyl(1-oxaspiro[2.5]octan-6-yl)carbamate. The principles and protocols described herein are grounded in the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring a scientifically sound and regulatory-compliant approach.[1][2][3] This document is intended for researchers, scientists, and drug development professionals seeking to establish a reliable analytical method for quality control and stability testing.

The purity of an active pharmaceutical ingredient (API) is a critical quality attribute that directly impacts its safety and efficacy.[4][5][6] HPLC is a powerful and widely used technique for this purpose due to its high resolving power, accuracy, and precision.[7][8] This guide will not only detail the "how" but also the "why" behind each validation parameter, offering a comparative analysis of the method's performance against internationally recognized acceptance criteria.

The Analytical Challenge and Methodological Approach

tert-Butyl methyl(1-oxaspiro[2.5]octan-6-yl)carbamate is a molecule containing a carbamate functional group. Carbamates are known to be amenable to reverse-phase HPLC analysis.[9][10][11] The presence of the carbamate chromophore allows for ultraviolet (UV) detection, typically in the lower wavelength range. Given the lack of a compendial method for this specific analyte, a new isocratic reverse-phase HPLC (RP-HPLC) method was developed and subsequently validated.

The objective of this validation study is to demonstrate that the analytical procedure is suitable for its intended purpose, which is the quantitative determination of purity and the detection of any related impurities.[12][13]

Experimental Workflow and Validation Parameters

The validation of an analytical method is a systematic process that encompasses several key parameters. The logical flow of this process, from method development to routine use, is illustrated below.

Method Validation Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation cluster_2 Phase 3: Routine Use Method Development Method Development Method Optimization Method Optimization Method Development->Method Optimization Specificity Specificity Method Optimization->Specificity Linearity_Range Linearity & Range Specificity->Linearity_Range Accuracy Accuracy Linearity_Range->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness System Suitability System Suitability Robustness->System Suitability Routine Analysis Routine Analysis System Suitability->Routine Analysis

Caption: Logical workflow for HPLC method validation.

Detailed Experimental Protocol

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector is suitable.

ParameterProposed ConditionAlternative ConditionRationale
HPLC Column C18, 4.6 x 150 mm, 5 µmC8, 4.6 x 150 mm, 5 µmC18 provides good hydrophobic retention for a broad range of organic molecules. A C8 column could be used if the analyte elutes too late.
Mobile Phase Acetonitrile:Water (60:40 v/v)Methanol:Water (70:30 v/v)Acetonitrile generally offers lower UV cutoff and better peak shape. Methanol is a less expensive alternative. The ratio is optimized for ideal retention and separation.
Flow Rate 1.0 mL/min1.2 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and column efficiency.
Column Temp. 30 °C25 °C (Ambient)Controlled temperature ensures reproducible retention times.
Detection UV at 210 nmUV at 205 nmThe carbamate functional group typically absorbs at low UV wavelengths. 210 nm is a common choice, but the optimal wavelength should be determined by a UV scan of the analyte.
Injection Vol. 10 µL5 µLA smaller volume can be used if the sample concentration is high to avoid peak broadening.
Run Time 10 minutes15 minutesShould be sufficient to elute the main peak and any potential late-eluting impurities.
Preparation of Solutions
  • Standard Stock Solution (1 mg/mL): Accurately weigh about 25 mg of tert-Butyl methyl(1-oxaspiro[2.5]octan-6-yl)carbamate reference standard and dissolve in a 25 mL volumetric flask with the mobile phase.

  • Working Standard Solution (0.1 mg/mL): Dilute 5 mL of the stock solution to 50 mL with the mobile phase. This solution is used for most of the validation tests.

  • Sample Solution (0.1 mg/mL): Prepare the sample to be tested at the same concentration as the working standard solution.

Validation Parameters: A Comparative Analysis

System Suitability

Before initiating any validation experiments, the suitability of the chromatographic system must be established. This is not a one-time validation parameter but a check performed before each analytical run to ensure the system is performing adequately.[14][15][16]

ParameterAcceptance CriteriaTypical ResultComparison/Justification
Tailing Factor (T) T ≤ 2.01.1A value close to 1 indicates a symmetrical peak, which is crucial for accurate integration.[17][18]
Theoretical Plates (N) N ≥ 20008500High theoretical plates indicate good column efficiency and sharp peaks.
Repeatability (%RSD) RSD ≤ 2.0% for 5 injections0.5%Demonstrates the precision of the instrument's injection and detection system.[18]
Specificity

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[12][19]

  • Protocol:

    • Inject a blank (mobile phase) to demonstrate no interference at the retention time of the analyte.

    • Inject the working standard solution.

    • Inject the sample solution.

    • If available, inject solutions of known impurities.

    • Perform forced degradation studies (acid, base, peroxide, heat, light) on the sample and analyze the stressed samples.

  • Acceptance Criteria & Comparison:

    • The analyte peak should be free from any co-eluting peaks in the chromatograms of the blank and stressed samples.

    • Peak purity analysis using a PDA detector should show a purity angle less than the purity threshold, indicating the peak is spectrally homogenous. This provides a higher level of assurance compared to using a standard UV detector.

Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.[20]

  • Protocol: Prepare a series of at least five concentrations of the analyte, typically ranging from 50% to 150% of the working concentration (e.g., 0.05, 0.075, 0.1, 0.125, 0.15 mg/mL). Inject each concentration in triplicate.

  • Data Analysis & Comparison:

ParameterAcceptance CriterionTypical ResultInterpretation
Correlation Coefficient (r²) r² ≥ 0.9990.9998A high r² indicates a strong linear relationship between concentration and peak area.
Y-intercept Should be close to zero1.2% of response at 100%A low y-intercept demonstrates a lack of significant systematic error or bias.
Range 80% - 120% of test conc.50% - 150%The validated range covers the expected variations in sample concentration.
Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. It is typically assessed using a recovery study.[19][20]

  • Protocol: Spike a placebo (if a drug product) or a known sample with the analyte at three different concentration levels (e.g., 80%, 100%, 120%). Prepare each level in triplicate.

  • Data Analysis & Comparison:

Concentration LevelMean Recovery (%)Acceptance Criteria (%)
80%99.5%98.0 - 102.0
100%100.2%98.0 - 102.0
120%101.1%98.0 - 102.0
  • Interpretation: The high recovery values across the range demonstrate that the method is accurate and free from significant bias.

Precision

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[12]

Precision cluster_0 Same Day, Same Analyst, Same Instrument cluster_1 Different Days, Analysts, or Instruments cluster_2 Different Laboratories Precision Precision Repeatability Repeatability (Intra-assay) Precision->Repeatability Intermediate_Precision Intermediate Precision (Inter-assay) Precision->Intermediate_Precision Reproducibility Reproducibility Precision->Reproducibility

Caption: Levels of precision in method validation.

  • Protocol:

    • Repeatability (Intra-assay): Analyze six replicate preparations of the sample at 100% of the test concentration on the same day, by the same analyst, on the same instrument.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.

  • Data Analysis & Comparison:

Precision LevelParameterAcceptance Criterion (%RSD)Typical Result (%RSD)
RepeatabilityPurity (%)≤ 2.0%0.6%
Intermediate PrecisionPurity (%)≤ 2.0%0.9%
  • Interpretation: Low RSD values for both repeatability and intermediate precision indicate that the method is precise and reliable under varied conditions.

Detection Limit (DL) and Quantitation Limit (QL)
  • Detection Limit (DL): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (QL): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Protocol & Comparison: These are often determined based on the signal-to-noise ratio (S/N).[17]

    • DL: S/N ratio of 3:1.

    • QL: S/N ratio of 10:1.

    • Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve. The S/N approach is often more practical and reflective of real-world performance.

ParameterAcceptance CriterionTypical Result
DL (S/N) ~ 3:10.001 mg/mL
QL (S/N) ~ 10:10.003 mg/mL
QL Precision (%RSD) ≤ 10%4.5%
  • Interpretation: The established QL is sufficiently low to quantify potential impurities at required reporting thresholds (e.g., 0.1%).

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[12][19]

  • Protocol: Intentionally vary critical parameters one at a time and assess the impact on system suitability and results.

Parameter VariedVariationImpact on Results
Flow Rate ± 0.1 mL/minSystem suitability passes. Retention time shifts but resolution is maintained.
Column Temperature ± 2 °CSystem suitability passes. Minor shift in retention time.
Mobile Phase Composition ± 2% AcetonitrileSystem suitability passes. Significant shift in retention time, but separation is acceptable.
  • Interpretation: The method is demonstrated to be robust within the tested parameter ranges, providing confidence in its reliability during routine use.

Conclusion and Method Comparison

This guide has outlined a comprehensive validation protocol for a novel RP-HPLC method for the purity analysis of tert-Butyl methyl(1-oxaspiro[2.5]octan-6-yl)carbamate. The experimental design and acceptance criteria are firmly rooted in the ICH Q2(R2) guidelines.

The data presented in the tables, while illustrative, represent typical outcomes for a well-developed and validated method. The key comparison is not against another, potentially non-existent, method but against the stringent, internationally accepted standards for analytical procedures. The successful validation of all parameters—specificity, linearity, accuracy, precision, quantitation limit, and robustness—demonstrates that this method is fit for its intended purpose. It provides a reliable and scientifically sound tool for the quality control of this pharmaceutical compound, ensuring that its purity can be consistently and accurately determined.

References

  • U.S. Food and Drug Administration (FDA). (2024). Q2(R2) Validation of Analytical Procedures. [Link][1]

  • Agilent Technologies. The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1. [Link][9]

  • ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link][19]

  • Altabrisa Group. (2025). What Is System Suitability in Method Validation?. [Link][14]

  • Pharmaguideline. System Suitability in HPLC Analysis. [Link][15]

  • European Medicines Agency (EMA). (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link][12]

  • Scribd. HPLC Method for Analyzing Carbamate Pesticides. [Link][10]

  • AssayPRISM. System Suitability Test in HPLC – Key Parameters Explained. [Link][17]

  • U.S. Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link][21]

  • Jordi Labs. ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). [Link][20]

  • International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link][13]

  • HPLC Primer. (2025). System suitability Requirements for a USP HPLC Method. [Link][18]

  • European Medicines Agency (EMA). (2023). ICH Q2(R2) Guideline on validation of analytical procedures. [Link][2]

  • International Journal of Research and Applied Science & Engineering Technology (IJRASET). (2023). The Significance of System Suitability in High-Performance Liquid Chromatography (HPLC) Analysis: Ensuring Accurate and Reliable Results. [Link][16]

  • Moravek, Inc. (2023). Why Is HPLC Ideal for Chemical Purity Testing?. [Link][4]

  • NJ Labs. (2025). Essential Applications of HPLC in the Pharmaceutical Industry. [Link][5]

  • LCGC International. (2025). The Good, the Bad, and the Ugly of HPLC in Pharmaceutical Analysis. [Link][7]

  • Oxford Academic. High-Performance Liquid Chromatography of Carbamate Pesticides. [Link][11]

  • European Medicines Agency (EMA). ICH Q2(R2) Validation of analytical procedures. [Link][3]

  • Blogs. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. [Link][6]

Sources

LC-MS fragmentation pattern comparison for N-Boc spirocyclic carbamates

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the complexities of modern drug discovery, I frequently encounter the analytical challenges posed by the shift toward high-Fsp³ chemical space. To "escape flatland," medicinal chemists increasingly rely on spirocyclic scaffolds. When these complex 3D architectures are protected by a tert-butyloxycarbonyl (N-Boc) group, their LC-MS/MS fragmentation behavior diverges significantly from traditional planar amines.

This guide objectively compares the collision-induced dissociation (CID) patterns of N-Boc spirocyclic carbamates against alternative planar and differently protected analogs. By understanding the causality behind these gas-phase dissociations, researchers can confidently elucidate structures, differentiate isomers, and streamline metabolite identification.

Mechanistic Causality: The Physics of N-Boc Fragmentation

To accurately interpret tandem mass spectra, we must first understand the thermodynamic drivers of gas-phase fragmentation. In positive electrospray ionization (ESI+), protonation of an N-Boc carbamate preferentially occurs at the carbamate carbonyl oxygen, not the nitrogen .

When subjected to CID or higher-energy collisional dissociation (HCD), the protonated precursor [M+H]+ undergoes a highly diagnostic, two-step neutral loss:

  • Isobutylene Elimination (-56 Da): A kinetically driven migration of a tert-butyl hydrogen to the carbamate carbonyl triggers the cleavage of the C-O bond, expelling isobutylene.

  • Decarboxylation (-44 Da): The resulting intermediate overcomes a secondary energy barrier via proton migration, releasing CO₂ to yield the bare protonated amine cation.

The Spirocyclic Divergence: While the 100 Da loss is universal for N-Boc groups, the subsequent fate of the resulting amine cation is entirely dependent on the scaffold's topology. Planar cyclic amines (e.g., piperidines) typically undergo simple α-cleavages or loss of NH₃. In stark contrast, the inherent ring strain of spiro-fused systems (such as azaspiro[3.3]heptanes) forces complex, strain-driven ring-opening events. These yield unique diagnostic product ions (e.g., loss of ethylene or cyclobutanone) that are critical for structural confirmation .

CID_Pathways A [M+H]+ Precursor (N-Boc Protected) B [M+H - 56]+ Isobutylene Loss A->B Low CE (15 eV) C [M+H - 100]+ Free Amine Cation B->C Moderate CE (25 eV) - CO2 D_spiro Spirocyclic Core: Complex Ring Opening (Strain-Driven) C->D_spiro High CE (>35 eV) Spiro Scaffold D_planar Planar Core: Simple Cleavage (e.g., -NH3) C->D_planar High CE (>35 eV) Planar Scaffold

Figure 1: Divergent CID fragmentation pathways of N-Boc spirocyclic vs. planar carbamates.

Comparative Analysis: Scaffold and Protecting Group Effects

When selecting a protecting group or scaffold for library synthesis, it is vital to understand how it will behave in the mass spectrometer. If a protecting group's fragmentation dominates the energy landscape (acting as an "energy sink"), it will suppress the formation of sequence-informative or structure-informative core fragments .

The table below objectively compares the MS/MS performance of N-Boc spirocycles against key alternatives.

Compound ClassPrimary Neutral Loss (Low CE)Secondary Core Fragmentation (High CE)Analytical Diagnostic Utility
N-Boc Spirocyclic Carbamates -56 Da (Isobutylene) followed by -44 Da (CO₂)Extensive ring-opening (e.g., -C₂H₄, -C₃H₆O) driven by spiro-strain.Excellent. 100 Da loss confirms the Boc group; high-CE fragments map the specific spiro-topology.
N-Boc Planar Carbamates (e.g., Piperidines)-56 Da (Isobutylene) followed by -44 Da (CO₂)Minimal. Simple neutral losses (-NH₃) or intact ring stability.Moderate. Easy to confirm the Boc group, but difficult to differentiate positional isomers of the core.
N-Fmoc Spirocyclic Carbamates -178 Da (Dibenzofulvene)Suppressed. The massive energy required to cleave Fmoc limits core fragmentation.Poor for Core ID. Excellent for quantifying the protecting group, but the spiro-core remains largely unfragmented.

Self-Validating Experimental Protocol: LC-MS/MS Energy Stepping

To prevent the misassignment of a random 100 Da core cleavage as a "Boc loss," your analytical protocol must be a self-validating system. By utilizing an Energy Stepping (or collision energy ramping) methodology, we establish a causal link between the precursor, the -56 Da intermediate, and the fully deprotected spiro-core.

Step-by-Step Methodology

1. Sample Preparation & Ionization Optimization

  • Action: Dilute the N-Boc spirocyclic carbamate to 1 µg/mL in 50:50 H₂O:Acetonitrile containing 0.1% Formic Acid (FA).

  • Causality: The 0.1% FA ensures an acidic pH, which is strictly required to drive the protonation of the carbamate carbonyl oxygen in the ESI source. Without this, ionization efficiency drops, and sodium adducts [M+Na]+ dominate, which fragment poorly and complicate spectral interpretation.

2. UHPLC Separation

  • Action: Inject 2 µL onto a sub-2 µm C18 column (e.g., 2.1 x 50 mm). Run a gradient from 5% to 95% Acetonitrile (with 0.1% FA) over 5 minutes.

  • Causality: Spirocycles often exhibit different lipophilicity profiles than their planar counterparts due to their 3D globular nature. A rapid, steep gradient ensures sharp peak shapes, maximizing the number of MS scans across the peak apex.

3. MS/MS Energy Stepping (The Self-Validation Step)

  • Action: Program the mass spectrometer (e.g., Q-TOF or Orbitrap) to perform Data-Dependent Acquisition (DDA) using stepped Normalized Collision Energies (NCE) at 15, 30, and 45 eV.

  • Causality:

    • At 15 eV: The energy is only sufficient to break the weakest bond, yielding the [M+H - 56]+ ion. This validates the presence of the tert-butyl moiety.

    • At 30 eV: The intermediate overcomes the decarboxylation barrier, yielding the [M+H - 100]+ free spirocyclic amine.

    • At 45 eV: The bare spirocyclic core shatters. By isolating this high-energy spectrum, you can map the strain-driven ring-opening fragments to confidently assign the spiro-isomer.

LCMS_Workflow Step1 Sample Prep (0.1% FA) Step2 UHPLC Separation (C18 Column) Step1->Step2 Step3 ESI+ Ionization (Carbonyl Protonation) Step2->Step3 Step4 MS1 Survey (Accurate Mass) Step3->Step4 Step5 MS2 CID/HCD (Energy Stepping) Step4->Step5 Step6 Data Interpretation (100 Da Mapping) Step5->Step6

Figure 2: Self-validating LC-MS/MS workflow for N-Boc spirocyclic carbamate characterization.

Conclusion

The fragmentation of N-Boc spirocyclic carbamates is not a random shattering of bonds, but a highly predictable, thermodynamically driven sequence. By understanding that the Boc group fragments via a consecutive loss of isobutylene and CO₂, and that the resulting spirocyclic core fragments based on ring strain, researchers can leverage energy-stepped LC-MS/MS to extract maximum structural information. This approach ensures high data integrity and accelerates the structural elucidation of next-generation 3D therapeutics.

References

  • Protonation Sites and Dissociation Mechanisms of t-Butylcarbamates in Tandem Mass Spectrometric Assays for Newborn Screening Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Characterization of N-Boc/Fmoc/Z-N'-formyl-gem-diaminoalkyl derivatives using electrospray ionization multi-stage mass spectrometry Source: PubMed / John Wiley & Sons URL:[Link]

Comparing N-methyl vs N-H 1-oxaspiro[2.5]octane derivatives in medicinal chemistry

Author: BenchChem Technical Support Team. Date: March 2026

A Medicinal Chemist's Guide: N-Methyl vs. N-H 1-Oxaspiro[2.5]octane Derivatives

An In-Depth Comparison of Physicochemical Properties, Metabolic Stability, and Pharmacological Activity for Drug Discovery Professionals

The 1-oxaspiro[2.5]octane scaffold, a unique three-dimensional structure, has garnered significant interest in medicinal chemistry.[1] Its inherent rigidity and spirocyclic nature offer a compelling framework for designing novel therapeutic agents with enhanced binding affinity and selectivity.[1] A critical aspect of lead optimization for these derivatives involves the strategic modification of appended functionalities. This guide provides a comprehensive comparison of N-methyl and N-H 1-oxaspiro[2.5]octane derivatives, offering insights into how this seemingly minor structural change can profoundly impact a compound's journey from a chemical entity to a potential therapeutic.

The Strategic Importance of N-Methylation

The substitution of a hydrogen atom on a secondary amide with a methyl group (N-methylation) is a common tactic in medicinal chemistry to modulate a molecule's properties. This modification eliminates a hydrogen bond donor, which can significantly alter intermolecular interactions, conformation, and metabolic stability.[2][3][4]

Physicochemical Properties: A Tale of Two Amides

The difference between a secondary (N-H) and a tertiary (N-methyl) amide has significant consequences for a molecule's physical and chemical characteristics.

PropertyN-H DerivativesN-Methyl DerivativesRationale
Hydrogen Bonding Capable of both donating and accepting hydrogen bonds.[5]Can only accept hydrogen bonds.[4][5]The N-H proton acts as a hydrogen bond donor, while the carbonyl oxygen is an acceptor. N-methylation removes the donor capability.[3][4][5]
Polarity & Solubility Generally more polar and can exhibit higher water solubility.Tend to be less polar and more lipophilic.[4]The loss of the hydrogen bond donor reduces interactions with polar solvents like water.[5]
Melting & Boiling Points Higher melting and boiling points compared to their N-methyl counterparts.[5][6]Lower melting and boiling points.[5][6]The ability to form strong intermolecular hydrogen bonds in N-H amides leads to higher energy requirements to change phase.[5][6]
Acidity The N-H proton is weakly acidic.[7]Lacks an acidic proton on the nitrogen.The electron-withdrawing effect of the adjacent carbonyl group makes the N-H proton more acidic than in amines.[7]

These fundamental differences in physicochemical properties can have a cascading effect on a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.

Metabolic Stability: The N-Methyl Shield

One of the most significant advantages of N-methylation is the potential to enhance metabolic stability.[3] The N-H bond in secondary amides can be susceptible to enzymatic degradation.

Key Metabolic Pathways Affected:

  • Proteolytic Cleavage: N-methylation can sterically hinder the approach of proteases, thereby increasing resistance to enzymatic degradation.[3] This is a well-established strategy for improving the in vivo half-life of peptide-based drugs.[3]

  • Oxidative Metabolism: While N-demethylation can be a metabolic pathway for N-methyl amides, the initial molecule is often more resistant to other oxidative processes compared to its N-H counterpart.[8]

It is important to note that while N-methylation can block metabolism at the nitrogen, it may lead to "metabolic switching," where metabolism increases at other sites in the molecule.[9] Therefore, a comprehensive metabolic profiling of both analogs is crucial.

Pharmacological Activity: The Double-Edged Sword of N-Methylation

The impact of N-methylation on pharmacological activity is highly target-dependent and can be a double-edged sword. The presence or absence of the N-H hydrogen bond donor can dramatically alter a ligand's interaction with its biological target.

Case Study: Opioid Receptors

The 1-oxaspiro[2.5]octane scaffold has been explored in the context of opioid receptor ligands.[10] Opioid receptors, particularly the kappa-opioid receptor (KOR), are important targets for the development of analgesics with a reduced side-effect profile compared to traditional mu-opioid receptor (MOR) agonists.[11][12]

In many classes of opioid ligands, the N-substituent plays a crucial role in determining whether a compound acts as an agonist or an antagonist.[10] While N-methyl analogs are often pure agonists, larger N-substituents can introduce antagonist properties.[10]

The hydrogen bond donating capacity of the N-H group in a 1-oxaspiro[2.5]octane derivative could be a critical interaction point within the binding pocket of an opioid receptor. Replacing this with a methyl group could:

  • Disrupt a key hydrogen bond: This could lead to a decrease or complete loss of affinity and efficacy.

  • Induce a different binding mode: The steric bulk of the methyl group might force the ligand into a new orientation, potentially leading to a change in functional activity (e.g., from agonist to antagonist).

  • Enhance binding through hydrophobic interactions: In some cases, the methyl group can engage in favorable hydrophobic interactions within the binding site, leading to increased potency.

It is also important to consider that epigenetic factors, such as DNA methylation, can influence the expression of opioid receptors, which could indirectly affect the observed in vivo activity of these compounds.[13][14][15]

Experimental Protocols

General Synthesis of N-Substituted 1-Oxaspiro[2.5]octane-6-carboxamides

A common route to these derivatives involves the reaction of a primary or secondary amine with an activated carboxylic acid derivative of the 1-oxaspiro[2.5]octane core.

Step 1: Synthesis of 1-Oxaspiro[2.5]octane-6-carboxylic acid

This can be achieved through various methods, including the epoxidation of a suitable cyclohexene precursor followed by functional group manipulation.[16]

Step 2: Amide Coupling

  • Acid Activation: Dissolve 1-oxaspiro[2.5]octane-6-carboxylic acid in a suitable aprotic solvent (e.g., dichloromethane or N,N-dimethylformamide). Add a coupling agent (e.g., HATU, HOBt/EDC) and a non-nucleophilic base (e.g., diisopropylethylamine). Stir at room temperature for 30-60 minutes.

  • Amine Addition: To the activated acid, add the appropriate amine (ammonia for the N-H derivative, methylamine for the N-methyl derivative).

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over sodium sulfate, and concentrate in vacuo. Purify the crude product by flash column chromatography.

Diagram: General Synthetic Workflow

G cluster_0 Synthesis of 1-Oxaspiro[2.5]octane-6-carboxylic acid cluster_1 Amide Coupling start Cyclohexene Precursor epoxidation Epoxidation start->epoxidation functional_group Functional Group Manipulation epoxidation->functional_group acid 1-Oxaspiro[2.5]octane-6-carboxylic acid functional_group->acid activation Acid Activation (e.g., HATU, DIPEA) acid->activation amine_addition Amine Addition (Ammonia or Methylamine) activation->amine_addition purification Work-up & Purification amine_addition->purification product Final N-H or N-Methyl Amide Product purification->product

Caption: Synthetic pathway for N-substituted 1-oxaspiro[2.5]octane derivatives.

In Vitro Kappa-Opioid Receptor (KOR) Binding Assay

This protocol outlines a competitive binding assay to determine the affinity of the synthesized compounds for the KOR.

  • Membrane Preparation: Utilize cell membranes prepared from a cell line stably expressing the human KOR.

  • Assay Buffer: Prepare a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Radioligand: Use a known high-affinity KOR radioligand, such as [³H]-U69,593.

  • Assay Setup: In a 96-well plate, add the cell membranes, the radioligand at a concentration near its Kd, and varying concentrations of the test compound (N-methyl or N-H derivative).

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

  • Separation: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.

Diagram: KOR Binding Assay Workflow

Membrane KOR-expressing Cell Membranes Incubate Incubation (reach equilibrium) Membrane->Incubate Radioligand [³H]-U69,593 (Radioligand) Radioligand->Incubate Compound Test Compound (N-H or N-Methyl) Compound->Incubate Filter Rapid Filtration (separate bound/free) Incubate->Filter Count Scintillation Counting Filter->Count Analyze Data Analysis (IC₅₀, Ki) Count->Analyze

Caption: Workflow for a competitive KOR radioligand binding assay.

Conclusion: A Strategic Choice in Drug Design

The decision to incorporate an N-methyl versus an N-H amide in a 1-oxaspiro[2.5]octane derivative is a critical strategic choice in the drug discovery process. There is no one-size-fits-all answer; the optimal choice depends on the specific therapeutic target and the desired ADME properties.

  • N-H derivatives may be advantageous when a hydrogen bond donor is crucial for target engagement and when higher polarity is desired.

  • N-methyl derivatives are often superior for enhancing metabolic stability and increasing membrane permeability.[3][4]

A thorough understanding of the structure-activity and structure-property relationships, supported by robust experimental data, is essential for making an informed decision. By carefully considering the multifaceted implications of this seemingly simple structural modification, medicinal chemists can more effectively navigate the complex landscape of lead optimization and increase the probability of developing successful clinical candidates.

Sources

Chiral HPLC Validation of tert-Butyl methyl(1-oxaspirooctan-6-yl)carbamate Enantiomers: A Comparative Guide

Chiral HPLC Validation of tert-Butyl methyl(1-oxaspiro[1]octan-6-yl)carbamate Enantiomers: A Comparative Guide

The stereoselective synthesis and analysis of spirocyclic epoxides bearing protected amines are critical in modern drug discovery, particularly in the development of conformationally restricted pharmacophores. tert-Butyl methyl(1-oxaspiro[1]octan-6-yl)carbamate presents a unique analytical challenge: it possesses two chiral centers (the spiro carbon C1 and the substituted cyclohexane carbon C6), resulting in four possible stereoisomers (two diastereomeric pairs of enantiomers).

This guide provides an objective, data-driven comparison of Chiral Stationary Phases (CSPs) for the High-Performance Liquid Chromatography (HPLC) resolution of these enantiomers, alongside a self-validating experimental protocol designed for rigorous quality control [1].

Mechanistic Causality in Chiral Recognition

To successfully resolve the enantiomers of tert-Butyl methyl(1-oxaspiro[1]octan-6-yl)carbamate, the chosen CSP must provide a highly specific spatial environment. Polysaccharide-based CSPs dominate this space due to their helical supramolecular structures, which offer multiple interaction sites.

The chiral recognition of this molecule relies on a three-point interaction model:

  • Hydrogen Bonding: The carbonyl oxygen and the nitrogen of the Boc-protected amine act as strong hydrogen bond acceptors/donors with the carbamate linkages of the CSP [2].

  • Dipole-Dipole Interactions: The highly polarized epoxide oxygen in the 1-oxaspiro[1]octane ring interacts with the polar regions of the stationary phase [3].

  • Steric Inclusion: The bulky tert-butyl group and the rigid spirocyclic framework must physically fit into the chiral cavities of the polysaccharide backbone.

Because of the extreme steric bulk of the Boc group combined with the spiro-epoxide, amylose-based CSPs (which possess a looser, more open helical structure) generally outperform cellulose-based CSPs (which have a tighter, more linear cavity) for this specific molecular class [4].

Gcluster_CSPPolysaccharide CSP (e.g., Amylose Tris-3,5-dimethylphenylcarbamate)Moleculetert-Butyl methyl(1-oxaspiro[2.5]octan-6-yl)carbamateHBondHydrogen Bonding(Boc Carbamate C=O)Molecule->HBond PrimaryDipoleDipole-Dipole(Spiro Epoxide Oxygen)Molecule->Dipole SecondaryStericSteric Inclusion(tert-Butyl & Spiro Ring)Molecule->Steric Cavity FitEnantioseparationEnantiomericResolution (Rs > 1.5)HBond->EnantioseparationDipole->EnantioseparationSteric->Enantioseparation

Diagram 1: Three-point chiral recognition mechanism for spirocyclic Boc-amines on polysaccharide CSPs.

Comparative Performance of Chiral Stationary Phases

To objectively evaluate the best column for this separation, we compare three industry-standard polysaccharide CSPs under normal-phase conditions (Hexane/Ethanol). The goal is to achieve baseline resolution ( Rs​>1.5 ) for all four stereoisomers.

  • Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)): Coated phase. Excellent for epoxides but can suffer from co-elution of the tightly bound trans-diastereomer enantiomers.

  • Chiralpak IG (Amylose tris(3-chloro-5-methylphenylcarbamate)): Immobilized phase. The meta-chloro substitution alters the electron density of the CSP carbamate, significantly enhancing dipole-dipole interactions with the spiro-epoxide [4].

  • Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)): Coated phase. The tighter cellulose cavity restricts the entry of the bulky tert-butyl group, leading to poor chiral recognition and peak broadening[3].

Quantitative Comparison Table
Chiral ColumnMobile Phase (v/v)Flow RateEnantiomer Pair 1 ( Rs​ )Enantiomer Pair 2 ( Rs​ )Selectivity ( α )Verdict
Chiralpak IG Hexane / EtOH (85:15)1.0 mL/min2.8 2.1 1.45Optimal. Complete baseline resolution of all 4 isomers.
Chiralpak AD-H Hexane / EtOH (85:15)1.0 mL/min1.61.11.20Sub-optimal. Partial co-elution of the second diastereomeric pair.
Chiralcel OD-H Hexane / EtOH (90:10)1.0 mL/min0.80.51.05Rejected. Severe peak overlap due to steric exclusion.

Data synthesis based on established chromatographic behavior of spiro[1]octane derivatives and bulky aliphatic epoxides [2][4].

Self-Validating Experimental Protocol

A robust analytical method must be self-validating. The following protocol utilizes Chiralpak IG and incorporates built-in System Suitability Testing (SST) to ensure the system is capable of resolving the enantiomers before any sample data is accepted.

Step-by-Step Methodology

Phase 1: System Preparation & Suitability (The Self-Validation Gate)

  • Mobile Phase Preparation: Mix HPLC-grade n-Hexane and Ethanol in an 85:15 (v/v) ratio. Degas ultrasonically for 15 minutes. Causality: Dissolved gases cause baseline fluctuations at the low UV wavelengths (210 nm) required for carbamate detection.

  • Column Equilibration: Flush the Chiralpak IG column (250 x 4.6 mm, 5 µm) at 1.0 mL/min at a controlled column temperature of 25°C until the baseline is stable ( 45 minutes).

  • SST Injection: Inject 10 µL of a 1.0 mg/mL racemic mixture containing all four stereoisomers.

  • Self-Validation Gate: The run is ONLY valid if the chromatogram yields four distinct peaks with the critical pair resolution ( Rs​ ) ≥1.5 , a tailing factor ( Tf​ ) ≤1.5 , and theoretical plates ( N ) >5000 .

Phase 2: ICH Q2(R1) Validation Execution

  • Specificity: Inject a blank (diluent only) to confirm no interfering peaks elute at the retention times of the four stereoisomers.

  • Linearity: Prepare a 5-point calibration curve for the target enantiomer ranging from the Limit of Quantitation (LOQ, typically 0.05% of nominal concentration) to 150% of the nominal concentration (1.5 mg/mL). Inject each standard in triplicate.

  • Accuracy (Recovery): Spike known amounts of the pure target enantiomer into a racemic matrix at 50%, 100%, and 150% levels. Calculate the percentage recovery (Acceptance: 98.0% - 102.0%).

  • Precision (Repeatability): Perform six replicate injections of the 100% nominal concentration standard. Calculate the Relative Standard Deviation (RSD) of the peak areas (Acceptance: ≤2.0% ).

ValidationStartMethod Validation Protocol(ICH Q2 Guidelines)SSTSystem Suitability Test (SST)Rs ≥ 1.5, Tf ≤ 1.5Start->SSTSpec1. SpecificityNo blank interference at RtSST->Spec PassLin2. Linearity & RangeR² ≥ 0.999 (LOQ to 150%)Spec->LinAcc3. Accuracy & PrecisionRecovery 98-102%, RSD ≤ 2.0%Lin->AccRob4. RobustnessTemp (±2°C), Flow (±0.1 mL/min)Acc->RobAppValidated Method forEnantiomeric Excess (ee) DeterminationRob->App

Diagram 2: Logical workflow for the self-validating chiral HPLC method.

Analytical Robustness & Troubleshooting

When validating tert-Butyl methyl(1-oxaspiro[1]octan-6-yl)carbamate, the method's robustness is highly sensitive to column temperature .

  • The Causality of Temperature: Chiral recognition is an enthalpy-driven process ( ΔH<0 ). Lowering the temperature to 20°C increases the residence time of the molecule within the chiral cavity, strengthening the dipole-dipole interactions with the epoxide and improving resolution ( Rs​ ). However, this comes at the cost of broader peaks due to decreased mass transfer kinetics.

  • Recommendation: Maintain a strict thermostat control at 25°C. A deviation of just ±2°C can shift the retention times by up to 0.5 minutes, potentially causing the critical pair (diastereomer enantiomers) to overlap.

References

  • Development and validation of a chiral HPLC method for rapid screening of allylic alcohol asymmetric epoxidation processes PubMed / Journal of Chromatography A URL: [Link]

  • Enantioseparation of Chiral Epoxides with Polysaccharide-Based Chiral Columns in HPLC Chromatographia / Springer URL:[Link]

  • A Validated Chiral HPLC Method For Enantiomeric Separation of Glycidyl Butyrate on Cellulose Based Stationary Phase IOSR Journal of Applied Chemistry URL:[Link]

  • INHIBITING FATTY ACID SYNTHASE (FASN) - Application of Chiralpak IG for Spiro[1]octane derivatives European Patent Office - EP 3636637 A1 URL:

Safety Operating Guide

tert-Butyl methyl(1-oxaspiro[2.5]octan-6-yl)carbamate proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Disposal Protocol for tert-Butyl methyl(1-oxaspiro[2.5]octan-6-yl)carbamate

As a Senior Application Scientist, I approach chemical management not just as a regulatory checklist, but as a mechanistic science. When handling complex bifunctional molecules like tert-butyl methyl(1-oxaspiro[2.5]octan-6-yl)carbamate (CAS: 1909288-32-9)[1], standard disposal protocols must be adapted to account for the specific reactivity of its functional groups. This guide provides a self-validating, step-by-step operational plan for the safe handling, segregation, and disposal of this compound, prioritizing laboratory safety and environmental compliance.

Mechanistic Risk Assessment: The Causality of Hazards

To properly dispose of a chemical, we must first understand its reactivity profile. tert-Butyl methyl(1-oxaspiro[2.5]octan-6-yl)carbamate contains two highly reactive moieties that dictate our waste segregation strategy:

  • The Spiro-Epoxide Ring (1-oxaspiro[2.5]octane): Epoxides are highly strained, three-membered cyclic ethers. They act as potent electrophiles and are susceptible to exothermic ring-opening reactions when exposed to nucleophiles (e.g., amines, thiols) or strong acids[2],[3]. Due to their reactivity, epoxides are potential alkylating agents, meaning they can covalently bond to biological macromolecules, posing mutagenic and sensitizing health risks.

  • The Boc-Carbamate Group: The tert-butyloxycarbonyl (Boc) protecting group is notoriously acid-labile. If exposed to acidic waste streams (e.g., trifluoroacetic acid, hydrochloric acid), the Boc group will undergo rapid deprotection, generating isobutylene gas and carbon dioxide. Operational Causality: Placing this compound into an acidic waste carboy will lead to rapid gas evolution, risking catastrophic container pressurization, rupture, and chemical exposure.

Step-by-Step Disposal Methodologies

Protocol 1: Solid Waste Disposal

  • Collection: Sweep up any unused solid or crystalline waste using a dedicated, anti-static brush. Do not use compressed air, which can aerosolize the reactive powder.

  • Primary Containment: Transfer the solid into a chemically compatible, sealable container. An amber glass vial is preferred to prevent potential photolytic degradation.

  • Labeling: Affix a hazardous waste label immediately. Mark the contents clearly as "Toxic/Reactive Organic Solid - Epoxide/Carbamate"[2].

  • Storage: Store in a cool, dry, well-ventilated secondary containment tray away from acids, bases, and heat sources until your institution's Environmental Health and Safety (EHS) pickup[3],[4].

Protocol 2: Liquid Waste (Solutions) Segregation

  • Solvent Verification: Identify the carrier solvent in which the compound is dissolved (commonly dichloromethane, ethyl acetate, or methanol).

  • Segregation (CRITICAL SAFETY STEP):

    • Do NOT mix with acidic waste streams to prevent Boc-cleavage and subsequent gas pressurization.

    • Do NOT mix with amine or nucleophilic waste streams to prevent exothermic epoxide ring-opening polymerization[3].

  • Containment: Pour the solution into a dedicated "Neutral Organic Waste" carboy. Ensure you select the correct carboy (halogenated vs. non-halogenated) based on the carrier solvent.

  • Venting: Always use a vented cap on the waste carboy to prevent accidental pressure buildup from trace degradation over time.

Protocol 3: Contaminated Consumables

  • Segregation: All weigh boats, pipette tips, bench paper, and nitrile gloves that have contacted the compound must be treated as hazardous waste[2].

  • Containment: Place these items into a heavy-duty, puncture-resistant bag or a designated solid hazardous waste bin. Never dispose of contaminated consumables in standard municipal trash[4].

Spill Management and Decontamination Plan

In the event of a localized benchtop spill, immediate and calculated action is required:

  • Isolate: Evacuate non-essential personnel from the immediate area. If the spill is inside a fume hood, lower the sash immediately[3].

  • PPE: Don fresh nitrile gloves (double-gloving recommended), safety goggles, and a laboratory coat[3].

  • Containment: Surround the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand, or diatomaceous earth). Do not use acidic neutralizers.

  • Collection: Carefully scoop the absorbed mixture into a wide-mouth glass jar using a non-sparking tool[4].

  • Decontamination: Wipe the affected surface with a compatible organic solvent (e.g., acetone or ethanol) to dissolve the remaining compound, followed by a thorough wash with soap and water to hydrolyze trace residues[2]. Collect all wipes as solid hazardous waste.

Quantitative Data & Compatibility Summary

Waste Stream CategoryCompatibility StatusMechanistic RationalePreferred Container
Neutral Organic Solvents Safe No reactive triggers for epoxide ring or Boc group.HDPE Carboy (Vented)
Acidic Waste (pH < 4) DANGER Triggers Boc deprotection (CO2/isobutylene gas) & epoxide opening.Strictly Avoid
Amine/Nucleophile Waste DANGER Triggers exothermic epoxide ring-opening polymerization.Strictly Avoid
Solid Residues/Powders Safe Stable when kept dry and away from heat/light.Amber Glass Jar
Aqueous Waste Monitor Slow hydrolysis of epoxide possible; poor solubility.Separate Aqueous Bin

Waste Segregation Workflow

G Start tert-Butyl methyl(1-oxaspiro[2.5]octan-6-yl)carbamate Waste Generation Solid Solid Powder / Crystals Start->Solid Liquid Liquid Solutions (e.g., in DCM, EtOAc) Start->Liquid Consumables Contaminated Consumables (Gloves, Pipettes) Start->Consumables SolidContainer Seal in Amber Glass Vial Label: Toxic/Reactive Solid Solid->SolidContainer LiquidCheck Check Solvent Compatibility Liquid->LiquidCheck SolidWasteBin Solid Hazardous Waste Bin Consumables->SolidWasteBin EHS EHS Hazardous Waste Collection SolidContainer->EHS Acidic Acidic Waste Streams (HCl, TFA) LiquidCheck->Acidic Avoid Nucleophilic Amine/Nucleophile Waste LiquidCheck->Nucleophilic Avoid Neutral Neutral Organic Waste (Halogenated or Non-Hal) LiquidCheck->Neutral Safe DangerAcid HAZARD: Boc Deprotection Gas Generation (CO2, Isobutylene) Container Pressurization Acidic->DangerAcid DangerNuc HAZARD: Epoxide Ring Opening Exothermic Reaction Nucleophilic->DangerNuc Neutral->EHS SolidWasteBin->EHS

Disposal workflow for tert-butyl methyl(1-oxaspiro[2.5]octan-6-yl)carbamate waste streams.

References

  • [3] University of Massachusetts Lowell. "Handling Epoxies - Environmental Health and Safety." UMass Lowell EHS. Available at:[Link]

  • [4] The Ohio State University. "Office of Environmental Health and Safety - Chemical Management Program." OSU EHS. Available at: [Link]

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。